molecular formula C16H10ClN3O2S B038785 (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS No. 121512-58-1

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Cat. No.: B038785
CAS No.: 121512-58-1
M. Wt: 343.8 g/mol
InChI Key: XDUDZMHWULSAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a high-value, multifunctional synthetic building block designed for advanced chemical research and development. Its unique structure incorporates three distinct pharmacophores: a chloroquinoxaline heterocycle, a phenylsulfonyl group, and a reactive acetonitrile moiety. This configuration makes it an exceptionally versatile intermediate, particularly in medicinal chemistry for the construction of complex nitrogen-containing heterocycles with potential biological activity. The electron-deficient quinoxaline core is a privileged scaffold known for intercalating with DNA and inhibiting various kinase enzymes, suggesting applications in developing novel anticancer and antimicrobial agents. The phenylsulfonyl group acts as a strong electron-withdrawing activator, enhancing the acidity of the methylene proton and facilitating deprotonation for alkylation or condensation reactions. Furthermore, the acetonitrile group can serve as a precursor to tetrazoles or other nitrogen-based functional groups via cycloaddition or hydrolysis pathways. Researchers will find this compound invaluable for probing structure-activity relationships (SAR), synthesizing targeted libraries for high-throughput screening, and developing new organic materials with specific electronic or photophysical properties. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

2-(benzenesulfonyl)-2-(3-chloroquinoxalin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S/c17-16-15(19-12-8-4-5-9-13(12)20-16)14(10-18)23(21,22)11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDZMHWULSAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327411
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121512-58-1
Record name (3-chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, proposes a robust synthetic pathway, discusses its analytical characterization, and explores its potential as a versatile scaffold for the development of novel therapeutic agents. By leveraging the unique reactivity of its chloroquinoxaline and phenylsulfonylacetonitrile moieties, this compound serves as a valuable intermediate for constructing diverse molecular libraries. This guide is intended for scientists and professionals seeking to understand and utilize this compound in their research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule featuring a bicyclic quinoxaline core, substituted with a chloro group and a phenylsulfonylacetonitrile functional group. The presence of these distinct functionalities imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.

CAS Number: 121512-58-1[1][2]

Molecular Formula: C₁₆H₁₀ClN₃O₂S[2][3]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 121512-58-1[1][4]
Molecular Formula C₁₆H₁₀ClN₃O₂S[2][3]
Molecular Weight 343.79 g/mol [2][3]
IUPAC Name 2-(3-chloroquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrileN/A
Synonyms This compound[2][3]

Synthesis Strategy and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction. The proposed pathway involves the reaction of 2,3-dichloroquinoxaline with (phenylsulfonyl)acetonitrile.

Causality of Experimental Design: The core of this synthesis relies on the inherent reactivity of the starting materials. (Phenylsulfonyl)acetonitrile possesses a methylene group (CH₂) flanked by two strong electron-withdrawing groups (phenylsulfonyl and cyano). This acidic proton can be readily abstracted by a suitable base to form a stabilized carbanion. This carbanion then acts as a potent nucleophile. 2,3-Dichloroquinoxaline provides an electrophilic carbon center susceptible to nucleophilic attack, leading to the displacement of one of the chloro groups. The choice of a non-nucleophilic base is critical to prevent competing side reactions.

G A 2,3-Dichloroquinoxaline (Starting Material 1) D Nucleophilic Attack by Carbanion on Quinoxaline Ring A->D B (Phenylsulfonyl)acetonitrile (Starting Material 2) C Base (e.g., NaH, K2CO3) in Aprotic Solvent (e.g., DMF, THF) B->C Deprotonation C->D Forms Nucleophile E Displacement of Chloride Ion D->E Intermediate Formation F This compound (Final Product) E->F G Work-up and Purification (e.g., Crystallization, Chromatography) F->G

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

Comprehensive structural elucidation and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic aromatic proton signals for both the quinoxaline and phenyl rings. The single proton at the chiral center would likely appear as a singlet.

    • ¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the distinct signals for the cyano group (C≡N) and the carbons attached to the sulfonyl group, chlorine, and nitrogen atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight (343.79 g/mol ) and provide fragmentation patterns that support the proposed structure.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would be observed for the C≡N stretch (around 2250 cm⁻¹), the S=O stretches of the sulfonyl group (around 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹), and C=N and C=C stretches in the aromatic quinoxaline ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and monitor reaction progress.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for creating libraries of novel compounds. The structure contains two key handles for chemical modification.

  • The Chloro Group: The chlorine atom on the quinoxaline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, which are prevalent in biologically active molecules. This is a well-established strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[5] The prevalence of chlorine-containing compounds among FDA-approved drugs underscores the importance of this functional group in modulating pharmacokinetic and pharmacodynamic properties.[6][7]

  • The Phenylsulfonylacetonitrile Moiety: This functional group is a cornerstone in the synthesis of various heterocyclic systems.[8] It can participate in condensation reactions and other transformations to build more complex molecular architectures.[9] For instance, derivatives of this class have been used to create potent antagonists for receptors like the Serotonin 5HT₆ receptor, highlighting their relevance in neuroscience drug discovery.[10]

G Core (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile (Scaffold) Nuc1 Primary/Secondary Amine (R-NH2) Core->Nuc1 SNAr Nuc2 Alcohol/Phenol (R-OH) Core->Nuc2 SNAr Nuc3 Thiol (R-SH) Core->Nuc3 SNAr Nuc4 Other Nucleophiles Core->Nuc4 SNAr Prod1 Amine Derivatives Nuc1->Prod1 Prod2 Ether Derivatives Nuc2->Prod2 Prod3 Thioether Derivatives Nuc3->Prod3 Prod4 Diverse Analogs Nuc4->Prod4

Caption: Utility as a scaffold for parallel synthesis via SNAr.

Experimental Protocols

The following are exemplary, self-validating protocols based on established chemical principles for the synthesis and subsequent modification of the title compound.

Protocol 1: Synthesis of this compound

  • Objective: To synthesize the title compound from commercially available starting materials.

  • Methodology:

    • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of (phenylsulfonyl)acetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion. The evolution of hydrogen gas should cease.

    • Add a solution of 2,3-dichloroquinoxaline (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (phenylsulfonyl)acetonitrile is consumed.

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.

Protocol 2: Exemplary SNAr Reaction with Morpholine

  • Objective: To demonstrate the utility of the title compound as a scaffold by reacting it with a model nucleophile, morpholine.

  • Methodology:

    • In a sealed vial, dissolve this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add morpholine (1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a new, more polar product spot.

    • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • If necessary, purify the product further by recrystallization or column chromatography to yield the (3-(morpholin-4-yl)quinoxalin-2-yl)(phenylsulfonyl)acetonitrile analog.

Conclusion and Future Outlook

This compound, identified by CAS number 121512-58-1, is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct, reactive functional groups make it an ideal platform for generating novel molecular entities. Future research should focus on exploiting its scaffold to build libraries for screening against various biological targets, particularly in areas where quinoxaline and sulfone-containing molecules have shown promise, such as oncology, infectious diseases, and neurology.

References

  • (Phenylsulfonyl) Acetonitrile. (n.d.). Discovery Fine Chemicals. Retrieved from [Link]

  • Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077. (n.d.). PubChem. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central. Retrieved from [Link]

  • Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[1][2][9]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. (2011). ResearchGate. Retrieved from [Link]

  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (2002). PubMed. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed. Retrieved from [Link]

  • Send Inquiry or RFQ to this compound (CAS No. 121512-58-1) Suppliers & Manufacturers. (n.d.). LookChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a key intermediate in the development of various biologically active compounds. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind the experimental choices, and the critical parameters for a successful outcome.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has positioned them as a focal point in medicinal chemistry and drug discovery. The versatility of the quinoxaline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The target molecule, this compound, is a valuable building block, incorporating a reactive chlorine atom for further derivatization and a sulfonylacetonitrile moiety known to be present in various bioactive molecules.

The Synthetic Blueprint: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely used method in heterocyclic chemistry involves the reaction of an electron-deficient aromatic system with a nucleophile.[1][2]

Key Starting Materials: A Strategic Choice
  • 2,3-Dichloroquinoxaline (DCQX): This commercially available and readily prepared starting material is an excellent electrophile. The two electron-withdrawing nitrogen atoms in the quinoxaline ring, along with the inductive effect of the two chlorine atoms, significantly activate the C2 and C3 positions towards nucleophilic attack.[1] DCQX can be synthesized from the condensation of o-phenylenediamine and oxalic acid to form quinoxaline-2,3-dione, followed by chlorination with an agent like phosphorus oxychloride.

  • (Phenylsulfonyl)acetonitrile: This compound serves as the carbon nucleophile. The methylene protons are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl and cyano groups. Treatment with a suitable base generates a stabilized carbanion, which is a potent nucleophile for the SNAr reaction.

The Reaction Mechanism: A Stepwise Approach

The SNAr mechanism for this synthesis proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The carbanion generated from (phenylsulfonyl)acetonitrile attacks one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, yielding the monosubstituted product, this compound.

Controlling the stoichiometry of the reactants is crucial to favor monosubstitution and prevent the formation of the disubstituted byproduct.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, based on established principles of SNAr reactions on 2,3-dichloroquinoxaline.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Purity
2,3-DichloroquinoxalineC8H4Cl2N2199.04≥98%
(Phenylsulfonyl)acetonitrileC8H7NO2S181.21≥98%
Potassium Carbonate (anhydrous)K2CO3138.21≥99%
N,N-Dimethylformamide (DMF, anhydrous)C3H7NO73.09≥99.8%
Ethyl acetateC4H8O288.11Reagent Grade
HexaneC6H1486.18Reagent Grade
Deionized WaterH2O18.02-
Anhydrous Sodium SulfateNa2SO4142.04≥99%
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichloroquinoxaline (1.0 eq), (phenylsulfonyl)acetonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to 2,3-dichloroquinoxaline).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold deionized water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Causality and Critical Parameters

The success of this synthesis hinges on the careful control of several key parameters:

  • Choice of Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the (phenylsulfonyl)acetonitrile without promoting significant side reactions. Stronger bases like sodium hydride could also be used but may lead to a higher incidence of disubstitution.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can dissolve the reactants and effectively solvate the potassium cation, leaving the carbonate anion more reactive. The anhydrous nature of the solvent is critical to prevent hydrolysis of the starting material and product.

  • Stoichiometry: Using an equimolar amount of the nucleophile relative to 2,3-dichloroquinoxaline is a key strategy to favor the desired monosubstituted product. An excess of the nucleophile would increase the likelihood of a second substitution reaction.

  • Temperature: Conducting the reaction at room temperature provides a good balance between a reasonable reaction rate and selectivity for monosubstitution. Higher temperatures could accelerate the reaction but may also promote the formation of the disubstituted byproduct.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: 2,3-Dichloroquinoxaline (Phenylsulfonyl)acetonitrile Potassium Carbonate Reaction Reaction in Anhydrous DMF Room Temperature, 4-8h (Nucleophilic Aromatic Substitution) Start->Reaction Mixing Workup Quenching with Ice-Water Reaction->Workup Reaction Completion Isolation Vacuum Filtration and Washing Workup->Isolation Precipitation Purification Recrystallization (Ethanol or Ethyl Acetate/Hexane) Isolation->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct Purified Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a robust and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired monosubstituted product. This guide provides the necessary technical insights and a practical framework to empower scientists in their pursuit of novel quinoxaline-based compounds with potential therapeutic applications.

References

  • da Silva, J. G., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S2769-S2791. Available at: [Link]

  • ResearchGate. (2017). (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: [Link]

Sources

An In-Depth Technical Guide to (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a foundational understanding of its chemical properties with insights into its synthesis and potential applications, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of the Quinoxaline-Sulfonamide Scaffold

The quinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a sulfonyl group, another critical pharmacophore, can further enhance the therapeutic potential of quinoxaline derivatives.[3] this compound merges these two key structural motifs, presenting a unique molecular architecture for the exploration of novel therapeutic agents. The presence of a reactive chlorine atom and an activated acetonitrile group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 121512-58-1[3]
Molecular Formula C₁₆H₁₀ClN₃O₂S[6]
Molecular Weight 343.79 g/mol [6]
Appearance Predicted: Crystalline solidN/A
Melting Point Not experimentally reported. Predicted to be a high-melting solid based on its rigid, aromatic structure.N/A
Solubility Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in alcohols.N/A

Note: While a definitive experimental melting point is not available in the public domain, the structural rigidity and polarity suggest a relatively high melting point, characteristic of similar heterocyclic compounds.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of 2,3-dichloroquinoxaline towards nucleophiles.[5][7]

Conceptual Synthesis Workflow

The proposed synthesis involves the reaction of 2,3-dichloroquinoxaline with phenylsulfonylacetonitrile in the presence of a suitable base. The base is crucial for the deprotonation of the acidic methylene proton of phenylsulfonylacetonitrile, generating a nucleophilic carbanion that subsequently attacks the electron-deficient quinoxaline ring.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Phenylsulfonylacetonitrile Phenylsulfonylacetonitrile Carbanion Carbanion Phenylsulfonylacetonitrile->Carbanion Deprotonation Base Base Base->Carbanion 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Target_Molecule This compound Carbanion->Target_Molecule Attack on C2 2,3-Dichloroquinoxaline->Target_Molecule G cluster_0 Reactive Sites Target_Molecule (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile C3_Cl C3-Chloro group Target_Molecule->C3_Cl Nucleophilic Substitution CN_group Nitrile group Target_Molecule->CN_group Hydrolysis/Reduction Amines Amines C3_Cl->Amines Amination Alkoxides Alkoxides C3_Cl->Alkoxides Alkoxylation Thiols Thiols C3_Cl->Thiols Thiolation Carboxylic_acid Carboxylic_acid CN_group->Carboxylic_acid Acid/Base Hydrolysis Amine Amine CN_group->Amine Reduction (e.g., LiAlH4)

Sources

An In-depth Technical Guide to the Spectroscopic Data of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is a complex heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating a quinoxaline ring, a phenylsulfonyl group, and a nitrile moiety, suggests a rich and varied chemical reactivity and potential for biological activity. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems. This guide provides a detailed analysis and interpretation of the expected spectroscopic data for this compound, drawing upon established principles and data from related structures to offer a comprehensive reference for researchers, scientists, and professionals in drug development.

The strategic combination of a chloroquinoxaline core, a known pharmacophore, with a phenylsulfonylacetonitrile side chain presents a unique electronic and steric environment. This guide will deconstruct the anticipated spectroscopic signatures—¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible—providing a foundational understanding of how its distinct structural components contribute to the overall spectral profile.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data integrity and reproducibility.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Employ techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃, and quaternary carbons).

A. ¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The proton NMR spectrum is expected to be complex, with signals corresponding to the protons of the quinoxaline ring, the phenylsulfonyl group, and the single proton of the acetonitrile moiety.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Rationale
Quinoxaline Protons (H-5, H-6, H-7, H-8)7.8 - 8.5MultipletsThese aromatic protons will appear in the downfield region due to the electron-withdrawing nature of the heterocyclic ring system. The specific coupling patterns will depend on their relative positions.
Phenylsulfonyl Protons7.5 - 8.0MultipletsThe protons on the phenyl ring attached to the sulfonyl group will also be in the aromatic region. The ortho protons will be the most downfield due to the anisotropic effect of the S=O bonds.
Methine Proton (-CH(CN)SO₂Ph)~6.0SingletThis single proton is positioned between two strong electron-withdrawing groups (nitrile and phenylsulfonyl), which will significantly deshield it, causing a substantial downfield shift.
B. ¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Quinoxaline Carbons125 - 155The carbons of the quinoxaline ring will resonate in the aromatic region. The carbons directly attached to nitrogen (C-2 and C-3) will be further downfield. The presence of the chlorine atom on C-3 will also influence its chemical shift.
Phenylsulfonyl Carbons128 - 140The carbons of the phenyl ring will appear in the typical aromatic range. The ipso-carbon (attached to the sulfur) will be a quaternary signal.
Nitrile Carbon (-C≡N)115 - 120The carbon of the nitrile group typically appears in this region of the spectrum[1].
Methine Carbon (-CH(CN)SO₂Ph)~60 - 70This carbon is attached to two electron-withdrawing groups, which will shift its resonance downfield compared to a typical sp³ hybridized carbon.
Quaternary Carbons (C-2, C-3, C-ipso)130 - 160These carbons, lacking directly attached protons, will appear as weak signals in a standard ¹³C NMR spectrum but can be definitively identified using DEPT or APT sequences.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its key functional moieties.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet : Mix a small amount of the sample with dry KBr powder and press into a transparent disk.

    • ATR : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Rationale
~2240C≡N stretchThe nitrile group exhibits a characteristic sharp absorption band in this region[2].
~1620C=N stretchThe C=N bonds within the quinoxaline ring will give rise to stretching vibrations in this region[2].
~1580, ~1500C=C aromatic stretchThese absorptions are characteristic of the aromatic rings (quinoxaline and phenyl).
~1350 and ~1150S=O stretch (asymmetric and symmetric)The sulfonyl group has two characteristic strong stretching vibrations.
~1140C-N stretchThe stretching vibration of the C-N bonds in the quinoxaline ring is expected in this range[2].
Below 900C-H out-of-plane bendingThe substitution pattern on the aromatic rings can often be inferred from the pattern of these bands.
~750C-Cl stretchThe carbon-chlorine bond stretch is expected in this region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Mass Analyzer : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

  • Data Acquisition : Acquire spectra in both positive and negative ion modes to determine the most sensitive method for this compound.

Predicted Fragmentation Pattern

The fragmentation of this compound under mass spectrometry conditions is likely to proceed through several key pathways.

  • Molecular Ion Peak [M]⁺ or [M+H]⁺ : The molecular weight of the compound (C₁₆H₁₀ClN₃O₂S) is 343.79 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with an M+2 peak approximately one-third the intensity of the M peak.

  • Loss of SO₂ : A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu[3][4][5]. This would result in a significant fragment ion.

  • Loss of the Phenylsulfonyl Group : Cleavage of the C-S bond could lead to the loss of the phenylsulfonyl radical (•SO₂Ph), resulting in a fragment corresponding to the chloroquinoxalinylacetonitrile cation.

  • Fragmentation of the Quinoxaline Ring : The quinoxaline ring itself can undergo characteristic fragmentation, although this may be less prominent than the cleavage of the more labile side chain.

Fragmentation_Pathway M [this compound]⁺˙ m/z = 343/345 F1 [M - SO₂]⁺˙ m/z = 279/281 M->F1 - SO₂ F2 [M - •SO₂Ph]⁺ M->F2 - •SO₂Ph F3 [PhSO₂]⁺ m/z = 141 M->F3

Caption: Predicted major fragmentation pathways in mass spectrometry.

IV. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Concentration : Prepare a dilute solution of the compound. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition : Scan the sample over the range of 200-800 nm.

Predicted UV-Visible Absorption

Quinoxaline derivatives are known to exhibit multiple absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions[6][7][8][9].

  • π-π Transitions: Strong absorption bands are expected in the UV region, likely between 250-300 nm, corresponding to π-π transitions within the aromatic quinoxaline and phenyl rings.

  • n-π Transitions: A weaker absorption band at a longer wavelength, possibly in the 350-400 nm region, can be attributed to the n-π transition involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring[7]. The presence of the chloro and sulfonyl groups will likely influence the exact position and intensity of these bands. The extended conjugation in the molecule will likely result in a bathochromic (red) shift of the absorption maxima compared to simpler quinoxaline derivatives.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups MS->Structure Purity Purity Assessment MS->Purity UVVis->Structure

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. By combining the data from NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy, researchers can unequivocally confirm the identity and purity of this compound. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists working with this molecule and related chemical structures, facilitating its further investigation in various fields of chemical and biomedical research.

References

Sources

NMR and mass spectrometry of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₁₆H₁₀ClN₃O₂S and CAS number 121512-58-1, is a complex heterocyclic compound featuring a quinoxaline core, a phenylsulfonyl group, and a nitrile moiety.[1][2][3] The confluence of these functional groups suggests a rich chemical reactivity and potential for biological activity, making it a molecule of interest in medicinal chemistry and drug development. The sulfonyl group, in particular, is a common feature in a variety of therapeutic agents due to its ability to form hydrogen bonds and constrain molecular conformations to fit biological targets.[4] A precise understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this molecule, offering both field-proven experimental protocols and in-depth interpretation of the expected spectral data. While experimental spectra for this specific compound are not widely available in public databases, this guide will provide a robust predictive analysis based on the well-documented spectral characteristics of its constituent chemical motifs.[5]

Analytical Workflow for Structural Elucidation

The structural confirmation of a novel or synthesized compound like this compound follows a logical and systematic workflow. This process begins with mass spectrometry to determine the molecular weight and elemental composition, followed by a suite of NMR experiments to piece together the atomic connectivity and define the complete molecular structure.

Analytical_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Acquisition Data Acquisition (ESI-MS, HRMS) MW_Determination Molecular Weight Determination MS_Acquisition->MW_Determination Elemental_Composition Elemental Composition Analysis MW_Determination->Elemental_Composition Fragmentation_Analysis Fragmentation Pattern Analysis (MS/MS) Elemental_Composition->Fragmentation_Analysis Structural_Hypothesis Initial Structural Hypothesis Fragmentation_Analysis->Structural_Hypothesis NMR_Acquisition Data Acquisition (¹H, ¹³C, DEPT, 2D NMR) Proton_NMR ¹H NMR Analysis: Chemical Shifts, Coupling Constants NMR_Acquisition->Proton_NMR Carbon_NMR ¹³C & DEPT NMR Analysis: Chemical Shifts, Carbon Types Proton_NMR->Carbon_NMR 2D_NMR 2D NMR Analysis (COSY, HSQC, HMBC): Connectivity Mapping Carbon_NMR->2D_NMR 2D_NMR->Structural_Hypothesis Final_Structure Final Structure Confirmation Structural_Hypothesis->Final_Structure

Caption: A logical workflow for the structural elucidation of this compound using MS and NMR.

Mass Spectrometry: Probing Molecular Integrity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn validates the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The final concentration should be in the low µg/mL range.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Given the presence of nitrogen atoms in the quinoxaline ring, positive ion mode ESI is expected to be effective, leading to the formation of the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000 Da). The high-resolution capabilities of the instrument will allow for the determination of the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): To probe the fragmentation patterns, perform collision-induced dissociation (CID) on the isolated [M+H]⁺ ion. This will provide valuable structural information.

Predicted Mass Spectral Data
Ion Formula Calculated m/z (monoisotopic) Notes
[M+H]⁺C₁₆H₁₁ClN₃O₂S⁺344.0255The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing one chlorine and one sulfur atom.
[M-Cl]⁺C₁₆H₁₀N₃O₂S⁺308.0548Loss of the chlorine atom.
[M-SO₂Ph]⁺C₁₀H₅ClN₂⁺188.0196Cleavage of the sulfonylphenyl group.
[PhSO₂]⁺C₆H₅O₂S⁺141.0010The phenylsulfonyl cation.
[Quinoxaline-CN]⁺C₉H₅ClN₂⁺176.0196A fragment from the quinoxaline core.

Note: The predicted m/z values are for the most abundant isotopes and will vary slightly in an experimental setting.

The fragmentation of quinoxaline derivatives in mass spectrometry often involves the cleavage of substituent groups and characteristic ring fissions. For this compound, the primary fragmentation pathways are anticipated to involve the loss of the chloro and phenylsulfonyl moieties, providing strong evidence for the presence of these groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of its structure. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will reveal the number and connectivity of the protons.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which are crucial for connecting different fragments of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H (methine)~5.5-6.0Singlet-The proton of the acetonitrile group, deshielded by the adjacent sulfonyl and quinoxaline groups.
H (phenyl)~7.5-8.0Multiplet~7-8The five protons of the phenylsulfonyl group will appear as a complex multiplet.
H (quinoxaline)~7.7-8.2Multiplet~7-9The four protons on the quinoxaline ring will exhibit characteristic aromatic coupling patterns.[6]
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon(s) Predicted Chemical Shift (ppm) Notes
C (methine)~60-70The methine carbon of the acetonitrile group.
C (nitrile)~115-120The carbon of the nitrile group.
C (aromatic)~125-155A complex region containing the signals for the 14 aromatic carbons of the quinoxaline and phenylsulfonyl groups. The specific shifts will be influenced by the electron-withdrawing and donating effects of the substituents.[7]

The interpretation of the NMR spectra will be guided by established chemical shift ranges for quinoxaline and phenylsulfonyl derivatives.[8][9] The HMBC spectrum will be particularly informative for confirming the connectivity between the methine proton, the quinoxaline ring, and the phenylsulfonyl group.

Conclusion: A Pathway to Structural Certainty

References

  • Magn Reson Chem. 2005 Jul;43(7):557-62. doi: 10.1002/mrc.1593. [Link]

  • PubChem. Phenylsulfonylacetonitrile. [Link]

  • ResearchGate. Synthesis of a Series of Quinoxaline Derivatives and Their Antibacterial Effectiveness Against Pathogenic Bacteria. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. [Link]

  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • SpectraBase. Phenylsulfonyl-acetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. (Phenylsulfonyl)acetonitrile. [Link]

  • ResearchGate. Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. [Link]

  • Scientific Reports. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • ResearchGate. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • Chemical Communications. Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. [Link]

  • Semantic Scholar. Some heterocyclic sulfonyl derivatives. [Link]

  • Molecules. Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

  • ResearchGate. Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[6][8][10]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. [Link]

  • Molbank. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • LookChem. This compound (CAS No. 121512-58-1) Suppliers & Manufacturers. [Link]

Sources

The Expanding Therapeutic Landscape of Quinoxaline Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, provides validated protocols, and integrates molecular modeling insights to offer a comprehensive resource for researchers in the field.

Introduction: The Quinoxaline Core - A Versatile Scaffold for Drug Discovery

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences.[1] Their structural versatility allows for extensive functionalization, leading to a diverse array of compounds with a wide spectrum of pharmacological activities.[2][3] This adaptability, coupled with their ability to interact with various biological targets, has made the quinoxaline nucleus a focal point in the design and synthesis of new therapeutic agents.[4][5]

This guide will navigate the multifaceted biological landscape of novel quinoxaline derivatives, offering a detailed examination of their therapeutic potential. We will delve into the synthetic strategies employed to create these compounds, the robust methodologies for assessing their biological efficacy, and the intricate molecular mechanisms through which they exert their effects.

Synthetic Strategies: Building the Quinoxaline Scaffold

The foundation of exploring the biological activities of quinoxaline derivatives lies in their synthesis. A common and efficient method for preparing 2,3-disubstituted quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[6]

General Synthesis of 2,3-Disubstituted Quinoxaline Derivatives

This protocol outlines a typical synthesis of a 2,3-diphenylquinoxaline, which can be adapted for various substituted diamines and dicarbonyls.

Rationale: This condensation reaction is a straightforward and high-yielding method for creating the core quinoxaline ring structure. The choice of rectified spirit as a solvent facilitates the dissolution of the reactants and the subsequent crystallization of the product upon cooling and addition of water.

Step-by-Step Protocol:

  • Dissolve 2.1 g (0.01 mol) of benzil in 8 ml of warm rectified spirit.

  • In a separate flask, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 ml of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture in a water bath for 30 minutes.

  • Add water dropwise until a slight cloudiness persists.

  • Allow the mixture to cool to room temperature.

  • Filter the resulting precipitate.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] Overexpression and aberrant activation of these receptors are common in many cancers, leading to uncontrolled cell growth and tumor progression.

Experimental Workflow: Assessing Anticancer Activity and RTK Inhibition

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Studies synth Synthesis of Quinoxaline Derivatives mtt MTT Assay for Cytotoxicity (e.g., MCF-7, HepG2, HCT-116) synth->mtt Test Compounds rtk EGFR/VEGFR-2 Kinase Inhibition Assay mtt->rtk Potent Compounds docking Molecular Docking Studies (Binding Mode Analysis) rtk->docking Correlate Activity pathway PI3K/AKT/mTOR Pathway Analysis rtk->pathway Investigate Downstream Effects cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibition Quinoxaline->VEGFR2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Angiogenesis Survival mTOR->Proliferation cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis synth Synthesis of Quinoxaline Derivatives awd Agar Well Diffusion Assay (Zone of Inhibition) synth->awd Test Compounds mic Minimum Inhibitory Concentration (MIC) Determination awd->mic Active Compounds

Caption: Workflow for the assessment of antimicrobial activity of quinoxaline derivatives.

Antimicrobial Activity Data of Novel Quinoxaline Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Compound 5p S. aureus4
B. subtilis8
Compound 5k Acidovorax citrulliEC50 = 35.18
Compound 5j Rhizoctonia solaniEC50 = 8.54
Derivative 4 M. tuberculosis4

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinoxaline derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

[2][3][12]#### 5.1. In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

Rationale: A colorimetric assay can be used to measure the peroxidase activity of COX-2. The inhibition of this activity by a test compound provides a measure of its anti-inflammatory potential. This assay is a robust and high-throughput method for identifying COX-2 inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme solution in a 96-well plate.

  • Compound Addition: Add the quinoxaline derivative or a positive control (e.g., Celecoxib) at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid to start the reaction.

  • Absorbance Measurement: Measure the increase in absorbance at 590 nm over time.

  • Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Activity Data of Novel Quinoxaline Derivatives
CompoundAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 13 COX-2 Inhibition0.4666.11
Compound 11 COX-2 Inhibition0.6261.23
Compound 5 COX-2 Inhibition0.8348.58
Compound 4a COX-2 Inhibition1.1724.61
Compound 7b Carrageenan-induced edema (in vivo)41% inhibition-

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. F[1][5][13]or quinoxaline derivatives, SAR studies have revealed key structural features that are important for their anticancer, antimicrobial, and anti-inflammatory effects.

SAR for Anticancer Activity
  • Substitutions at C2 and C3: The nature of the substituents at the 2 and 3 positions of the quinoxaline ring is a critical determinant of cytotoxic activity. Aromatic and heteroaromatic substitutions are often favored. *[5] Linker Groups: The type of linker connecting substituents to the quinoxaline core significantly impacts potency. For instance, an NH-CO linker has been shown to increase anticancer effects. *[1] Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence activity. For example, in some series, electron-withdrawing groups like chlorine enhance activity, while in others, electron-donating groups are more favorable.

[1]#### 6.2. SAR for Antimicrobial Activity

  • Side Chains at C2: The nature of the side chain at the C2 position is important. Aromatic rings are often preferable to aliphatic alkyl groups. *[14] Substituents on Aromatic Rings: The presence and position of substituents on any aromatic rings attached to the quinoxaline core can greatly influence antibacterial potency.

Novel quinoxaline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and effective therapies. The ability to systematically modify the quinoxaline scaffold allows for the fine-tuning of their pharmacological properties, offering a clear path for lead optimization.

Future research in this area should continue to focus on:

  • Synthesis of diverse libraries of quinoxaline derivatives to expand the exploration of chemical space.

  • Elucidation of novel mechanisms of action and the identification of new biological targets.

  • In-depth investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to assess their drug-likeness.

  • Preclinical and clinical evaluation of the most promising candidates to translate these findings into tangible therapeutic benefits.

The continued exploration of the biological activities of novel quinoxaline derivatives holds immense promise for addressing some of the most pressing challenges in human health.

References

  • Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26089-26106. [Link]

  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7631. [Link]

  • Bakr, R. B., et al. (2022). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1366. [Link]

  • Bhat, M. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Letters in Drug Design & Discovery, 19(6), 565-575. [Link]

  • Chauhan, A., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

  • Chen, J., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances, 11(57), 36035-36049. [Link]

  • El-Damasy, A. K., et al. (2021). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 26(23), 7205. [Link]

  • Gummadi, S., et al. (2024). Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. Chemical Biology & Drug Design. [Link]

  • Kaur, M., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini-Reviews in Medicinal Chemistry. [Link]

  • El-Naggar, A. M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 116, 105333. [Link]

  • Ahmed, E. A., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1358-1370. [Link]

  • Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

  • Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 12(40), 26089-26106. [Link]

  • Vicini, P., et al. (2008). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(17), 4793-4796. [Link]

  • Eissa, I. H., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(48), 31093-31113. [Link]

  • Kumar, M., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(16), 4983. [Link]

  • Abouzid, K. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2909. [Link]

  • Bhat, M. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. [Link]

  • El-Naggar, A. M., et al. (2021). Molecular Docking Approach of Some Quinoxaline Derivatives as Anticancer Agents Targeting VEGFR-2. Letters in Drug Design & Discovery, 18(10), 967-975. [Link]

  • Wang, Y., et al. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances, 12(28), 17821-17826. [Link]

  • Zarranz, B., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(21), 7433. [Link]

  • Kumar, A., et al. (2018). Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 101(6), 1146-1157. [Link]

  • Ahmed, E. A. (2022). Rationale design of quinoxaline derivatives as anticancer/anti-inflammatory agents. ResearchGate. [Link]

  • Hua, Y., et al. (2022). Synthetic pathways toward quinoxaline derivatives. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

  • Singh, A., & Kumar, R. (2023). MOLECULAR DESIGN AND DOCKING STUDY OF NOVEL QUINOXALINE-CONTAINING COMPOUNDS AS PI3K/MTOR DUAL INHIBITOR. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(9), 4545-4553. [Link]

  • Li, X., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(13), 7434-7442. [Link]

  • Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(8), 3845-3850. [Link]

  • Kaur, M., et al. (2024). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science Publishers. [Link]

  • Ahmed, E. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar. [Link]

  • Ali, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Asolkar, R. N., et al. (2006). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 11(1), 49-57. [Link]

  • Kumar, M., et al. (2021). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

  • Abbas, H. A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Liu, Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 12(35), 22695-22700. [Link]

  • Wang, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]

  • Amir, M., et al. (2022). Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate. [Link]

  • Gummadi, S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • Mohamed, M. S., et al. (2010). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 15(3), 1899-1911. [Link]

Sources

The Quinoxaline Scaffold: A Privileged Structure for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Quinoxalines in Medicinal Chemistry

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its relative ease of synthesis and amenability to diverse structural modifications have led to the generation of a vast library of derivatives.[2] These derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic intervention in a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[2][3] This guide provides a comprehensive overview of the key molecular targets of quinoxaline compounds, delving into their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies used for their validation.

I. Protein Kinases: A Primary Battleground for Quinoxaline-Based Anticancer Agents

A surfeit of research has established protein kinases as a primary target class for quinoxaline derivatives, particularly in the context of oncology.[4][5][6][7] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[8] Quinoxaline-based compounds have been effectively designed as ATP-competitive inhibitors that occupy the kinase ATP-binding pocket, thereby blocking downstream signaling.[9]

A. Receptor Tyrosine Kinases (RTKs)

Quinoxaline derivatives have shown significant promise in targeting various RTKs that are frequently overexpressed or mutated in cancer.[1]

  • c-Met: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. Several quinoxaline derivatives have been developed as potent c-Met inhibitors.[1]

  • EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is a critical driver in the development and progression of numerous cancers. Quinoxaline-based compounds have been designed to inhibit EGFR activity, thereby blocking downstream pathways like RAS/MAPK and PI3K/AKT.[1]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a key mediator of angiogenesis, VEGFR-2 is a prime target for anticancer therapies. Quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2, thereby disrupting tumor blood supply.[9][10]

B. Non-Receptor Tyrosine Kinases
  • Src (Proto-oncogene tyrosine-protein kinase Src): Src kinases are involved in a multitude of cellular processes, including cell proliferation, survival, and migration. Their dysregulation is implicated in cancer progression and metastasis. Quinoxaline scaffolds have been utilized to develop Src inhibitors.[9]

C. Serine/Threonine Kinases
  • Pim Kinases (Pim-1, Pim-2, Pim-3): These constitutively active proto-oncogenic serine/threonine kinases are overexpressed in various hematologic and solid tumors, where they promote cell cycle progression and inhibit apoptosis.[8] Quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2.[8]

  • CDKs (Cyclin-Dependent Kinases): CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer. Quinoxaline-based compounds have been investigated as inhibitors of CDKs, leading to cell cycle arrest.[5][9]

Signaling Pathway: Quinoxaline Inhibition of the c-Met Pathway

cMet_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Quinoxaline Quinoxaline Inhibitor Quinoxaline->cMet Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: Quinoxaline inhibition of the c-Met signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for evaluating the inhibitory activity of quinoxaline compounds against a specific kinase, such as Pim-1.[8]

  • Reagents and Materials:

    • Recombinant human kinase (e.g., Pim-1)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Quinoxaline test compounds dissolved in DMSO

    • Kinase assay buffer

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well plates

    • Multimode plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the quinoxaline test compounds in DMSO.

    • In the wells of the assay plate, add the kinase, substrate, and assay buffer.

    • Add the diluted quinoxaline compounds to the appropriate wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Terminate the reaction and measure the remaining ATP levels by adding the luminescent kinase assay reagent. This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

II. DNA: A Foundational Target for Quinoxaline Cytotoxicity

The ability of quinoxaline derivatives to interact with DNA is another well-established mechanism underlying their anticancer properties.[11][12][13] This interaction can occur through two primary modes: DNA intercalation and inhibition of topoisomerase II.

A. DNA Intercalation

Certain planar quinoxaline structures can insert themselves between the base pairs of the DNA double helix.[14][15] This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death.[13]

B. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication and transcription. Some quinoxaline derivatives act as topoisomerase II inhibitors, stabilizing the transient DNA-enzyme complex and leading to the accumulation of DNA double-strand breaks, which triggers apoptosis.[11][12]

Experimental Workflow: Validating DNA Intercalation and Topoisomerase II Inhibition

dna_targeting_workflow cluster_workflow DNA Targeting Validation Workflow Start Quinoxaline Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity DNA_Binding DNA Binding Assay (e.g., UV-Vis, Fluorescence) Cytotoxicity->DNA_Binding Topo_II_Inhibition Topoisomerase II Inhibition Assay Cytotoxicity->Topo_II_Inhibition Molecular_Docking Molecular Docking (in silico) DNA_Binding->Molecular_Docking Apoptosis Apoptosis Induction (e.g., Flow Cytometry) DNA_Binding->Apoptosis Topo_II_Inhibition->Molecular_Docking Topo_II_Inhibition->Apoptosis End Validated DNA-Targeting Agent Apoptosis->End

Caption: Experimental workflow for validating DNA-targeting quinoxalines.

III. Expanding the Target Landscape: Beyond Kinases and DNA

While kinases and DNA are the most prominent targets, the therapeutic potential of quinoxalines extends to other molecular entities.

A. Antimicrobial and Antiviral Targets

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[2][16][17][18][19][20][21] For instance, some derivatives have been shown to be potent inhibitors of HIV-1 reverse transcriptase.[17][18] Others are being investigated for their efficacy against respiratory viruses, including coronaviruses.[20][22] Quinoxaline 1,4-dioxides are a notable class with significant antibacterial properties.[23]

B. Neuroprotective Targets

Emerging research highlights the neuroprotective effects of certain quinoxaline compounds, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25][26][27][28] The proposed mechanisms include antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of inflammatory pathways.[24][26] One study identified the activation of endoplasmic reticulum ryanodine receptor channels as a neuroprotective mechanism.[25]

C. Other Notable Targets
  • Histone Deacetylases (HDACs): Some quinoxaline-based compounds have been designed as HDAC inhibitors, representing a promising epigenetic approach to cancer therapy.[29]

  • Microtubules: Certain quinoxaline derivatives can interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

IV. Quantitative Data Summary

Compound ClassTargetExample CompoundIC50/EC50Cell Line/AssayReference
Kinase InhibitorPim-1/2Compound 5cPim-1: < 1 µM, Pim-2: < 1 µMEnzymatic Assay[8]
Kinase InhibitorVEGFR-2Compound 310.27 µMEnzymatic Assay[9]
DNA Intercalator/ Topo II InhibitorTriazoloquinoxalineCompound 7eTopo II: 0.890 µMEnzymatic Assay[13]
DNA Intercalator/ Topo II InhibitorQuinoxaline DerivativeCompound 13DNA Binding: 25.1 µM, Topo II: 6.4 µMIn vitro assays[11]
Anticancer AgentNot specifiedCompound VIIIc2.5 µMHCT116 (Colon)[1]
Anticancer AgentNot specifiedCompound IV2.11 µMPC-3 (Prostate)[1]

V. Conclusion and Future Directions

The quinoxaline scaffold has unequivocally demonstrated its value as a versatile platform for the development of targeted therapeutics. The extensive research into their activity as kinase inhibitors and DNA-targeting agents has yielded numerous potent anticancer candidates. Furthermore, the expanding exploration of their potential in treating infectious and neurodegenerative diseases underscores the broad therapeutic applicability of this chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of quinoxaline derivatives to enhance their efficacy and minimize off-target effects. The continued application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of novel quinoxaline-based drugs for a multitude of pathologies.

VI. References

  • Vicente, E., et al. (2018). Quinoxalines: Potential to Target Pathologies. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. NIH. Available at: [Link]

  • GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline. Available at: [Link]

  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Available at: [Link]

  • PubMed. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed. Available at: [Link]

  • Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. NIH. Available at: [Link]

  • PubMed. (n.d.). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. PubMed. Available at: [Link]

  • PubMed. (2000). Quinoxaline antibiotics enhance peptide nucleic acid binding to double-stranded DNA. PubMed. Available at: [Link]

  • ScienceDirect. (2025). Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. ScienceDirect. Available at: [Link]

  • Bentham Science. (n.d.). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science. Available at: [Link]

  • National Institutes of Health. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. NIH. Available at: [Link]

  • MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Wisdom Library. (2024). A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

  • PubMed. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxaline‐derived intercalators. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Quinoxalines Potential to Target Pathologies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. Available at: [Link]

  • PubMed. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed. Available at: [Link]

  • Asian Journal of Research in Biochemistry. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. Available at: [Link]

  • Asian Journal of Research in Biochemistry. (n.d.). View of Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. Available at: [Link]

  • Outbreak.info. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Outbreak.info. Available at: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • PubMed. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Activities associated with quinoxaline derivatives based on virus classification. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The certain examples of Quinoxaline-based drugs against various targets. ResearchGate. Available at: [Link]

  • PubMed. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. Available at: [Link]

  • National Institutes of Health. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. NIH. Available at: [Link]

  • PubMed. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. PubMed. Available at: [Link]

Sources

Phenylsulfonylacetonitrile Derivatives: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylsulfonylacetonitrile core, a seemingly simple chemical scaffold, has emerged as a powerhouse in medicinal chemistry, giving rise to a diverse array of derivatives with potent and varied pharmacological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this versatile class of compounds, offering field-proven insights for professionals engaged in drug discovery and development.

The Phenylsulfonylacetonitrile Core: A Privileged Starting Point

The phenylsulfonylacetonitrile molecule (C₆H₅SO₂CH₂CN) possesses a unique combination of structural and electronic features that make it an attractive starting material for chemical synthesis.[1] The strong electron-withdrawing properties of both the sulfonyl (SO₂) and nitrile (CN) groups activate the adjacent methylene bridge, rendering its protons acidic and facilitating a wide range of chemical transformations. This inherent reactivity allows for the facile introduction of diverse substituents and the construction of complex heterocyclic systems.

Synthetic Strategies: Building Complexity from a Simple Core

The versatility of the phenylsulfonylacetonitrile core is most evident in the breadth of synthetic methodologies employed to generate libraries of derivatives. These strategies often involve the activated methylene group as a key nucleophile in various condensation and cyclization reactions.

Knoevenagel Condensation: A Gateway to Bioactive Alkenes

A common and efficient method for derivatizing phenylsulfonylacetonitrile is the Knoevenagel condensation, which involves the reaction of the active methylene group with an aldehyde or ketone. This reaction, typically catalyzed by a base, leads to the formation of a substituted acrylonitrile derivative.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of phenylsulfonylacetonitrile (1.0 eq.) and an appropriate aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium ethoxide).

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired phenylacrylonitrile derivative.

This straightforward protocol allows for the synthesis of a wide range of derivatives with varying substituents on the aromatic ring of the aldehyde/ketone, providing a basis for structure-activity relationship (SAR) studies.

Multi-component Reactions for Heterocycle Synthesis

Phenylsulfonylacetonitrile is a valuable building block in one-pot, multi-component reactions for the synthesis of diverse heterocyclic scaffolds with significant biological activity.

Example: Synthesis of 4H-pyran Derivatives

A notable application is the synthesis of 2-amino-4H-pyran derivatives, which can be achieved through a three-component reaction between an aromatic aldehyde, a C-H activated acid like 5,5-dimethyl-1,3-cyclohexanedione, and phenylsulfonylacetonitrile.[2] This reaction is often catalyzed by a basic ionic liquid, offering an environmentally friendly approach with high yields and easy catalyst recycling.[2]

Therapeutic Applications of Phenylsulfonylacetonitrile Derivatives

The structural diversity of phenylsulfonylacetonitrile derivatives translates into a wide spectrum of pharmacological activities, with promising applications in oncology, infectious diseases, and virology.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Phenylsulfonylacetonitrile-based compounds have demonstrated significant potential as anticancer agents, targeting various key pathways involved in tumor growth and survival.

A series of novel phenylsulfonylurea derivatives bearing a 4-phenylaminoquinoline scaffold have been designed and synthesized as dual inhibitors of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[2]

Mechanism of Action: PI3K/mTOR Signaling Inhibition

The designed phenylsulfonylurea derivatives effectively block the activity of both PI3K and mTOR, leading to the inhibition of downstream signaling events that promote cell proliferation and survival. This dual inhibition is a promising strategy to overcome the feedback loops that can limit the efficacy of single-target inhibitors.

PI3K_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Phenylsulfonylurea Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Figure 1: Simplified signaling pathway of PI3K/mTOR and its inhibition by phenylsulfonylurea derivatives.

Quantitative Data: In Vitro Anticancer Activity

CompoundSubstitutionHepG-2 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
23b 6-OCH₃ (quinoline), 4-OCH₃ (aniline)2.71>50>5011.23
23d 6-OCH₃ (quinoline), 4-Cl (aniline)6.0821.4516.7219.87
19a 6-Br (quinoline), 4-F (aniline)13.4515.6712.895.43
19c 6-Br (quinoline), 4-Cl (aniline)10.9812.3411.766.87
Data synthesized from Zhao et al. (2018).[2]

Structure-Activity Relationship (SAR) Insights:

  • The presence of the 4-aminoquinoline and phenylsulfonylurea scaffolds is crucial for antitumor activity.[2]

  • Para-substitution on the 4-anilino moiety and the phenylsulfonylurea ring significantly influences activity against different cancer cell lines. For example, a methoxy group at the para-position of the 4-anilino moiety (as in 23b ) enhances activity against HepG-2 cells.[2]

  • Substitution at the 6-position of the quinoline ring with a micromolecule group has a relatively minor impact on cellular activity.[2]

N-phenylsulfonylnicotinamide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] Overexpression of EGFR is a hallmark of many cancers, making it a well-validated therapeutic target.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay

  • Prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compound (N-phenylsulfonylnicotinamide derivative) at various concentrations to the reaction mixture.

  • Incubate the mixture at 30 °C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

SAR Insights:

Among a series of synthesized N-phenylsulfonylnicotinamide derivatives, compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) exhibited the most potent inhibitory activity against EGFR tyrosine kinase (IC₅₀ = 0.09 µM) and antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.07 µM).[4] Molecular docking studies suggest that this compound fits well into the active site of the EGFR tyrosine kinase.[4]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Phenylsulfonylacetonitrile derivatives have shown promise as a new class of antimicrobial agents.

3-(Phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) has been identified as a novel antibacterial compound effective against resistant nosocomial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Experimental Workflow: Antimicrobial Susceptibility Testing

Figure 2: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial compound.

Quantitative Data: Antimicrobial Activity of PSPC

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecium8
Klebsiella pneumoniae64
Acinetobacter baumannii32
Pseudomonas aeruginosa>64
Enterobacter spp.>64
Data from Moy et al. (2015).[6]

SAR Insights:

  • The sulfone moiety is crucial for the antibacterial activity of PSPC. A sulfide analogue showed no activity, while a sulfoxide analogue exhibited identical activity to PSPC, suggesting a target-based mechanism of action.[6]

  • PSPC shows synergistic effects when co-administered with an efflux pump inhibitor or a lipopeptide antibiotic against Gram-negative bacteria, suggesting a potential strategy to overcome resistance mechanisms.[6]

Antiviral Activity: A New Frontier

Phenylsulfonylacetonitrile derivatives are also being explored for their antiviral potential.

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been synthesized and shown to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[4][7]

Quantitative Data: Anti-YFV and Anti-RSV Activity

CompoundR¹ (on phenylsulfonyl)R² (on aniline)YFV EC₅₀ (µM)RSV EC₅₀ (µM)
7e H4-F3.65.0
7f H4-Cl4.26.1
8a 4-OCH₃H>100>100
8f 4-OCH₃4-Cl18.2>100
Data synthesized from Fioravanti et al. (2019).[4]

SAR Insights:

  • The presence of a phenylsulfonyl group at the 1-position of the pyrazole ring is critical for antiviral activity.[4]

  • Para-substitution on the aniline ring with electron-withdrawing groups like fluorine or chlorine generally leads to potent anti-YFV and anti-RSV activity.[4]

  • The introduction of a para-methoxy substituent on the phenylsulfonyl group completely abolishes the anti-RSV activity and significantly reduces or eliminates the anti-YFV potency.[4]

Future Perspectives and Conclusion

The phenylsulfonylacetonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The ease of its chemical modification, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on:

  • Mechanism of Action Elucidation: Deeper investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization.

  • Expansion of Therapeutic Applications: Exploring the potential of phenylsulfonylacetonitrile derivatives against other diseases, such as inflammatory and neurodegenerative disorders, could open up new avenues for drug development.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be essential for their translation into clinical candidates.

References

  • Moy, T. I., et al. (2015). Antibacterial properties of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile. Bioorganic & Medicinal Chemistry Letters, 25(22), 5153-5157. [Link]

  • Zhao, B., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors. Molecules, 23(7), 1583. [Link]

  • Zhang, H., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411-1416. [Link]

  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]

  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1 H-Pyrazol-4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 214. [Link]

  • Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. IRIS, Sapienza University of Rome. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3239-3243. [Link]

  • Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Microbe Online. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82077, Phenylsulphonylacetonitrile. [Link]

  • Chen, Y., et al. (2018). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology Letters, 16(5), 6539-6546. [Link]

  • Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 130(7), 1695-1705. [Link]

  • Moy, T. I., et al. (2015). Antibacterial properties of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile. PubMed. [Link]

  • Farha, A. K., et al. (2020). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1149-1161. [Link]

Sources

The Multifaceted Mechanisms of Action of Quinoxaline-Based Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of quinoxaline-based compounds, with a particular focus on their anticancer, antimicrobial, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights, detailing the causal relationships behind experimental choices and providing robust, self-validating protocols for key assays. Through a combination of detailed narrative, structured data, and visual diagrams, this guide aims to empower researchers to effectively investigate and harness the therapeutic potential of this versatile chemical class.

Introduction to the Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid, planar structure and the presence of nitrogen atoms facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. This structural versatility has led to the development of a vast library of quinoxaline derivatives with a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects.[1][2] Several quinoxaline-based drugs have successfully entered clinical trials and are used in therapeutic practice, underscoring the clinical relevance of this scaffold.

The biological activity of quinoxaline derivatives is often dictated by the nature and position of substituents on the quinoxaline ring system. This allows for fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide will delve into the principal mechanisms through which these compounds exert their therapeutic effects, providing a foundational understanding for researchers in the field.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of cancer cell lines. Their multifaceted mechanisms of action contribute to their efficacy, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: Disrupting Aberrant Signaling Cascades

A primary mechanism through which many quinoxaline-based compounds exert their anticancer effects is the inhibition of protein kinases.[3][4] Kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. Quinoxaline derivatives, with their ability to fit into the ATP-binding pocket of kinases, can act as competitive inhibitors, blocking the phosphorylation of downstream targets and thereby disrupting oncogenic signaling pathways.[3][4]

Key Kinase Targets of Quinoxaline Derivatives:

  • Tyrosine Kinases: Many quinoxaline-based inhibitors target receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, which are frequently overexpressed or mutated in various cancers.[2] Inhibition of these RTKs can block downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth, survival, and angiogenesis.

  • Serine/Threonine Kinases: Quinoxaline derivatives have also been shown to inhibit serine/threonine kinases like ASK1 (Apoptosis Signal-regulating Kinase 1), which is involved in stress-induced apoptosis.[5]

Quantitative Data on Quinoxaline-Based Kinase Inhibitors:

Compound/DerivativeKinase TargetIC50 (nM)Cancer Cell LineIC50 (µM)Reference
ST4jJAK213.00 ± 1.31TF1 (Erythroleukemia)15.53 ± 0.82[6]
ST4jJAK314.86 ± 1.29HEL (Erythroleukemia)17.90 ± 1.36[6]
Compound 26eASK130.17--[5]
Compound 3bTopoisomerase II-MCF-7 (Breast)1.85 ± 0.11[7][8]
Compound IVTopoisomerase II-PC-3 (Prostate)2.11[9]

Signaling Pathway: Quinoxaline-mediated Kinase Inhibition

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription TopoII_Inhibition_Workflow start Start: Prepare Reaction Mix step1 Add Supercoiled Plasmid DNA, ATP, and Assay Buffer start->step1 step2 Add Quinoxaline Compound (or vehicle control) step1->step2 step3 Add Topoisomerase II Enzyme step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop Reaction (e.g., with SDS/Proteinase K) step4->step5 step6 Agarose Gel Electrophoresis step5->step6 step7 Visualize DNA Bands under UV light step6->step7 end End: Analyze Results step7->end

Caption: Workflow for assessing Topoisomerase II inhibition by quinoxaline compounds.

Induction of Apoptosis and Cell Cycle Arrest: Pushing Cancer Cells Towards Self-Destruction

The ultimate fate of cancer cells treated with effective quinoxaline derivatives is often apoptosis, or programmed cell death. [10][11]This can be a direct consequence of the aforementioned mechanisms of kinase inhibition and DNA damage.

  • Apoptosis Induction: Quinoxaline compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. [10]This involves the activation of a cascade of proteases called caspases, which execute the apoptotic program by cleaving key cellular substrates. [12][13]* Cell Cycle Arrest: By disrupting critical signaling pathways and causing DNA damage, quinoxaline derivatives can induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from progressing through the cell division cycle. [7]

Antimicrobial Mechanism of Action: Combating Pathogenic Microbes

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), exhibit potent antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species. [14][15][16] The primary mechanism of action of QdNOs involves their bioreductive activation under hypoxic conditions, which are often found in bacterial environments. [14][17]This process leads to the generation of reactive oxygen species (ROS) and other free radicals that are highly damaging to cellular components. [16][18] Key Steps in the Antimicrobial Action of QdNOs:

  • Bioreductive Activation: In the low-oxygen environment of bacteria, the N-oxide groups of QdNOs are reduced by bacterial reductases. [14]2. Generation of Free Radicals: This reduction process generates highly reactive radical intermediates. [18]3. DNA Damage: These free radicals can directly damage bacterial DNA, leading to strand breaks and inhibition of DNA replication and transcription. [1]4. Oxidative Stress: The production of ROS overwhelms the bacterial antioxidant defense systems, leading to widespread oxidative damage to proteins, lipids, and other cellular components. [14][16] Experimental Workflow: Assessing Antimicrobial Mechanism

Antimicrobial_Mechanism_Workflow cluster_assays Mechanism of Action Assays start Start: Bacterial Culture step1 Treat with Quinoxaline 1,4-di-N-oxide start->step1 step2 Incubate under Anaerobic or Microaerophilic Conditions step1->step2 assay1 ROS Detection Assay (e.g., DCFH-DA) step2->assay1 assay2 DNA Damage Assay (e.g., Comet Assay) step2->assay2 assay3 Macromolecular Synthesis Assay (Radiolabeling) step2->assay3 step3 Measure Bacterial Viability (e.g., CFU counting) assay1->step3 assay2->step3 assay3->step3 end End: Correlate Mechanism with Bactericidal/Bacteriostatic Effect step3->end

Caption: Experimental workflow to investigate the antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

Antiviral Mechanism of Action: Targeting Viral Replication Machinery

Quinoxaline derivatives have also demonstrated promising activity against a range of viruses, including influenza virus, HIV, and hepatitis C virus (HCV). [8][15][18][19][20]Their antiviral mechanisms are diverse and often target specific viral proteins or processes essential for viral replication.

Key Viral Targets of Quinoxaline Derivatives:

  • Viral Enzymes: Some quinoxaline compounds inhibit viral enzymes crucial for replication, such as reverse transcriptase in HIV and NS3/4A protease in HCV. [19][20]* Viral Proteins Involved in Host Interaction: Other derivatives can interfere with the interaction of viral proteins with host cell factors. For example, some quinoxaline analogs have been shown to target the influenza A virus NS1A protein, disrupting its interaction with double-stranded RNA (dsRNA) and thereby inhibiting viral replication. [21][22]* Viral Entry and Egress: Quinoxaline derivatives can also inhibit early events in the viral life cycle, such as attachment and entry into the host cell, or later stages like viral egress. [18]

Experimental Protocols: A Practical Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanisms of action of quinoxaline-based compounds.

Cell-Based Assays for Anticancer Activity

5.1.1. Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to treatment with a quinoxaline derivative using propidium iodide (PI) staining and flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • Quinoxaline compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the quinoxaline compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

5.1.2. Apoptosis Detection by Western Blot Analysis

This protocol details the detection of key apoptosis-related proteins by Western blotting.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins.

5.1.3. DNA Fragmentation Assay

This assay visualizes the characteristic DNA laddering pattern associated with apoptosis. [10]

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)

    • RNase A (100 µg/mL)

    • Proteinase K (20 mg/mL)

    • Phenol:chloroform:isoamyl alcohol (25:24:1)

    • Ethanol and sodium acetate

    • Agarose gel and electrophoresis equipment

    • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Procedure:

    • Harvest cells and lyse them in lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the DNA.

    • Treat the supernatant with RNase A to degrade RNA.

    • Treat with Proteinase K to digest proteins.

    • Extract the DNA using phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA with ethanol and sodium acetate.

    • Wash the DNA pellet with 70% ethanol and air dry.

    • Resuspend the DNA in TE buffer.

    • Run the DNA on an agarose gel.

    • Stain the gel with a DNA stain and visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments is indicative of apoptosis.

5.1.4. Caspase Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases (e.g., caspase-3/7) as a marker of apoptosis. [3][12][13][23]

  • Materials:

    • Treated and untreated cells

    • Cell lysis buffer

    • Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

    • Assay buffer

    • Fluorometer

  • Procedure:

    • Lyse the cells to release cellular contents, including caspases.

    • Add the cell lysate to a microplate well.

    • Add the fluorogenic caspase substrate and assay buffer.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

    • The rate of increase in fluorescence is proportional to the caspase activity in the sample.

Conclusion: The Promising Future of Quinoxaline-Based Therapeutics

The quinoxaline scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. The diverse mechanisms of action of quinoxaline-based compounds, ranging from the inhibition of key cellular signaling pathways to the disruption of fundamental processes like DNA replication and microbial metabolism, underscore their immense potential in treating a wide range of diseases. As our understanding of the molecular basis of these diseases deepens, the rational design and synthesis of new quinoxaline derivatives with enhanced potency, selectivity, and safety profiles will undoubtedly lead to the development of next-generation therapeutics. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research endeavors and contribute to the translation of promising quinoxaline-based compounds from the laboratory to the clinic.

References

  • Ranganathan, P., et al. (2018). Caspase activity assays. ScienceDirect. [Link]

  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. [Link]

  • Frontiers in Microbiology. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

  • Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLoS ONE. [Link]

  • G-BIO. (2016). CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. protocols.io. [Link]

  • You, Z., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ali, A., et al. (2019). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. ACS Infectious Diseases. [Link]

  • Perez-Villanueva, J., et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Current Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • You, Z., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sperm360. (2014). DNA Fragmentation Test Procedure. YouTube. [Link]

  • Lee, J. S., & Waring, M. J. (1978). Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. Biochemical Journal. [Link]

  • Hou, J., et al. (2019). Quinoxaline 1,4-Dioxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Montana, M., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. [Link]

  • Cheng, G., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Sicha, S., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. ACS Omega. [Link]

  • Zaki, I., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Quinoxaline-derived intercalators. ResearchGate. [Link]

  • Ismail, M. M. F., et al. (2024). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. ResearchGate. [Link]

  • Graphviz. (n.d.). Examples. Read the Docs. [Link]

  • Kumar, A., et al. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Medicinal Chemistry Research. [Link]

  • Liles, S. (2021). Building diagrams using graphviz. Chad's Blog. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Al-Warhi, T., et al. (2024). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • ResearchGate. (2025). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. [Link]

  • Victor J. (2025). Visualizing Software Architecture with Graphviz: A Practical Guide. Medium. [Link]

  • Zayshley, J. M., et al. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). Molbank. [Link]

  • El-Damasy, D. A., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. [Link]

  • Al-Warhi, T., et al. (2024). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. [Link]

  • Liles, S. (2010). Making pretty diagrams with GraphViz. Steve Liles' Blog. [Link]

  • Eissa, I. H., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • GraphViz Examples and Tutorial. (n.d.). GraphViz. [Link]

  • El-Adl, K., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

Sources

In Silico Docking Analysis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for conducting in silico molecular docking studies on the novel compound, (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile. The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5][6][7][8] This document outlines a prospective computational study designed to elucidate the potential therapeutic targets and binding interactions of this specific molecule. We will delve into the rationale for target selection, provide detailed, step-by-step protocols for ligand and receptor preparation, molecular docking simulations, and the critical analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

The quinoxaline core, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the development of new therapeutic agents.[7] Its derivatives are known to possess a remarkable array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities.[2][3][5][7][9][10] The versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[11]

Recent studies have highlighted the potential of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and the STAT3 transcription factor.[12][13][14][15][16] Furthermore, their efficacy as antimicrobial agents often stems from the inhibition of essential bacterial enzymes like DNA gyrase.[17][18]

The subject of this guide, this compound, is a novel compound featuring the characteristic quinoxaline core appended with chloro, phenylsulfonyl, and acetonitrile moieties. These functional groups are anticipated to modulate its electronic and steric properties, potentially leading to specific and potent interactions with biological targets. In the absence of empirical data for this specific molecule, in silico molecular docking serves as a powerful, cost-effective, and rapid preliminary tool to predict its binding affinity and mode of interaction with various protein targets, thereby guiding further experimental validation.[19][20][21][22][23]

Strategic Target Selection for In Silico Screening

The selection of appropriate protein targets is a critical first step in any docking study. Based on the extensive literature on the biological activities of quinoxaline derivatives, we have selected a panel of high-value targets implicated in oncology and infectious diseases.

Oncological Targets

Given the prevalence of anticancer activity among quinoxaline compounds, we will focus on key proteins known to be dysregulated in various malignancies:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression and mutation are common in several cancers, making it a well-established drug target.[13][14][24]

  • c-Met Kinase: Another receptor tyrosine kinase involved in cell motility, invasion, and proliferation. Its aberrant activation is linked to poor prognosis in numerous human cancers.[12]

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and metastasis.[15][16]

Antimicrobial Target

To explore the potential antibacterial activity of the compound, we have selected a critical bacterial enzyme:

  • Bacterial DNA Gyrase (Subunit B): A type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a validated target for many antibacterial agents.[17][18]

The selection of these targets provides a rational basis for a comprehensive in silico evaluation of this compound's therapeutic potential.

Methodological Workflow: A Step-by-Step Guide

This section details the complete computational workflow for the in silico docking analysis. The process is designed to be self-validating, with checkpoints and validation steps to ensure the reliability of the results.

Ligand Preparation

Accurate 3D representation of the ligand is paramount for a successful docking study.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation using a computational chemistry tool like Open Babel or the builder tools within molecular modeling software suites (e.g., Maestro, MOE).

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field such as MMFF94 or OPLS. This step is crucial to relieve any steric strain from the initial 3D conversion.

  • Charge Assignment: Assign appropriate partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger-Hückel, AM1-BCC) can influence the electrostatic interaction calculations during docking.

  • Tautomeric and Ionization States: For a comprehensive analysis, consider the physiologically relevant tautomeric and ionization states of the ligand at a pH of 7.4. Tools like LigPrep (Schrödinger) can be used to generate these variations.

  • File Format Conversion: Save the prepared ligand structure in a suitable format for the chosen docking software (e.g., .mol2, .sdf, .pdbqt).

Receptor Preparation

The quality of the receptor structure is equally critical for obtaining meaningful docking results.

Protocol:

  • Protein Structure Retrieval: Obtain the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB). It is advisable to select high-resolution structures with a co-crystallized ligand to define the binding site accurately. The table below lists suggested PDB entries for our target proteins.

Target ProteinPDB IDResolution (Å)Co-crystallized Ligand
EGFR4HJO2.75Afatinib
c-Met Kinase2WGJ2.10Crizotinib
STAT36NJS2.50A STAT3 Inhibitor
E. coli DNA Gyrase B1KZN1.90Clorobiocin
  • Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding. The co-crystallized ligand should also be removed after defining the binding site.

  • Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This step is essential for correct hydrogen bonding calculations.

  • Protonation State Assignment: Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH of 7.4.

  • Energy Minimization of the Receptor: Perform a constrained energy minimization of the receptor to relieve any steric clashes that may have been introduced during the preparation steps. The constraints are typically applied to the protein backbone to preserve its overall fold.

  • Binding Site Definition: Define the binding site for the docking simulation. This is typically done by creating a grid box centered on the position of the co-crystallized ligand. The size of the grid box should be sufficient to accommodate the ligand and allow for some rotational and translational freedom.

Molecular Docking Simulation

The core of the in silico study is the docking simulation, which predicts the binding conformation and affinity of the ligand to the receptor.

Protocol:

  • Choice of Docking Software: Select a well-validated docking program. Popular choices include AutoDock Vina, GOLD, Glide (Schrödinger), and MOE Dock. For this guide, we will refer to the general principles applicable to most of these programs.

  • Docking Algorithm Selection: Choose the appropriate docking algorithm. Most modern docking programs use genetic algorithms, Monte Carlo simulations, or fragment-based methods to explore the conformational space of the ligand within the binding site.[21]

  • Setting Docking Parameters: Configure the docking parameters, such as the number of docking runs, the exhaustiveness of the search, and the flexibility of the ligand and (if applicable) specific receptor side chains.

  • Execution of Docking: Run the docking simulation. The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

  • Re-docking of Co-crystallized Ligand (Validation): As a crucial validation step, re-dock the co-crystallized ligand into the prepared receptor. The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2.0 Å to confirm that the docking protocol can reproduce the known binding mode.

Analysis and Interpretation of Results

Protocol:

  • Ranking of Poses: Rank the generated docking poses based on their docking scores. The docking score is an estimation of the binding free energy, with more negative values indicating a higher predicted binding affinity.

  • Visual Inspection of Binding Poses: Visually inspect the top-ranked poses using a molecular visualization tool (e.g., PyMOL, VMD, Chimera). Analyze the intermolecular interactions between the ligand and the receptor, including:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic interactions: Observe the interactions between nonpolar regions of the ligand and the receptor.

    • Pi-pi stacking: Look for stacking interactions between aromatic rings.

    • Salt bridges: Identify electrostatic interactions between charged groups.

  • Comparison with Known Inhibitors: If available, compare the binding mode of your compound with that of known inhibitors of the target protein. This can provide insights into whether your compound interacts with key residues known to be important for inhibition.

  • Scoring Function Evaluation: Be aware of the limitations of scoring functions. They are approximations and may not always accurately predict binding affinity. It is often beneficial to use multiple scoring functions or post-docking analysis methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) for a more robust assessment.

Visualization of Workflows

To aid in the understanding of the described methodologies, the following diagrams illustrate the key workflows.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation start 2D Structure of (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile to_3d Convert to 3D Structure start->to_3d energy_min Energy Minimization (e.g., MMFF94) to_3d->energy_min charge Assign Partial Charges energy_min->charge tautomer Generate Tautomers/ Ionization States (pH 7.4) charge->tautomer output Prepared Ligand File (.mol2, .sdf, .pdbqt) tautomer->output

Caption: Workflow for the preparation of the ligand.

Receptor_Preparation_Workflow cluster_receptor Receptor Preparation pdb Download PDB Structure clean Clean Receptor (Remove water, ions, etc.) pdb->clean hydrogens Add Hydrogens clean->hydrogens protonate Assign Protonation States hydrogens->protonate receptor_min Constrained Energy Minimization protonate->receptor_min grid Define Binding Site (Grid Generation) receptor_min->grid output Prepared Receptor File grid->output

Caption: Workflow for the preparation of the receptor.

Docking_and_Analysis_Workflow cluster_docking Docking and Analysis ligand_in Prepared Ligand docking Molecular Docking Simulation (e.g., AutoDock Vina, Glide) ligand_in->docking receptor_in Prepared Receptor receptor_in->docking poses Generate Docking Poses and Scores docking->poses analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) poses->analysis validation Re-docking Validation (RMSD < 2.0 Å) poses->validation report Report Top Poses and Binding Hypotheses analysis->report

Caption: Workflow for molecular docking and subsequent analysis.

Concluding Remarks and Future Directions

This technical guide has provided a detailed, prospective framework for conducting in silico docking studies on this compound. By following the outlined protocols for ligand and receptor preparation, docking simulation, and results analysis, researchers can generate robust hypotheses regarding the potential biological targets and binding modes of this novel compound.

It is imperative to remember that in silico docking is a predictive tool, and its findings must be validated through experimental assays. The insights gained from this computational approach, however, are invaluable for prioritizing experimental efforts, guiding lead optimization, and ultimately accelerating the drug discovery pipeline. Future work should focus on the synthesis of this compound and its in vitro evaluation against the protein targets identified in this study. A strong correlation between the predicted binding affinities and experimentally determined inhibitory activities would provide strong validation for the in silico model and pave the way for further preclinical development.

References

  • S. M. Sakhi, et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • A. H. Naglah, et al. (2017). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 22(1), 113. [Link]

  • L. Shang, et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(38), 22667-22675. [Link]

  • A. A. El-Sayed, et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • N. S. El-Gohary, et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2779. [Link]

  • A. G. G. de Oliveira, et al. (2012). Docking Applied to the Study of Inhibitors of c-Met Kinase. Current Computer-Aided Drug Design, 8(3), 209-224. [Link]

  • H. M. Aly, et al. (2007). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 12(10), 2373-2384. [Link]

  • S. R. Bheemireddy, et al. (2021). Design and Synthesis of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Heterocyclic Chemistry, 58(11), 2243-2256. [Link]

  • R. Kumar, et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]

  • M. A. El-Borai, et al. (2022). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 27(19), 6524. [Link]

  • E. E. O. El-Sehrawi, et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 101(6), 1313-1325. [Link]

  • W. Wang, et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7794. [Link]

  • F. A. S. Alasmari, et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]

  • H. A. R. Hussein, et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2433. [Link]

  • A. A. Alfonso, et al. (2019). Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry, 26(33), 6066-6098. [Link]

  • A. H. M. Al-Mokhtar, et al. (2021). Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. Journal of Molecular Structure, 1239, 130484. [Link]

  • A. A. Alfonso, et al. (2019). Quinoxalines Potential to Target Pathologies. Bentham Science Publishers. [Link]

  • S. A. W. Al-Qahtani, et al. (2007). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome. Molecular & Cellular Proteomics, 6(11), 1949-1960. [Link]

  • G. Pinzi, et al. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Dr. S. Sivanandham. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-6. [Link]

  • G. Meng, et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • M. A. Ortega, et al. (2019). Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic. Cancers, 11(2), 143. [Link]

  • G. F. S. Santos, et al. (2020). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 25(7), 1698. [Link]

  • J. H. Kim, et al. (2010). Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5779-5783. [Link]

  • P. Kumar, et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-11. [Link]

  • M. A. El-Borai, et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 13(6), 886-913. [Link]

  • S. M. A. S. K. Basha, et al. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 7(15), 13193-13207. [Link]

  • Y. Li, et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7846-7858. [Link]

  • A. Fekadu, et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry, 16(1), 4. [Link]

  • A. A. El-Sayed, et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(19), 11843-11855. [Link]

  • A. Fekadu, et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. ResearchGate. [Link]

  • I. Kostadinov, et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2795. [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Abstract: This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic intermediate. Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties[1][2]. The synthesis route detailed herein proceeds via the preparation of the key precursor, 2,3-dichloroquinoxaline, followed by a selective nucleophilic aromatic substitution (SNAr) with phenylsulfonylacetonitrile. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful execution.

Introduction and Scientific Background

The quinoxaline scaffold is a privileged structure in drug discovery, largely due to its versatile biological profile which is often attributed to the inhibition of key signaling pathways[1]. The synthesis of 2,3-disubstituted quinoxalines is therefore of significant interest. A robust and versatile method for achieving this is through nucleophilic substitution on 2,3-dichloroquinoxaline (DCQX). The presence of two chlorine atoms on the electron-deficient pyrazine ring makes DCQX an excellent electrophilic partner for a wide range of nucleophiles.

The target molecule, this compound, is synthesized by leveraging this reactivity. The protocol involves the deprotonation of phenylsulfonylacetonitrile to form a potent carbon nucleophile. The acidity of the methylene protons in phenylsulfonylacetonitrile (pKa ≈ 12 in DMSO) is enhanced by the two adjacent electron-withdrawing groups (sulfonyl and nitrile), facilitating the formation of a stabilized carbanion. This nucleophile then selectively displaces one of the chlorine atoms on the DCQX ring. Controlling the reaction stoichiometry and conditions is critical to favor mono-substitution over the potential di-substituted byproduct.

Reaction Scheme and Mechanism

The overall synthesis is a two-step process starting from quinoxaline-2,3(1H,4H)-dione.

Step 1: Synthesis of 2,3-Dichloroquinoxaline Step 1: Synthesis of 2,3-Dichloroquinoxaline

Step 2: Synthesis of this compound Step 2: Synthesis of this compound

Mechanistic Rationale

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction in Step 2. This reaction proceeds via an addition-elimination mechanism.

  • Nucleophile Formation: A base (e.g., Sodium Hydride, NaH) abstracts an acidic proton from phenylsulfonylacetonitrile to generate a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks one of the electron-deficient carbons (C2 or C3) of the 2,3-dichloroquinoxaline ring. This step is typically rate-determining and results in the formation of a high-energy anionic intermediate known as a Meisenheimer complex[1].

  • Rearomatization: The aromaticity of the quinoxaline ring is restored through the elimination of a chloride ion, yielding the final product.

SNAr_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Addition-Elimination Nuc_H PhSO₂-CH₂-CN Nuc_Anion [PhSO₂-CH-CN]⁻ Na⁺ Nuc_H->Nuc_Anion Deprotonation Base NaH Base->Nuc_H DCQX 2,3-Dichloroquinoxaline Nuc_Anion->DCQX Reacts with Meisenheimer Meisenheimer Complex (Anionic Intermediate) DCQX->Meisenheimer Nucleophilic Attack Product Final Product Meisenheimer->Product Elimination of Cl⁻

Caption: SNAr reaction mechanism for the synthesis of the target compound.

Experimental Protocols

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Notes
Quinoxaline-2,3(1H,4H)-dione162.151196-57-2Starting material for precursor
Phosphorus oxychloride (POCl₃)153.3310025-87-3Corrosive, reacts violently with water
2,3-Dichloroquinoxaline (DCQX)199.042213-63-0Precursor, synthesized in Step 4.1
Phenylsulfonylacetonitrile181.217605-28-9Nucleophile precursor
Sodium Hydride (NaH), 60% disp.24.00 (as NaH)7646-69-7Flammable solid, handle under inert gas
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous grade, polar aprotic solvent
Dichloromethane (DCM)84.9375-09-2For extraction
Ethyl Acetate (EtOAc)88.11141-78-6For chromatography/recrystallization
Hexanes~86.18110-54-3For chromatography/recrystallization
Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly toxic and corrosive. It reacts violently with water, releasing HCl gas. All operations must be performed in a certified chemical fume hood. Wear appropriate PPE, including heavy-duty gloves, a lab coat, and safety goggles.

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Handle only under an inert atmosphere (e.g., Nitrogen or Argon). Quench excess NaH carefully with isopropanol followed by methanol and then water.

  • Solvents: DMF is a reproductive toxin. DCM is a suspected carcinogen. Handle all solvents in a well-ventilated area or fume hood.

Step-by-Step Synthesis Procedure

The entire workflow is visualized below, outlining the progression from starting materials to the final purified product.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2,3-Dichloroquinoxaline cluster_step2 Step 2: Synthesis of Target Compound s1_start Quinoxaline-2,3-dione + POCl₃ s1_reflux Reflux at 100°C for 3h s1_start->s1_reflux s1_distill Distill excess POCl₃ (under vacuum) s1_reflux->s1_distill s1_quench Quench with ice-water s1_distill->s1_quench s1_filter Filter and Dry Solid s1_quench->s1_filter s1_product 2,3-Dichloroquinoxaline s1_filter->s1_product s2_add_dcqx Add 2,3-Dichloroquinoxaline (in DMF) dropwise at 0°C s1_product->s2_add_dcqx Use as reagent s2_setup Inert Atmosphere Flask: NaH in anhydrous DMF s2_add_nuc Add Phenylsulfonylacetonitrile (in DMF) dropwise at 0°C s2_setup->s2_add_nuc s2_stir1 Stir for 30 min at 0°C (Nucleophile formation) s2_add_nuc->s2_stir1 s2_stir1->s2_add_dcqx s2_stir2 Stir at RT for 12-18h s2_add_dcqx->s2_stir2 s2_workup Work-up: Quench with water, Extract with DCM s2_stir2->s2_workup s2_purify Purify by Column Chromatography s2_workup->s2_purify s2_final (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile s2_purify->s2_final

Caption: Overall experimental workflow from precursor to final product.

Protocol for 2,3-Dichloroquinoxaline (Precursor)

This protocol is adapted from established methods for the chlorination of quinoxalinediones[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione (5.00 g, 30.8 mmol).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (20 mL, ~215 mmol). The mixture will form a slurry.

  • Heating: Heat the mixture to reflux at approximately 100-110°C for 3 hours. The solid will gradually dissolve.

    • Rationale: The high temperature is necessary to drive the conversion of the hydroxyl groups of the dione tautomer into chlorides. POCl₃ acts as both the chlorinating agent and the solvent.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The starting material should be fully consumed.

  • Removal of Excess Reagent: After completion, allow the mixture to cool slightly. Distill off the excess POCl₃ under reduced pressure.

    • Rationale: Removing excess POCl₃ before quenching is crucial for safety and to simplify the work-up procedure.

  • Quenching and Precipitation: Very slowly and carefully, pour the cooled reaction residue onto a beaker of crushed ice (~200 g) with vigorous stirring. An off-white solid will precipitate.

    • Rationale: The ice-water quenches any remaining reactive POCl₃ and precipitates the organic product, which is insoluble in water. This step must be done slowly due to the exothermic and vigorous reaction of POCl₃ with water.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acids.

  • Drying: Dry the solid under vacuum to yield 2,3-dichloroquinoxaline as an off-white to pale yellow solid. The product is typically of sufficient purity for the next step. (Expected yield: 85-95%).

Protocol for this compound (Target Compound)
  • Inert Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.53 g, ~13.2 mmol, 1.1 eq). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes via cannula. Add 40 mL of anhydrous DMF.

  • Nucleophile Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve phenylsulfonylacetonitrile (2.16 g, 12.0 mmol, 1.0 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

  • Stirring: Stir the resulting mixture at 0°C for 30 minutes. You should observe hydrogen gas evolution as the anion is formed.

    • Rationale: Pre-forming the nucleophile ensures it is ready to react immediately upon addition of the electrophile, which can improve selectivity and yield.

  • Substrate Addition: Dissolve 2,3-dichloroquinoxaline (2.63 g, 13.2 mmol, 1.1 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.

    • Rationale: Using a slight excess of the electrophile (DCQX) can help to drive the reaction to completion, but a large excess should be avoided to minimize di-substitution. Adding it slowly at low temperature helps control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexanes:EtOAc), observing the consumption of the starting materials and the formation of a new, more polar spot.

  • Work-up: Cool the mixture back to 0°C and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with 100 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing to 30% ethyl acetate in hexanes) to isolate the title compound.

    • Rationale: Chromatography is necessary to separate the desired mono-substituted product from any unreacted starting material, di-substituted byproduct, and other impurities.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect aromatic protons from the quinoxaline and phenylsulfonyl groups, and a characteristic singlet for the methine proton (-CH(CN)SO₂Ph).

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the nitrile carbon, and the methine carbon.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₆H₁₁ClN₃O₂S. The characteristic isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C≡N (nitrile) stretch (~2250 cm⁻¹) and the S=O (sulfonyl) stretches (~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹).

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health (NIH). [Link]

  • Experiment 7 — Nucleophilic Substitution. Swarthmore College. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

  • Synthesis of some new quinoxaline derivatives. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Quinoxaline Core via Nucleophilic Substitution of 3-Chloroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a benzopyrazine heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing molecules that interact with a wide range of biological targets. Consequently, quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors for oncology, antiviral agents, and neuroprotective compounds.[1][2]

The synthetic utility of this scaffold is largely dependent on the ability to introduce diverse functional groups at specific positions. 3-Chloroquinoxaline derivatives serve as pivotal intermediates in this endeavor. The presence of the electron-withdrawing pyrazine ring activates the C3 position towards nucleophilic attack, making the chlorine atom a versatile leaving group. This guide provides a detailed exploration of the mechanistic principles and practical laboratory protocols for the nucleophilic substitution of 3-chloroquinoxalines, offering researchers a strategic toolkit for library synthesis and lead optimization.

Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The primary mechanism governing the substitution of the C3-chloro group is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions at sp3 carbons (SN1/SN2), the SNAr reaction on an aromatic ring is a two-step process.[3][4]

  • Nucleophilic Addition: The reaction is initiated when a nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the chlorine. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitrogen atoms of the quinoxaline ring are crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the rapid expulsion of the chloride leaving group.

The efficiency of the SNAr reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which further stabilize the Meisenheimer intermediate.[5][6]

Caption: The Addition-Elimination mechanism for SNAr reactions.

Protocols for C-X Bond Formation

The versatility of 3-chloroquinoxaline allows for the formation of a wide array of chemical bonds. The following sections provide detailed protocols for key transformations, categorized by the incoming nucleophile.

C-N Bond Formation: Accessing Amino-Quinoxalines

The introduction of nitrogen-containing substituents is paramount in drug design. Two primary methods are employed: classical thermal amination and modern palladium-catalyzed cross-coupling.

This method is robust and suitable for a wide range of primary and secondary amines. It relies on the direct displacement of the chloride by the amine nucleophile, often at elevated temperatures.

  • Objective: To synthesize 3-amino-substituted quinoxalines via direct nucleophilic substitution.

  • Rationale: The amine acts as the nucleophile. A base is often included to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Polar aprotic solvents like DMF or NMP are excellent choices as they can accelerate SNAr reactions and effectively dissolve the reactants.

  • Step-by-Step Protocol:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-chloroquinoxaline derivative (1.0 equiv).

    • Add the desired primary or secondary amine (1.2-2.0 equiv) and a non-nucleophilic base such as K₂CO₃ (2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).

    • Add a suitable solvent (e.g., N,N-dimethylformamide (DMF), 1-Methyl-2-pyrrolidinone (NMP), or ethanol) to achieve a concentration of approximately 0.1-0.5 M.

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

    • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

For less reactive amines (e.g., anilines, heteroaromatic amines) or substrates sensitive to high temperatures, the Buchwald-Hartwig amination offers a milder and more efficient alternative.[7][8] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation.[8]

  • Objective: To form a C-N bond under mild, palladium-catalyzed conditions.

  • Rationale: This reaction proceeds through a catalytic cycle involving a palladium(0) species. The ligand is critical; bulky, electron-rich phosphine ligands facilitate the key steps of oxidative addition of the aryl chloride to the Pd(0) center and the final reductive elimination of the product.[9] A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to bind to the palladium center.[10]

  • Step-by-Step Protocol:

    • In an oven-dried Schlenk tube or vial, combine the 3-chloroquinoxaline derivative (1.0 equiv), the amine nucleophile (1.1-1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 2-10 mol%). Note: Using pre-formed palladium-ligand complexes (precatalysts) can improve reproducibility.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 2-18 hours.

    • Monitoring & Work-up: Follow the procedure outlined in Protocol 3.1.1.

    • Purification: After aqueous work-up, purify the crude product via flash column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 LₙPd(0) pd2_oa LₙPd(II)(Ar)(Cl) pd0->pd2_oa Oxidative Addition pd2_am [LₙPd(II)(Ar)(NHR₂)]⁺ pd2_oa->pd2_am Ligand Exchange pd2_amide LₙPd(II)(Ar)(NR₂) pd2_am->pd2_amide Deprotonation baseH Base-H⁺ pd2_am->baseH pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product arcl Ar-Cl arcl->pd0 amine HNR₂ amine->pd2_oa base Base base->pd2_am

Sources

Application Notes and Protocols: High-Throughput Screening Assays for Quinoxaline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline ring system, stemming from its relatively straightforward synthesis and the ability to introduce diverse substituents, has led to the generation of vast chemical libraries.[1][3] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate these large compound collections to identify "hits"—compounds that modulate a specific biological target or pathway.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of HTS assays tailored for the screening of quinoxaline libraries. We will delve into the underlying principles of various assay formats, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and hit validation.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

Quinoxalines are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine ring.[7] This structural framework has proven to be a fertile ground for the discovery of novel therapeutic agents. The biological activities of quinoxaline derivatives are diverse and depend on the nature and position of their substituents.[2] For instance, some quinoxaline-containing compounds have been shown to exert their anticancer effects through mechanisms such as the inhibition of topoisomerase, vascular endothelial growth factor receptor (VEGFR), or by acting as DNA intercalating agents.[8][9] Given this wide range of potential molecular targets, a variety of HTS assay formats can be employed to screen quinoxaline libraries effectively.

Strategic Considerations for HTS Assay Selection

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. The decision should be driven by the biological question being addressed, the nature of the target, and the available resources. Key considerations include:

  • Target Class: The molecular target of interest (e.g., enzyme, G-protein coupled receptor (GPCR), ion channel, or a cellular phenotype) will dictate the most suitable assay technology.[10]

  • Assay Format: Common HTS assay formats include fluorescence-based, luminescence-based, and absorbance-based readouts.[11] Each has its own advantages and disadvantages in terms of sensitivity, cost, and susceptibility to interference from library compounds.

  • Assay Robustness and Reproducibility: A successful HTS assay must be robust, reproducible, and have a sufficiently large signal window to confidently identify active compounds.[12] Statistical parameters such as the Z'-factor are used to assess assay quality.[13]

Decision Framework for Assay Selection

The following diagram illustrates a logical workflow for selecting an appropriate HTS assay for a quinoxaline library screening campaign.

Assay_Selection_Workflow cluster_0 Target Identification & Characterization cluster_1 Assay Format Selection cluster_2 Detection Method cluster_3 Assay Development & Validation T Define Biological Target (e.g., Kinase, GPCR, Phenotype) A Biochemical Assay (e.g., Enzyme activity) T->A Known molecular target B Cell-Based Assay (e.g., Reporter gene, Viability) T->B Phenotypic screen or unknown target C Fluorescence (e.g., FRET, FP) A->C D Luminescence (e.g., Luciferase) A->D E Absorbance (e.g., Colorimetric) A->E B->C B->D B->E F Protocol Optimization (Reagents, Incubation) C->F D->F E->F G Statistical Validation (Z'-factor, S/B ratio) F->G Iterative process

Caption: A decision workflow for HTS assay selection.

Common HTS Assay Formats for Quinoxaline Libraries

The most widely used HTS technologies for identifying small-molecule drug candidates rely on fluorescence, luminescence, or absorbance measurements.[11]

Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity and versatility.[14] They are particularly well-suited for studying enzyme kinetics and receptor-ligand binding.

a. Fluorescence Resonance Energy Transfer (FRET) Assays

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits fluorescence at its characteristic wavelength. This phenomenon can be used to monitor molecular interactions, such as enzyme activity where a substrate is cleaved, separating the donor and acceptor and causing a loss of FRET.[15]

Application for Quinoxaline Libraries: Screening for protease or kinase inhibitors.

b. Fluorescence Polarization (FP) Assays

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. Small, rapidly rotating molecules have low polarization, while larger, slower-tumbling complexes have high polarization. This change in polarization is used to quantify binding events.

Application for Quinoxaline Libraries: Identifying inhibitors of protein-protein interactions or receptor-ligand binding.[16]

Luminescence-Based Assays

Luminescence assays are characterized by their high sensitivity and low background signals, as they do not require an external light source for excitation.[17]

a. Luciferase Reporter Gene Assays

Principle: These assays utilize the enzyme luciferase, which generates light in the presence of its substrate, luciferin. The luciferase gene is placed under the control of a promoter that is responsive to a specific signaling pathway. Activation or inhibition of the pathway by a test compound results in a change in luciferase expression and, consequently, a change in the luminescent signal.

Application for Quinoxaline Libraries: Screening for modulators of specific signaling pathways, such as those involved in cancer cell proliferation or inflammation.[18]

b. ATP Quantitation Assays

Principle: The amount of ATP in a cell is a direct indicator of cell viability. Luciferase-based assays can be used to quantify ATP levels, as the light-producing reaction is ATP-dependent. A decrease in ATP levels is indicative of cytotoxicity.

Application for Quinoxaline Libraries: Assessing the cytotoxic or cytostatic effects of quinoxaline derivatives on cancer cell lines.[19]

Absorbance-Based Assays

Absorbance-based assays are generally less sensitive than fluorescence or luminescence assays but are often simpler and more cost-effective.[19]

a. Colorimetric Cytotoxicity Assays (e.g., MTT, WST-8)

Principle: These assays rely on the reduction of a tetrazolium salt (e.g., MTT or WST-8) by metabolically active cells to produce a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[19]

Application for Quinoxaline Libraries: A primary screen to identify compounds with cytotoxic effects against various cell lines.[19]

Detailed Protocols

Protocol 1: Fluorescence-Based Kinase Inhibition Assay

This protocol describes a generic fluorescence-based assay to screen a quinoxaline library for inhibitors of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Quinoxaline compound library (typically dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each quinoxaline compound from the library into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2X the final desired concentration) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (at 2X the final desired concentration) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent label.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Protocol 2: Luminescence-Based Cell Viability Assay

This protocol outlines a common method to assess the cytotoxicity of a quinoxaline library using a commercially available ATP-based luminescence assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Quinoxaline compound library

  • 384-well, white, clear-bottom microplates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight at 37°C and 5% CO₂.

  • Compound Addition: Add 100 nL of each quinoxaline compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Reagent Addition: Equilibrate the plate and the luminescent assay reagent to room temperature. Add 40 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence of each well.

  • Data Analysis: Determine the effect of each compound on cell viability by comparing the luminescence signal to that of untreated control wells.

Data Analysis and Hit Identification

High-throughput screening generates vast amounts of data that require careful analysis to identify true "hits" and avoid false positives.[5][20]

Primary Data Analysis

The raw data from the plate reader is first normalized to control for plate-to-plate and well-to-well variability. The activity of each compound is typically expressed as a percentage of the control.

Hit Selection Criteria

A "hit" is a compound that exhibits a desired level of activity in the primary screen.[5] The criteria for hit selection are assay-dependent but often involve setting a threshold based on a statistical measure such as the Z-score or a percentage inhibition/activation value.

Hit Confirmation and Triage

Primary hits must be confirmed through re-testing.[4] Confirmed hits are then subjected to a series of secondary assays to validate their activity, determine their potency (IC₅₀ or EC₅₀ values), and assess their specificity and potential for off-target effects.[21]

The overall workflow for an HTS campaign is depicted in the following diagram:

HTS_Workflow A Assay Development & Validation B Primary HTS of Quinoxaline Library A->B C Data Analysis & Hit Identification B->C D Hit Confirmation (Re-testing) C->D E Dose-Response (IC50/EC50 Determination) D->E F Secondary Assays (Selectivity, Mechanism) E->F G Hit-to-Lead Optimization F->G

Caption: A typical high-throughput screening workflow.

Assay Validation: Ensuring Data Integrity

Rigorous assay validation is crucial to ensure the reliability of HTS data.[12][22] Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative control signals. It reflects the quality and dynamic range of the assay.Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.Typically > 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 20% for controls[22]
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect the assay performance.Determined empirically

Conclusion

High-throughput screening is an indispensable tool in modern drug discovery, enabling the rapid identification of promising lead compounds from large chemical libraries. The quinoxaline scaffold, with its proven therapeutic potential, represents a rich source of novel drug candidates. By carefully selecting and validating the appropriate HTS assay, researchers can efficiently screen quinoxaline libraries to uncover new modulators of biologically relevant targets. The protocols and guidelines presented in this document provide a solid foundation for designing and executing successful HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Frontiers. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Retrieved from [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • PubMed. (2009, December). Review article: high-throughput affinity-based technologies for small-molecule drug discovery. Retrieved from [Link]

  • PubMed Central. (2011, March 1). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • PubMed Central. (2018, August 16). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]

  • ResearchGate. (2020, September 10). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

Sources

Application Notes & Protocols: A Multi-Assay Approach for Determining the Cytotoxicity of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust framework for assessing the cytotoxic potential of the novel compound, (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile. In the absence of pre-existing biological data for this specific molecule, we present a multi-assay strategy designed to generate a comprehensive cytotoxicity profile. This approach interrogates three key aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis. By employing the MTT, LDH, and Annexin V-FITC/PI assays, researchers can obtain a nuanced understanding of the compound's effects on cells. Detailed, field-proven protocols are provided for each assay, alongside explanations of the underlying scientific principles and guidance on data interpretation. This document is intended to serve as a foundational resource for the preclinical evaluation of this and other novel chemical entities.

Introduction: The Need for Comprehensive Cytotoxicity Profiling

This compound (CAS 121512-58-1) is a novel chemical entity with potential applications in various fields of research and drug discovery.[1][2][3][4] As with any new compound intended for biological investigation, a thorough evaluation of its cytotoxic effects is a critical first step.[5][6] Cytotoxicity assays are essential tools in drug development, providing crucial insights into a compound's potential toxicity and helping to guide decisions on its therapeutic potential.[5][7] A single assay, however, often provides an incomplete picture. Therefore, a multi-assay approach is recommended to assess different facets of cellular health and modes of cell death.[8]

This guide details three complementary cell-based assays to build a comprehensive cytotoxicity profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure the release of a cytosolic enzyme as an indicator of compromised cell membrane integrity.[9][10]

  • Annexin V-FITC/PI Apoptosis Assay: To specifically detect and differentiate between early apoptosis, late apoptosis, and necrosis.[11]

Preliminary Considerations: Compound Handling and Cell Line Selection

2.1. Compound Solubilization and Vehicle Controls

Due to the likely hydrophobic nature of this compound, a suitable organic solvent such as dimethyl sulfoxide (DMSO) will be required for its solubilization. It is crucial to determine the maximum tolerated concentration of the solvent by the chosen cell line(s), as the solvent itself can be cytotoxic at higher concentrations.[12] A vehicle control (cells treated with the same concentration of solvent used to dissolve the compound) must be included in all experiments to ensure that the observed effects are due to the compound and not the solvent.

2.2. Cell Line Selection

The choice of cell line(s) is dependent on the intended application of the compound. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or MCF-7 (human breast cancer) can be employed. If the compound is being investigated for a specific therapeutic area, cell lines relevant to that disease should be used.

Assay 1: MTT Assay for Metabolic Activity

3.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13] A decrease in formazan production in treated cells compared to control cells indicates a reduction in cell viability.

3.2. Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution seed_cells Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of the compound treat_cells Add compound to wells prepare_compound->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) to each well incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

3.3. Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.[14] Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.

3.4. Data Presentation

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Untreated Control)1.25 ± 0.08100%
0 (Vehicle Control)1.23 ± 0.0798.4%
11.15 ± 0.0692.0%
100.88 ± 0.0570.4%
500.45 ± 0.0436.0%
1000.15 ± 0.0212.0%

% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

Assay 2: LDH Assay for Membrane Integrity

4.1. Principle

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[9] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.[17]

4.2. Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution seed_cells Seed and treat cells as in MTT assay incubate_treatment Incubate for desired time seed_cells->incubate_treatment collect_supernatant Collect supernatant from each well mix_reagents Add supernatant to reaction mixture collect_supernatant->mix_reagents prepare_reaction Prepare LDH reaction mixture prepare_reaction->mix_reagents incubate_reaction Incubate at room temperature (30 min) mix_reagents->incubate_reaction add_stop Add stop solution incubate_reaction->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

4.3. Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the experimental wells, prepare wells for a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[18]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[18]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction: Add 50 µL of stop solution to each well.[18]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[18]

4.4. Data Presentation

Compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous Release)0.12 ± 0.010%
0 (Vehicle Control)0.13 ± 0.010.8%
Maximum Release1.35 ± 0.09100%
10.18 ± 0.024.9%
100.45 ± 0.0326.8%
500.98 ± 0.0670.0%
1001.29 ± 0.0895.1%

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Assay 3: Annexin V-FITC/PI Assay for Apoptosis

5.1. Principle

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and is used to detect exposed PS.[19] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive (less common).

5.2. Experimental Workflow: Annexin V-FITC/PI Assay

AnnexinV_Workflow seed_treat Seed and treat cells in 6-well plates harvest Harvest cells (trypsinization for adherent cells) seed_treat->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend cells in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

5.3. Detailed Protocol: Annexin V-FITC/PI Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

5.4. Data Presentation

The results are typically presented as quadrant plots from the flow cytometer, with a corresponding table summarizing the percentage of cells in each population.

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Untreated Control95.2%2.5%2.1%
Vehicle Control94.8%2.8%2.3%
Compound (10 µM)75.6%15.3%8.9%
Compound (50 µM)20.1%45.8%33.7%

(Q1 would be debris or necrotic cells that are PI positive only)

Conclusion and Interpretation

By integrating the data from these three assays, a comprehensive cytotoxicity profile of this compound can be constructed. For instance, a compound that shows a dose-dependent decrease in MTT signal, a corresponding increase in LDH release, and a shift towards Annexin V/PI double-positive cells would strongly suggest a necrotic mode of cell death. Conversely, a compound that reduces MTT signal and shows a strong Annexin V positive/PI negative population with minimal LDH release would indicate an apoptotic mechanism. This multi-faceted approach provides a robust and reliable foundation for the initial toxicological assessment of novel compounds in drug discovery and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. Retrieved from [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Bio-Rad. Retrieved from [Link]

  • Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io. Retrieved from [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline motif, a heterocyclic system comprised of fused benzene and pyrazine rings, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] This is due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] In the field of oncology, quinoxaline derivatives are particularly promising. Many have been shown to exhibit potent cytotoxic effects against a variety of human tumor cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1][6]

Quinoxaline-based compounds frequently act as competitive inhibitors of ATP at the binding sites of various protein kinases.[4] These include key players in tumor progression such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and c-Met.[1][4] Beyond kinase inhibition, other mechanisms have been identified, including the induction of apoptosis, cell cycle arrest, and inhibition of enzymes like topoisomerase II.[1][7] Some derivatives, particularly quinoxaline 1,4-di-N-oxides, are also effective as hypoxia-activated prodrugs, selectively targeting the low-oxygen environment of solid tumors.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anticancer agents based on the quinoxaline scaffold. The protocols outlined below are designed to be self-validating and are grounded in established methodologies, providing a robust framework for advancing quinoxaline-based drug discovery projects.

Part 1: Synthesis of Quinoxaline Derivatives

A common and effective method for synthesizing the quinoxaline core is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-ketoacid.[4] This foundational reaction can be adapted to produce a wide array of substituted quinoxalines, allowing for extensive Structure-Activity Relationship (SAR) studies.

Protocol 1: General Synthesis of a 2-Substituted Quinoxaline Derivative

This protocol describes the synthesis of a generic 2-substituted quinoxaline from an o-phenylenediamine and an α-ketoacid.

Materials:

  • Substituted o-phenylenediamine

  • Substituted α-ketoacid

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol.

  • Add the substituted α-ketoacid (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or heat under reflux (the conditions will depend on the reactivity of the specific substrates) for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-substituted quinoxaline derivative.

  • Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices: The use of a catalytic amount of acid protonates one of the carbonyl groups of the α-ketoacid, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. The subsequent workup with sodium bicarbonate is crucial to remove the acid catalyst, which could otherwise interfere with purification or promote side reactions.

Visualization of the Synthetic Workflow

G cluster_synthesis General Synthesis of Quinoxaline Derivatives start Start: o-phenylenediamine & α-ketoacid reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst) start->reaction 1. Reactants workup Aqueous Workup (EtOAc, NaHCO3) reaction->workup 2. Neutralization purification Purification (Column Chromatography) workup->purification 3. Isolation characterization Characterization (NMR, MS) purification->characterization 4. Analysis final_product Pure Quinoxaline Derivative characterization->final_product 5. Final Product G cluster_pathway Topoisomerase II Inhibition Pathway Quinoxaline Quinoxaline Derivative (e.g., Compound IV) TopoII Topoisomerase II Quinoxaline->TopoII Inhibits DNA_Replication DNA Replication & Repair TopoII->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by a quinoxaline derivative leads to cell cycle arrest and apoptosis.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are essential for optimizing the potency and selectivity of lead compounds. [9][10]By systematically modifying the substituents on the quinoxaline scaffold, researchers can identify key structural features required for anticancer activity. For instance, studies have shown that the introduction of electron-withdrawing groups like chloro or bromo can enhance activity, while the nature and position of substituents at the 2 and 3 positions of the quinoxaline ring are also critical. [4][6][9]

Visualization of a High-Throughput Screening Cascade

G cluster_screening Drug Discovery Workflow for Quinoxaline Derivatives Library Quinoxaline Compound Library Primary_Screen Primary Screening (e.g., MTT Assay on one cell line) Library->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assays Secondary Assays (Panel of cell lines) Hit_Confirmation->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (Cell cycle, Apoptosis, Target engagement) Secondary_Assays->Mechanism_Studies Lead_Optimization Lead Optimization (SAR) Mechanism_Studies->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical cascade for the screening and development of quinoxaline-based anticancer agents.

Conclusion

The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The protocols and guidelines presented in these application notes offer a structured approach to the synthesis, in vitro evaluation, and mechanistic elucidation of new quinoxaline derivatives. By employing these methodologies, researchers can systematically explore the vast chemical space of quinoxalines and identify potent and selective drug candidates for further preclinical and clinical development.

References

  • Gaber, M., Ghorab, M. M., & Al-Said, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2948. [Link]

  • Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7650. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Feng, L. S., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry, 22(17), 1426-1441. [Link]

  • Gaber, M., Ghorab, M. M., & Al-Said, M. S. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • Various Authors. (2016-2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 1253. [Link]

  • Wang, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 374. [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7808. [Link]

  • Various Authors. (2015-2024). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. [Link]

  • Singh, P., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. [Link]

  • Various Authors. (2022-2024). Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 477(1), 223-237. [Link]

  • Khan, J., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 795. [Link]

  • Various Authors. (2024). Quinoxaline anticancer agents. ResearchGate. [Link]

  • Various Authors. (2023). Quinoxaline containing derivatives as anticancer agents. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 26(23), 7329. [Link]

  • Yilmaz, I., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Journal of Molecular Structure, 1278, 134938. [Link]

  • Anilkumar, V. N., & S, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 231-239. [Link]

Sources

Application Notes and Protocols for the Evaluation of Antiviral Activity of Functionalized Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

Quinoxalines, heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1] Their unique structural features allow for extensive functionalization, leading to a diverse range of biological activities.[1][2][3] In recent years, there has been a burgeoning interest in quinoxaline derivatives as potent antiviral agents, demonstrating efficacy against a wide spectrum of both DNA and RNA viruses.[1][2][4] These compounds have been shown to interfere with various stages of the viral life cycle, from entry and replication to egress, making them promising candidates for the development of novel antiviral therapeutics.[1][5][6] For instance, certain derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, while others disrupt the function of the influenza A non-structural protein 1 (NS1A) or inhibit the entry of enteroviruses.[1][2][5][6]

This comprehensive guide provides a detailed framework for the systematic evaluation of the antiviral activity of newly synthesized functionalized quinoxalines. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct these assays with scientific rigor and integrity. We will delve into the critical preliminary step of assessing compound cytotoxicity, followed by robust methods for quantifying antiviral efficacy, and conclude with approaches to elucidate the potential mechanism of action.

Section 1: Foundational Assessment—Cytotoxicity of Quinoxaline Derivatives

Before evaluating the antiviral efficacy of a compound, it is imperative to determine its cytotoxicity. This step is crucial to ensure that any observed reduction in viral activity is due to a specific antiviral effect and not simply a consequence of cell death. A high therapeutic index (the ratio of the cytotoxic concentration to the effective antiviral concentration) is a key characteristic of a promising drug candidate.

Principle of Cytotoxicity Assays

Cytotoxicity is typically assessed using colorimetric assays that measure metabolic activity in cultured cells. Viable, metabolically active cells can reduce a substrate (like MTT or WST-8) into a colored formazan product. The intensity of the color is directly proportional to the number of living cells. By exposing cells to a range of concentrations of the test compound, we can determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Recommended Cytotoxicity Assay: CCK-8

While the MTT assay is a classic method, the Cell Counting Kit-8 (CCK-8) assay is recommended for its simplicity, higher sensitivity, and lower toxicity to cells.[7] The WST-8 substrate used in the CCK-8 assay produces a water-soluble formazan, eliminating the need for a solubilization step and allowing for a more streamlined workflow.[7]

Protocol 1: CCK-8 Cytotoxicity Assay

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Functionalized quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the host cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay (typically 5,000-10,000 cells per well).[8]

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the quinoxaline compounds in cell culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include "cell control" wells (medium only) and "solvent control" wells (medium with the highest concentration of the solvent used to dissolve the compounds).

    • Incubate the plate for a duration that corresponds to the length of the planned antiviral assay (e.g., 48-72 hours).

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of the CCK-8 solution to each well.[7][8][9][10]

    • Incubate the plate for 1-4 hours at 37°C.[7][8][9][10] The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[7][8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(As - Ab) / (Ac - Ab)] x 100

      • Where:

        • As = Absorbance of the experimental wells (cells + compound)

        • Ac = Absorbance of the cell control wells (cells + medium)

        • Ab = Absorbance of the blank wells (medium only)

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Section 2: Quantifying Antiviral Efficacy

Once the cytotoxicity profile of the quinoxaline derivatives is established, the next step is to assess their ability to inhibit viral replication. Several robust methods can be employed for this purpose.

Plaque Reduction Assay (PRA)

The plaque reduction assay is considered the gold standard for determining the antiviral activity of compounds that inhibit lytic viruses.[11] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[11]

Protocol 2: Plaque Reduction Assay

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Functionalized quinoxaline compounds

  • Overlay medium (e.g., medium containing 1.2% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation:

    • Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.[11]

  • Infection and Treatment:

    • Prepare serial dilutions of the quinoxaline compounds in serum-free medium at non-toxic concentrations (as determined by the CCK-8 assay).

    • Aspirate the growth medium from the cell monolayers.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well) for 1-2 hours at 37°C.[12][13]

    • After the adsorption period, remove the virus inoculum.

  • Overlay Application:

    • Gently add the overlay medium containing the respective concentrations of the quinoxaline compound to each well.[11]

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).[11]

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% effective concentration (EC50), the concentration that reduces the plaque number by 50%, by plotting the percentage of plaque reduction against the compound concentration.

Virus Yield Reduction Assay (VYRA)

The virus yield reduction assay is a powerful technique that quantifies the production of new infectious virus particles in the presence of an antiviral compound.[14][15][16] This assay is particularly useful for viruses that do not form clear plaques or for obtaining a more direct measure of the inhibition of viral replication.[14]

Protocol 3: Virus Yield Reduction Assay

Materials:

  • Susceptible host cells in multi-well plates or flasks

  • Virus stock

  • Functionalized quinoxaline compounds

  • 96-well plates for virus titration

Procedure:

  • Infection and Treatment:

    • Seed host cells and allow them to reach near-confluency.

    • Infect the cells with the virus at a specific MOI (e.g., 0.1) in the presence of various concentrations of the quinoxaline compounds.

    • Incubate the cultures for a period that allows for one complete viral replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus:

    • After the incubation period, harvest the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.

    • Subject the samples to freeze-thaw cycles to ensure complete release of intracellular viruses.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Titration of Viral Yield:

    • Perform serial 10-fold dilutions of the harvested virus samples.

    • Titrate the virus in each dilution using a suitable method, such as a plaque assay (as described in Protocol 2) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis:

    • Calculate the viral titer (in PFU/mL or TCID50/mL) for each compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50% compared to the untreated virus control.

Quantitative PCR (qPCR)-Based Assay

For a rapid and highly sensitive quantification of viral replication, quantitative PCR (qPCR) can be employed.[17][18] This method measures the amount of viral nucleic acid (DNA or RNA) in infected cells or in the culture supernatant.[17]

Protocol 4: qPCR-Based Antiviral Assay

Materials:

  • Infected and treated cell cultures (from a similar setup as the VYRA)

  • Nucleic acid extraction kit (for DNA or RNA)

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (e.g., SYBR Green or TaqMan-based)

  • Primers and probes specific to a conserved region of the viral genome

  • Real-time PCR instrument

Procedure:

  • Sample Preparation:

    • Harvest the cell culture supernatant or cell lysates at a specific time point post-infection.

    • Extract the viral nucleic acid (DNA or RNA) using a commercial kit according to the manufacturer's instructions.

    • For RNA viruses, perform reverse transcription to synthesize complementary DNA (cDNA).

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing the extracted nucleic acid, qPCR master mix, and specific primers and probes.

    • Run the reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample. The Ct value is inversely proportional to the amount of target nucleic acid.

    • Quantify the viral load by generating a standard curve using known concentrations of a plasmid containing the target viral sequence.[19][20]

    • Calculate the percentage of inhibition of viral nucleic acid synthesis for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value based on the reduction in viral genome copies.

Section 3: Mechanistic Insights—Elucidating the Mode of Action

Identifying the specific stage of the viral life cycle that is inhibited by a quinoxaline derivative is a critical step in its development as an antiviral drug.

Time-of-Addition Assay

A time-of-addition assay can help to pinpoint the stage of the viral replication cycle targeted by the compound. In this assay, the compound is added at different time points relative to viral infection (before, during, and after).

  • Addition before infection: Evaluates the effect on viral attachment and entry.

  • Addition during infection: Also targets attachment and entry.

  • Addition after infection: Assesses the impact on post-entry events such as genome replication, protein synthesis, and virion assembly.

Potential Viral Targets for Quinoxaline Derivatives

Quinoxaline derivatives have been reported to target various viral proteins and processes:

  • Viral Entry: Some quinoxalines can inhibit the attachment of the virus to host cell receptors or the fusion of the viral and cellular membranes.[6] For example, certain derivatives have been shown to interact with the VP1 capsid protein of Coxsackievirus B5, preventing its entry into the host cell.[6]

  • Viral Polymerases: These enzymes are essential for replicating the viral genome and are a common target for antiviral drugs.[21] Quinoxalines can act as non-nucleoside inhibitors of viral polymerases like reverse transcriptase in HIV.[1][2][21]

  • Other Viral Enzymes: Proteases, integrases, and helicases are other crucial viral enzymes that can be targeted.

  • Viral Proteins Involved in Host Interactions: For instance, some quinoxaline compounds have been shown to disrupt the interaction between the influenza A virus NS1A protein and double-stranded RNA (dsRNA), which is crucial for the virus to evade the host's innate immune response.[5]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of Functionalized Quinoxalines

Compound IDTarget VirusHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
QX-001HSV-1Vero>1002.5>40
QX-002Influenza AMDCK755.114.7
QX-003Coxsackie B5HeLa500.862.5
QX-004HCMVHFF>1001.2>83.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with a value greater than 10 often considered significant for a potential antiviral drug candidate.

Visualizing Experimental Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental procedures and biological pathways.

Experimental Workflow Diagram

Antiviral_Evaluation_Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Antiviral Efficacy A Seed Host Cells (96-well plate) B Treat with Quinoxaline (Concentration Gradient) A->B C Incubate (48-72h) B->C D CCK-8 Assay C->D E Calculate CC50 D->E F Infect Cells with Virus + Treat with Quinoxaline E->F Select non-toxic concentrations G Incubate F->G H Quantify Viral Inhibition G->H I Plaque Reduction Assay H->I J Virus Yield Reduction Assay H->J K qPCR Assay H->K L Calculate EC50 I->L J->L K->L Viral_Lifecycle_Inhibition cluster_cell Host Cell Replication Viral Genome Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Egress Progeny Virus Release Assembly->Egress Virus Virus Particle Attachment 1. Attachment & Entry Virus->Attachment Uncoating 2. Uncoating Attachment->Uncoating Uncoating->Replication Inhibitor1 Quinoxaline (Entry Inhibitor) Inhibitor1->Attachment Blocks Inhibitor2 Quinoxaline (Polymerase Inhibitor) Inhibitor2->Replication Inhibits Inhibitor3 Quinoxaline (Assembly/Egress Inhibitor) Inhibitor3->Assembly Disrupts

Caption: Potential inhibition points of quinoxalines in the viral life cycle.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of functionalized quinoxalines as potential antiviral agents. By systematically assessing cytotoxicity, quantifying antiviral efficacy through multiple orthogonal assays, and investigating the mechanism of action, researchers can effectively identify and advance promising lead compounds. The inherent versatility of the quinoxaline scaffold, combined with rigorous and well-designed biological evaluation, holds significant promise for the discovery of next-generation antiviral therapies to combat a wide range of viral diseases.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved January 12, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved January 12, 2026, from [Link]

  • Ghidini, E., et al. (2021). Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets. Viruses, 13(12), 2498. [Link]

  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4318. [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved January 12, 2026, from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved January 12, 2026, from [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. Retrieved January 12, 2026, from [Link]

  • Sirimangkalakitti, N., et al. (2014). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1393-1399. [Link]

  • Taha, E. A., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Ucallmlabs. (2025). How to Perform CCK8 Assay in 96-Well Plate for Cell Proliferation Analysis?. Retrieved January 12, 2026, from [Link]

  • Varghese, F. S., & S, S. (2016). Quantitative nucleic acid amplification methods and their implications in clinical virology. Journal of Biomedical Science, 23, 61. [Link]

  • Wang, J., et al. (2021). Clinical Applications of Quantitative Real-Time PCR in Virology. Viruses, 13(8), 1547. [Link]

  • Zarrin, A. A. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. Arizona State University College of Health Solutions. Retrieved January 12, 2026, from [Link]

  • bio-protocol. (n.d.). Antiviral assay. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023). Small Molecule Drugs Targeting Viral Polymerases. Retrieved January 12, 2026, from [Link]

  • protocols.io. (2020). Viral Plaque Assay. Retrieved January 12, 2026, from [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Activities associated with quinoxaline derivatives based on virus classification. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved January 12, 2026, from [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved January 12, 2026, from [Link]

  • TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. Retrieved January 12, 2026, from [Link]

  • PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). EC50 versus CC50 curves associated with Table 3 for the 3 compounds tested against HCoV-229E and HCoV-OC43 in MRC5 cells. Retrieved January 12, 2026, from [Link]

  • Journal of Pure and Applied Microbiology. (2022). Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals. Retrieved January 12, 2026, from [Link]

Sources

HPLC and LC-MS methods for analyzing quinoxaline reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-TQ781

A-TQ781: A Unified HPLC and LC-MS/MS Strategy for the Analysis of Quinoxaline Synthesis Reactions

Abstract

This document provides a comprehensive guide for the analysis of quinoxaline reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, materials science, and agriculture.[1][2] Effective synthesis of these molecules requires robust analytical methods to monitor reaction progress, assess product purity, and identify synthesis-related impurities. This guide presents two detailed protocols: an HPLC method for rapid in-process control and purity analysis, and a high-resolution LC-MS/MS method for definitive structural elucidation of the target compound and unknown byproducts. The causality behind critical experimental choices is explained, empowering researchers to adapt these methods to their specific quinoxaline derivatives.

Introduction: The Analytical Imperative in Quinoxaline Synthesis

Quinoxaline derivatives are cornerstone structures in medicinal chemistry, forming the basis of drugs with antibacterial, anticancer, and antiviral properties.[2] The most common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] While seemingly straightforward, these reactions can generate a complex mixture of the desired product, unreacted starting materials, intermediates, and side-products arising from self-condensation or oxidation.[1][4]

Therefore, a robust analytical workflow is not merely a quality control step but an integral part of process development. It enables chemists to optimize reaction conditions (e.g., temperature, catalyst, time) and ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements set by regulatory bodies.[5][6] This note addresses the need for a reliable, two-pronged analytical approach:

  • HPLC with UV Detection: Ideal for quantitative analysis, offering excellent reproducibility for monitoring reactant consumption and product formation.

  • LC-MS/MS: The gold standard for qualitative analysis, providing molecular weight and fragmentation data essential for confirming the identity of the target molecule and elucidating the structures of unknown impurities.[6][7]

Part A: HPLC Method for Reaction Monitoring and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the predominant technique for analyzing quinoxaline derivatives due to their aromatic and moderately polar nature.[8][9] The method separates compounds based on their hydrophobicity, eluting more polar components first.

Causality in Method Design
  • Stationary Phase: A C18 (octadecyl) column is the workhorse for separating aromatic heterocycles.[8][9][10] Its long alkyl chains provide strong hydrophobic retention for the quinoxaline core.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol is standard.[8][11] Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Mobile Phase Modifier: The addition of a small amount of acid, typically 0.1% formic acid, is critical.[11][12] Quinoxalines contain basic pyridine-type nitrogens.[13] Under acidic conditions, these nitrogens are protonated, which prevents undesirable interactions with residual silanol groups on the HPLC column packing. This results in sharper, more symmetrical peaks and improved reproducibility.[14][15] Formic acid is also volatile, making it compatible with subsequent MS analysis.[11]

  • Detection: Quinoxalines possess strong chromophores, making UV detection highly effective. The optimal wavelength (λmax) should be determined using a photodiode array (PDA) detector but is typically in the 254 nm to 340 nm range.[16][17]

Protocol 1: General-Purpose RP-HPLC Scouting Method

This protocol is designed as a starting point for analyzing a new quinoxaline reaction mixture.

Instrumentation and Consumables:

  • HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 x 150 mm, 5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile/Water.

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute it 100 to 1000-fold in the sample diluent to a final concentration of approximately 10-50 µg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Set Column Temperature: 40 °C.

    • Set Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Set Injection Volume: 2-5 µL.

    • Set UV Detection: Monitor at 254 nm and a second wavelength specific to your compound if known. Acquire full spectra with PDA.

  • Run Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955
Table 1: HPLC Scouting Gradient Conditions
  • Data Analysis: Identify peaks corresponding to starting materials (by injecting standards) and the main product. Calculate the area percent of the main peak to estimate purity. Any unexpected peaks are potential impurities requiring further investigation by LC-MS.

Part B: LC-MS/MS for Structural Elucidation and Impurity Identification

Coupling the HPLC separation directly to a mass spectrometer provides mass-to-charge (m/z) data, enabling confident molecular weight determination. Tandem MS (MS/MS) further fragments the ions to provide structural clues.[7][18]

Causality in Method Design
  • Ionization Source: Electrospray Ionization (ESI) is the premier 'soft' ionization technique for this application.[19] It efficiently generates protonated molecules, [M+H]+, from the moderately polar, basic quinoxaline analytes with minimal in-source fragmentation.[18][20] ESI in positive ion mode is almost always used.[12][18][21]

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), is highly recommended.[5] It provides accurate mass measurements (typically <5 ppm), which allows for the confident determination of elemental composition, a crucial step in identifying unknown impurities.[5]

  • Data Acquisition: A data-dependent acquisition (DDA) or "auto-MS/MS" workflow is highly efficient.[5] The instrument performs a full scan to detect all eluting ions, and then automatically selects the most intense ions for fragmentation (MS/MS) in real-time. This ensures that even low-level impurities are fragmented for structural analysis.[5][6]

Workflow for Analysis

The overall workflow integrates HPLC separation with MS detection to move from a complex mixture to identified compounds.

G cluster_MS Mass Spectrometer RM Reaction Mixture HPLC Protocol 1: RP-HPLC Separation RM->HPLC UV UV Chromatogram (Purity %, RTs) HPLC->UV MS_Source ESI Source (+ ion mode) HPLC->MS_Source MS1 MS1 Full Scan (Detect [M+H]+ ions) MS_Source->MS1 DDA Data-Dependent Decision MS1->DDA MS2 MS2 Fragmentation (Product Ion Scan) DDA->MS2 Data Structure Elucidation: Accurate Mass & Fragments MS2->Data

Figure 1: Integrated HPLC to LC-MS/MS Workflow.
Protocol 2: High-Resolution LC-MS/MS Analysis

This protocol uses the same chromatographic principles as Protocol 1 but couples the separation to a Q-TOF mass spectrometer for identification.

Instrumentation and Consumables:

  • UHPLC system coupled to a Q-TOF Mass Spectrometer with an ESI source.

  • Use the same column and mobile phases as in Protocol 1 to ensure retention time correlation.

Procedure:

  • Sample Preparation: Use the same sample prepared for the HPLC analysis.

  • LC Conditions: Use the identical gradient and conditions from Protocol 1 (Table 1). This is crucial for matching peaks between the UV and MS chromatograms.

  • MS Parameters:

ParameterSettingRationale
Ionization ModeESI PositiveQuinoxalines readily form [M+H]+ ions.[18][20]
Capillary Voltage3500 VOptimizes spray stability and ion generation.
Gas Temp (Drying)300-350 °CFacilitates solvent evaporation from droplets.
Nebulizer Gas30-45 psiAssists in aerosol formation.
Scan Range (MS1)50 - 1000 m/zCovers the expected mass range of products and byproducts.
Acquisition ModeData-Dependent (Auto MS/MS)Automatically triggers fragmentation on the most abundant ions.[5]
Collision EnergyRamped (e.g., 10-40 eV)Provides a range of fragmentation energies to generate rich spectra.
Table 2: Typical ESI-QTOF MS Parameters
  • Data Analysis Workflow:

    • Total Ion Chromatogram (TIC): Reconstruct the chromatogram using the total ion current. Compare this to the UV chromatogram to align peaks.

    • Extract Ion Chromatograms (EICs): For your expected product, extract the chromatogram for its specific [M+H]+ m/z. This provides high specificity.

    • Identify Impurities: For unknown peaks in the TIC, examine the MS1 spectrum to find their [M+H]+ ions.

    • Confirm Composition: Use the accurate mass from the MS1 scan to generate a molecular formula. Software can typically do this within a specified mass tolerance (e.g., 5 ppm).[5]

    • Elucidate Structure: Analyze the MS/MS fragmentation pattern. Common fragmentation pathways for fused nitrogen heterocycles can provide clues about the core structure and substituent groups.[21]

G TIC Total Ion Chromatogram (TIC) Peak Select Peak of Interest TIC->Peak MS1 MS1 Spectrum: Find [M+H]+ Peak->MS1 AccurateMass Accurate Mass: Determine Formula MS1->AccurateMass MS2 MS2 Spectrum: Analyze Fragments MS1->MS2 Structure Propose Structure AccurateMass->Structure MS2->Structure

Figure 2: LC-MS Data Analysis Workflow for an Unknown Peak.

Method Validation and System Suitability

While a full validation is beyond the scope of this note, any method intended for routine quality control must be validated according to guidelines like ICH Q2(R1).[22][23][24] Key parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy & Precision: The closeness of the results to the true value and the agreement between repeated measurements, respectively.[16]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Before any analysis, a system suitability test should be performed. This involves injecting a standard solution to ensure the system is performing correctly (e.g., checking peak shape, retention time, and response). Tailing factors should ideally be less than 1.5.[14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Insufficient mobile phase acidity; Secondary interactions with column silanols; Column degradation.Ensure 0.1% acid is present in both mobile phases; Use a column specifically designed for basic compounds; Replace the column.[15][25]
Broad Peaks Large dead volume in system; Sample solvent stronger than mobile phase; Column contamination.Check all fittings for gaps; Dissolve sample in the initial mobile phase whenever possible; Flush the column with a strong solvent.[26]
Poor Resolution Inadequate separation power of the gradient.Decrease the gradient slope (make it longer and shallower) to increase separation between closely eluting peaks.
No MS Signal Analyte not ionizing; Incorrect MS parameters.Confirm ESI positive mode is on; Check for presence of acid in mobile phase to promote protonation; Infuse a standard solution directly to optimize source conditions.
Table 3: Common Troubleshooting Scenarios

Conclusion

The combination of a robust RP-HPLC method for quantitative reaction monitoring and a high-resolution LC-MS/MS method for structural confirmation provides a complete analytical solution for researchers in quinoxaline synthesis. The HPLC protocol offers a rapid and reliable way to assess purity and guide process optimization. The LC-MS/MS protocol delivers the specificity and structural detail needed to definitively identify products and characterize unknown impurities, ensuring the quality and safety of the final compound. By understanding the principles behind each parameter, scientists can confidently adapt and apply these powerful techniques to accelerate their drug development and chemical research efforts.

References

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci. Available at: [Link]

  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. NIH. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available at: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. ResearchGate. Available at: https://www.researchgate.net/publication/362908866_RP-HPLC_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_NEWLY_SYNTHESIZED_N-6-METHOXY-2-MORPHOLIN-4-YL_QUINOLIN-3-YLMETHYL-4H-124-TRIAZOL-4-AMINE_MMQMTA
  • Steps for HPLC Method Development. Pharmaguideline. Available at: [Link]

  • [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. SYNTHESIS. Available at: [Link]

  • Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. NIH. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

  • Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. Available at: [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Bentham Science. Available at: [Link]

  • LC-MS/MS parameters for quinoxalines. ResearchGate. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

Sources

Mastering the Purification of Phenylsulfonylacetonitrile Derivatives: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the isolation of pure, well-characterized compounds is the bedrock of reliable downstream applications. Phenylsulfonylacetonitrile derivatives, a scaffold of significant interest due to its prevalence in various pharmacologically active agents, often present unique purification challenges. Their inherent polarity, conferred by the sulfonyl and nitrile functionalities, coupled with the aromatic nature of the phenyl group, necessitates a robust and optimized purification strategy. This application note provides a comprehensive, experience-driven guide to the purification of phenylsulfonylacetonitrile derivatives using column chromatography, moving beyond a simple recitation of steps to elucidate the underlying principles that govern a successful separation.

The Foundational Principle: Harnessing Differential Polarity

Column chromatography is a powerful technique for separating chemical compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For phenylsulfonylacetonitrile derivatives, the key to a successful purification lies in exploiting the polarity differences between the target compound and any impurities, which may include unreacted starting materials, byproducts, or degradation products.

The polarity of a phenylsulfonylacetonitrile derivative is a composite of the polar sulfonyl (SO₂) and nitrile (CN) groups, and the less polar phenyl and alkyl/aryl substituents. The sulfonyl group, with its electronegative oxygen atoms, is a strong hydrogen bond acceptor, significantly increasing the compound's polarity. The nitrile group also contributes to the polarity. This often places these derivatives in the moderately to highly polar range, a critical consideration for selecting the appropriate chromatographic conditions.

Strategic Selection of Stationary and Mobile Phases: The Heart of the Separation

The success of any chromatographic separation hinges on the judicious choice of the stationary and mobile phases.[2] This selection process is not arbitrary but is guided by the structural characteristics of the target molecule and its surrounding impurities.

Stationary Phase: The Solid Support

For the purification of moderately polar compounds like many phenylsulfonylacetonitrile derivatives, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase chromatography.[2] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can engage in hydrogen bonding interactions with polar analytes.[3] More polar compounds will interact more strongly with the silica gel and thus elute more slowly.

In instances where the phenylsulfonylacetonitrile derivative is highly polar and shows poor mobility even with highly polar mobile phases on silica, or if it is sensitive to the acidic nature of silica gel, alternative stationary phases can be considered:

  • Alumina (Al₂O₃): Available in acidic, neutral, and basic forms, alumina can offer different selectivity compared to silica. Neutral or basic alumina may be preferable for acid-sensitive compounds.[2]

  • Reversed-Phase Silica (e.g., C18-bonded silica): For very polar derivatives that are difficult to retain on normal-phase silica, reversed-phase chromatography is a powerful alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used.[4] In this mode, more polar compounds elute first.

Mobile Phase (Eluent): The Driving Force

The mobile phase's role is to transport the mixture through the column. Its polarity is a critical parameter that must be fine-tuned to achieve optimal separation. In normal-phase chromatography with a silica gel stationary phase, a less polar solvent is used to introduce the sample, and the polarity is gradually increased to elute the compounds.

A systematic approach to mobile phase selection begins with thin-layer chromatography (TLC) to screen various solvent systems.[1] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A lower Rf indicates strong interaction with the stationary phase, while a higher Rf suggests weaker interaction.

Commonly employed solvent systems for the chromatography of moderately polar organic compounds on silica gel include mixtures of a non-polar solvent with a more polar solvent. For phenylsulfonylacetonitrile derivatives, typical combinations include:

  • Hexanes/Ethyl Acetate: A versatile and widely used system. The proportion of ethyl acetate is increased to enhance the polarity of the mobile phase.

  • Dichloromethane/Methanol: This combination is effective for more polar compounds that may not move sufficiently in hexanes/ethyl acetate.[5] It's important to note that due to methanol's high polarity, even small additions can significantly increase the eluting power of the mobile phase.

The choice between methanol and acetonitrile as the polar modifier can also influence selectivity, especially in reversed-phase systems, due to their different abilities to engage in π-π interactions.[6]

A Step-by-Step Protocol for the Purification of a Phenylsulfonylacetonitrile Derivative

This protocol outlines a general procedure for purifying a phenylsulfonylacetonitrile derivative using flash column chromatography with silica gel. Flash chromatography utilizes positive pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations.[7]

Pre-Chromatography Preparation
  • Sample Characterization: Before attempting a large-scale purification, analyze the crude mixture by TLC to determine the number of components and their relative polarities. This will inform the choice of the initial mobile phase composition.

  • Solvent System Optimization via TLC:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 1:1 hexanes/ethyl acetate).

    • Visualize the spots under UV light and/or by staining.

    • The optimal solvent system will show good separation between the target compound (ideally with an Rf of ~0.3) and its impurities.[3]

Column Packing: The Foundation of a Good Separation

Proper column packing is crucial to avoid issues like band broadening and channeling, which lead to poor separation.[2]

G

A diagram illustrating the column packing workflow.

  • Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of the crude sample.[2]

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[8]

  • Adding a Sand Layer: Add a thin layer (approx. 0.5 cm) of sand over the plug to create a flat base for the silica gel.

  • Wet Packing Method (Recommended):

    • In a beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the side of the column to encourage even packing of the silica gel.

    • Open the stopcock to drain some of the solvent, which helps in compacting the silica bed.

  • Adding a Protective Sand Layer: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[8]

  • Equilibration: Pass several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the sand layer.

Sample Loading: A Critical Step for Sharp Bands
  • Dissolution: Dissolve the crude phenylsulfonylacetonitrile derivative in a minimal amount of a solvent in which it is highly soluble. Using the mobile phase as the solvent is ideal. If a stronger solvent is needed, use the absolute minimum volume.[9]

  • Wet Loading:

    • Carefully add the concentrated sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer without disturbing the silica.

    • Open the stopcock and allow the sample to enter the silica bed until the liquid level just reaches the top of the sand.

    • Carefully add a small amount of the initial mobile phase to wash any residual sample from the column walls onto the silica bed. Repeat this wash step once or twice.

  • Dry Loading (for samples with poor solubility in the mobile phase):

    • Dissolve the crude sample in a suitable volatile solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.[9]

Elution and Fraction Collection: The Separation in Action

G

A diagram of the elution and fraction collection process.

  • Initial Elution: Carefully fill the column with the initial mobile phase.

  • Applying Pressure: Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen. This will force the mobile phase through the column at a controlled rate.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitoring the Separation:

    • Periodically, and for every fraction collected, spot a small aliquot onto a TLC plate.

    • Develop and visualize the TLC plate to track the elution of the different components.

  • Gradient Elution: If the compounds are not eluting with the initial solvent system, or if the separation is poor, gradually increase the polarity of the mobile phase. This is known as gradient elution.[10] For example, you might start with 10% ethyl acetate in hexanes and incrementally increase the concentration of ethyl acetate to 20%, 30%, and so on.

  • Combining Fractions: Once the TLC analysis shows which fractions contain the pure phenylsulfonylacetonitrile derivative, combine these fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Data Presentation: A Hypothetical Purification

The following table illustrates the kind of data that would be generated during the purification of a hypothetical phenylsulfonylacetonitrile derivative.

ParameterValue
Crude Sample Weight 1.2 g
Silica Gel Weight 48 g
Column Diameter 4 cm
Initial Mobile Phase 10% Ethyl Acetate in Hexanes
Final Mobile Phase 40% Ethyl Acetate in Hexanes
Fractions Containing Pure Product 15-25
Isolated Yield of Pure Product 0.85 g (71%)
Purity (by HPLC) >98%

Troubleshooting Common Issues in Column Chromatography

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate mobile phase polarity. - Column overloaded with sample. - Poor column packing (channeling).- Re-optimize the solvent system using TLC. - Use a smaller amount of sample or a larger column. - Repack the column carefully.
Compound Stuck on the Column - Mobile phase is not polar enough. - Compound is very polar or is interacting irreversibly with the silica.- Gradually increase the polarity of the mobile phase. - Consider adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.[10] - Switch to a different stationary phase (e.g., alumina or reversed-phase silica).
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- This is often irreversible and requires repacking the column. Always keep the column wet.
Streaking or Tailing of Bands on TLC and Column - Compound is too concentrated. - Compound is acidic or basic and is interacting strongly with the silica. - Presence of highly polar impurities.- Dilute the sample before loading. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[10]

Conclusion

The successful purification of phenylsulfonylacetonitrile derivatives by column chromatography is an achievable goal that relies on a systematic and well-reasoned approach. By understanding the interplay between the analyte's structure, the stationary phase, and the mobile phase, researchers can move beyond trial-and-error and develop robust, reproducible purification protocols. Careful pre-analysis with TLC, meticulous column packing, and vigilant monitoring of the elution process are the cornerstones of obtaining these valuable compounds in high purity, thereby ensuring the integrity and reliability of subsequent scientific endeavors.

References

  • Kuchař, M., Jelínková, M., & Chlupáč, J. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • University of the Witwatersrand, Johannesburg. (n.d.).
  • Phenomenex. (2025, June 6).
  • University of Calgary. (n.d.).
  • Waters Corporation. (n.d.).
  • Wikipedia. (2024).
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Štefková, J., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(11), 2825.
  • Tony Taylor. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC.
  • Columbia University. (n.d.).
  • Biotage. (n.d.).
  • Biotage. (n.d.).
  • Magritek. (n.d.).
  • Davy Guillarme, et al. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
  • Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Yang, M., et al. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.
  • SIELC Technologies. (n.d.). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column.
  • ResearchGate. (2015, July 1).
  • Wróbel, R., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183.
  • Gabelli, S. B., & Boto, A. (2014). Using ion exchange chromatography to purify a recombinantly expressed protein. Methods in Enzymology, 541, 129-141.
  • Lackner, L., et al. (2014). Purification of Small Interfering RNA Using Nondenaturing Anion-Exchange Chromatography. Nucleic Acid Therapeutics, 24(5), 346-355.
  • Rock, C. O., & Cronan, J. E., Jr. (1981). Purification of acyl carrier proteins by immunoaffinity chromatography. Methods in Enzymology, 71(Pt C), 169-178.
  • Chromatographic Society of India. (2021, June 12). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins. YouTube.
  • Grimaldi, M., et al. (2020). Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols. ACS Chemical Neuroscience, 11(23), 4048-4059.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of quinoxaline derivatives in experimental assays. Our goal is to equip you with the knowledge and practical strategies to ensure the reliability and accuracy of your results.

Introduction: The Quinoxaline Solubility Challenge

Quinoxaline and its derivatives are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1] Their rigid, aromatic structure, composed of a fused benzene and pyrazine ring, is often responsible for their potent biological activity. However, this same structure can lead to strong intermolecular π-π stacking interactions, resulting in high crystal lattice energy and consequently, low aqueous solubility.[2] Furthermore, modifications to the quinoxaline core to enhance biological activity often increase lipophilicity, further exacerbating solubility issues.

Poor solubility is a significant hurdle in drug discovery and development, leading to underestimated compound activity, high variability in bioassay data, and inaccurate structure-activity relationships (SAR).[3] This guide will walk you through a systematic approach to identifying and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoxaline compounds poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of quinoxaline derivatives is primarily due to their chemical structure. The fused aromatic rings create a planar and rigid molecule that favors strong packing in a crystalline state. To dissolve, the energy required to break these crystal lattice interactions must be overcome by the energy released upon solvation. For many quinoxalines, the latter is insufficient in aqueous media. Additionally, many derivatives are highly lipophilic, meaning they have a low affinity for water.

Q2: What is the first step I should take when I suspect poor solubility is affecting my assay results?

A2: The first step is to confirm that solubility is indeed the issue. Visual inspection for precipitates, cloudiness, or a milky appearance in your assay wells upon compound addition is a primary indicator.[3] If you are using DMSO as a stock solvent, be aware that compounds can precipitate when the DMSO stock is diluted into an aqueous buffer.[3][4]

A simple workflow to assess solubility issues is as follows:

A Prepare quinoxaline stock solution in 100% DMSO B Visually inspect for complete dissolution A->B C Dilute stock to final assay concentration in aqueous buffer B->C If clear D Visually inspect for precipitation or turbidity immediately and over time C->D E Precipitation Observed D->E Yes F No Precipitation Observed D->F No H Implement solubilization strategy E->H G Proceed with assay, but remain vigilant for concentration-dependent effects F->G

Caption: Initial solubility assessment workflow.

Q3: What are the main strategies for improving the solubility of my quinoxaline compound?

A3: There are three primary approaches to enhancing the solubility of poorly soluble compounds like quinoxalines:

  • Chemical Modification: This involves altering the molecule's structure to be more water-soluble. Common methods include salt formation by introducing ionizable groups or creating more soluble prodrugs.[2]

  • Physical Modification: These techniques alter the physical properties of the solid compound. Particle size reduction through micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.[5][6][7]

  • Formulation-Based Approaches: This is often the most practical approach in a research setting. It involves the use of excipients and specific formulation techniques to increase the compound's solubility in the assay medium. These methods include the use of co-solvents, pH adjustment, cyclodextrins, and solid dispersions.[8][9][10]

Troubleshooting Guides

Guide 1: Compound Precipitation from DMSO Stock Solutions

A common issue is the precipitation of compounds when a concentrated DMSO stock solution is diluted into an aqueous assay buffer.[2][3][4][11]

Troubleshooting Steps:

  • Lower the Stock Concentration: If feasible, prepare a less concentrated DMSO stock. This will result in a lower final DMSO concentration in your assay, which can sometimes prevent precipitation.

  • Optimize the Dilution Protocol:

    • Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO to get closer to the final desired concentration before adding to the aqueous buffer.

    • Stepwise Addition: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing.

    • Temperature: Gently warming the buffer before adding the DMSO stock can sometimes help, but be mindful of the temperature stability of your compound and assay components.[3]

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells or interfere with enzyme activity, some assays can tolerate higher percentages (e.g., up to 5-10%).[3] Always run a DMSO tolerance control to determine the maximum allowable concentration for your specific assay.

Guide 2: Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Protocol for Co-solvent Screening:

  • Select a Panel of Co-solvents: Common choices include:

    • Ethanol

    • Propylene glycol[12]

    • Polyethylene glycol (PEG), such as PEG 400[12]

    • N,N-Dimethylformamide (DMF)

  • Prepare Stock Solutions: Prepare a high-concentration stock of your quinoxaline compound in each co-solvent.

  • Determine Maximum Tolerated Co-solvent Concentration: For cell-based assays, it is crucial to determine the highest concentration of each co-solvent that does not affect cell viability or the assay readout.

  • Test Solubilization: Prepare serial dilutions of your compound in the assay buffer containing the maximum tolerated concentration of each co-solvent.

  • Observe and Quantify: Visually inspect for precipitation and, if possible, quantify the concentration of the solubilized compound using a suitable analytical method like HPLC.

Table 1: Common Co-solvents and Starting Concentrations for Screening

Co-solventTypical Starting Concentration in AssayNotes
Ethanol1-5%Can be toxic to cells at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated by cells.
PEG 4001-10%Can also act as a permeation enhancer.[12]
DMF0.5-2%Use with caution due to potential toxicity.
Guide 3: pH Modification

Many quinoxaline derivatives contain nitrogen atoms in the pyrazine ring, which can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.

Protocol for pH Optimization:

  • Determine the pKa of Your Compound: If the pKa is known, you can predict the pH at which the compound will be ionized. If unknown, you will need to test a range of pH values.

  • Prepare a pH Range of Buffers: Prepare your assay buffer at several pH values (e.g., from pH 5.0 to 7.4).

  • Test Solubility: Add your quinoxaline compound (from a minimal amount of DMSO stock) to each buffer and assess for solubility.

  • Confirm Assay Compatibility: Ensure that the optimal pH for solubility does not negatively impact your assay performance (e.g., enzyme activity or cell viability).

A Quinoxaline compound precipitates in standard assay buffer (pH 7.4) B Determine pKa of the compound (if possible) A->B C Prepare assay buffers at various pH values (e.g., 5.0, 6.0, 7.0, 7.4) B->C D Test compound solubility at each pH C->D E Identify pH with optimal solubility D->E F Validate assay performance at the optimal pH E->F G Assay performance is maintained F->G H Assay performance is compromised F->H I Proceed with the assay at the optimized pH G->I J Consider alternative solubilization methods H->J

Caption: Workflow for pH optimization.

Guide 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[13][14][15]

Protocol for Using Cyclodextrins:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in your assay buffer at a concentration typically ranging from 1-10% (w/v).

  • Add the Quinoxaline Compound: Add your compound (from a concentrated stock in a suitable organic solvent like DMSO or ethanol) to the cyclodextrin-containing buffer.

  • Equilibrate: Gently mix or sonicate the solution to facilitate the formation of the inclusion complex.

  • Perform the Assay: Use the resulting solution in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.

Table 2: Commonly Used Cyclodextrins

CyclodextrinKey FeaturesTypical Concentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.1-10% (w/v)
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, suitable for parenteral formulations.1-10% (w/v)
Guide 5: Troubleshooting Precipitation in Cell-Based Assays

Precipitation in cell culture media can be particularly problematic as it can lead to inaccurate results and be toxic to the cells.[16][17]

Common Causes and Solutions:

  • Compound Precipitation: As discussed above, the compound itself may be precipitating. In addition to the previously mentioned strategies, consider the following for cell-based assays:

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

    • Media Components: Certain media components, like salts or proteins, can contribute to precipitation.[16][17] If you suspect this, you may need to test different media formulations.

  • Salt Precipitation: High concentrations of salts from both the media and the compound formulation can lead to precipitation.[16][17] Ensure that all components are fully dissolved before mixing and avoid extreme temperature changes.

  • pH Shifts: The addition of a compound or its vehicle can alter the pH of the media, causing components to precipitate. Ensure your media is well-buffered.

Systematic Approach to Troubleshooting Precipitation in Cell Culture:

  • Isolate the Cause:

    • Add the compound to cell-free media. If it precipitates, the issue is likely with the compound's solubility in the media.

    • If it only precipitates in the presence of cells, there may be a cellular interaction or a change in the local microenvironment causing the precipitation.

  • Optimize Dosing:

    • Add the compound to the cells in a larger volume of media to achieve a lower final concentration.

    • For longer incubations, consider replacing the media with freshly prepared compound-containing media at regular intervals.

  • Visual Inspection is Key: Regularly inspect your culture plates under a microscope for any signs of precipitation, which can appear as crystalline structures or an amorphous film.

Advanced Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. While these often require specialized equipment, they are powerful tools in drug development.

  • Solid Dispersions: The quinoxaline compound is dispersed in a hydrophilic polymer matrix at a molecular level.[8][10] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting solid dispersion can then be dissolved in the assay buffer.

  • Nanomilling: This technique reduces the particle size of the compound to the sub-micron range, significantly increasing the surface area and dissolution rate.[5][6][7][18][19] The resulting nanosuspension can be used directly in assays.

These advanced methods are typically employed when simpler techniques have failed and are often a key step in moving a lead compound towards in vivo studies.

Conclusion

Overcoming the poor solubility of quinoxaline compounds is a critical step in accurately evaluating their biological activity. By systematically applying the principles of chemical, physical, and formulation-based solubility enhancement, researchers can generate more reliable and reproducible data. This guide provides a starting point for troubleshooting these common issues. Remember to always validate your chosen solubilization method to ensure it does not interfere with your specific assay.

References

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]

  • Altasciences. (n.d.). Nanomilling: For better solubility and improved bioavailability. Retrieved from [Link]

  • Popa-Burke, I., & Russell, J. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Gamble, J. F. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Retrieved from [Link]

  • Reyes-Mendoza, D., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International journal of molecular sciences, 18(11), 2429. Retrieved from [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-39. Retrieved from [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]

  • Stella, V. J., & He, X. (2008). Cyclodextrins. Journal of pharmaceutical sciences, 97(5), 1741-1767. Retrieved from [Link]

  • Gao, L., et al. (2013). Nanomilling of Drugs for Bioavailability Enhancement: A Holistic Formulation-Process Perspective. Pharmaceutics, 5(4), 563-587. Retrieved from [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Technology Networks. (n.d.). Nanomilling to Prepare Small Particle Size Drug Particles. Retrieved from [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • University of Strathclyde. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preperation of quinoxaline derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • UCL Discovery. (n.d.). Pharmaceutical nanocrystals: Production by wet milling and applications. Retrieved from [Link]

  • ResearchGate. (2025). Progress in the production of nanocrystals through miniaturized milling methods. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1043-1065. Retrieved from [Link]

  • Tran, P., et al. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 11(4), 170. Retrieved from [Link]

  • PubMed. (n.d.). Quinoxalines Potential to Target Pathologies. Retrieved from [Link]

  • MDPI. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

Sources

Phenylsulfonylacetonitrile Reagents: A Technical Guide to Preventing Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenylsulfonylacetonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to ensure the stability and efficacy of your phenylsulfonylacetonitrile reagents, thereby safeguarding the integrity of your experimental outcomes.

This document moves beyond a simple FAQ sheet, offering in-depth troubleshooting advice, detailed protocols for handling and stability testing, and a thorough exploration of the chemistry behind the degradation of this important synthetic building block.

Part 1: Understanding the Instability of Phenylsulfonylacetonitrile

Phenylsulfonylacetonitrile is a valuable reagent in organic synthesis, prized for the reactivity of its acidic methylene protons, which facilitates a variety of carbon-carbon bond-forming reactions. However, this inherent reactivity also makes the molecule susceptible to decomposition under several common laboratory conditions. Understanding these degradation pathways is the first step toward prevention.

Key Chemical Features and Inherent Reactivity

Phenylsulfonylacetonitrile's reactivity stems from the electron-withdrawing nature of both the phenylsulfonyl (-SO₂Ph) and cyano (-CN) groups. This dual activation renders the methylene protons (α-protons) highly acidic, readily abstracted by even mild bases to form a stabilized carbanion. While this is the basis for its utility, it is also a primary route for undesired side reactions and decomposition.

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address common problems encountered during the use of phenylsulfonylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: My reaction with phenylsulfonylacetonitrile is sluggish or failing to go to completion. What are the likely causes related to the reagent itself?

  • A1: Reagent Decomposition: The most probable cause is the degradation of your phenylsulfonylacetonitrile. This can happen over time, even with proper storage, but is accelerated by exposure to moisture, light, or incompatible substances.

  • Troubleshooting Steps:

    • Verify Purity: Before use, assess the purity of your reagent. A melting point determination is a quick and effective initial check. Pure phenylsulfonylacetonitrile has a melting point of 112-114 °C.[1] A broad or depressed melting point suggests the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

    • Use Fresh Reagent: If decomposition is suspected, it is best to use a freshly opened bottle of the reagent or purify the existing stock.

    • Check Reaction Conditions: Ensure your reaction solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis.

Q2: I observe a color change in my solid phenylsulfonylacetonitrile upon storage. What does this indicate?

  • A2: A color change from its typical white or off-white appearance to yellow or brown is a strong indicator of decomposition. This is often due to slow, complex degradation processes, potentially initiated by light or trace impurities.

  • Preventative Measures:

    • Storage: Always store phenylsulfonylacetonitrile in a tightly sealed, opaque container to protect it from light and moisture.[2] Storage in a desiccator at room temperature is recommended.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon before sealing.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What could be the cause?

  • A3: A dark coloration and the formation of multiple byproducts often point to a decomposition reaction accelerated by incompatible reagents.

  • Incompatible Reagents to Avoid:

    • Strong Bases: While a base is required to deprotonate the methylene group for many reactions, strong bases like alkali metal hydroxides or alkoxides can promote self-condensation or hydrolysis of the nitrile group, especially at elevated temperatures. Use the mildest base necessary to achieve deprotonation (e.g., organic amines, carbonates).

    • Strong Acids: Concentrated acids can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide.[3][4][5]

    • Strong Oxidizing Agents: These can oxidize the sulfide group.

    • Strong Reducing Agents: These may reduce the nitrile or sulfonyl groups.

Part 3: In-Depth Look at Decomposition Pathways

To effectively prevent decomposition, it is crucial to understand the chemical mechanisms at play.

Base-Mediated Decomposition

The high acidity of the methylene protons makes phenylsulfonylacetonitrile particularly susceptible to base-induced degradation.

  • Mechanism: In the presence of a strong base, the generated carbanion can act as a nucleophile, attacking another molecule of phenylsulfonylacetonitrile. This can initiate a cascade of reactions leading to oligomers and complex, often colored, byproducts. Furthermore, strong bases can catalyze the hydrolysis of the nitrile functionality to an amide and subsequently a carboxylate, especially if water is present.

Reagent Phenylsulfonylacetonitrile Carbanion Stabilized Carbanion Reagent->Carbanion Deprotonation Decomposition Decomposition Products (Oligomers, colored byproducts) Reagent->Decomposition Base Strong Base (e.g., OH⁻) Base->Carbanion Carbanion->Decomposition Self-condensation Hydrolysis Nitrile Hydrolysis (Amide, Carboxylate) Carbanion->Hydrolysis Hydrolysis Water H₂O Water->Hydrolysis caption Base-Mediated Decomposition Pathways

Caption: Base-Mediated Decomposition Pathways.

Hydrolytic Decomposition

Although relatively stable in neutral aqueous solutions for short periods, prolonged exposure to water, especially under acidic or basic conditions, can lead to hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.

  • Base-Catalyzed Hydrolysis: As mentioned, strong bases facilitate the hydrolysis of the nitrile group.

Photodecomposition

While specific studies on the photodegradation of phenylsulfonylacetonitrile are not abundant, related sulfone and sulfonamide compounds are known to be sensitive to UV light.[2][6]

  • Proposed Mechanism: It is plausible that UV radiation can induce homolytic cleavage of the C-S or S-Ph bonds, generating radical species. These highly reactive intermediates can then initiate a variety of degradation pathways, leading to a complex mixture of products and a noticeable discoloration of the compound.

Reagent Phenylsulfonylacetonitrile Radicals Radical Intermediates Reagent->Radicals Homolytic Cleavage UV UV Light (hν) UV->Radicals Decomposition Complex Degradation Products Radicals->Decomposition Radical Reactions caption Proposed Photodecomposition Pathway

Caption: Proposed Photodecomposition Pathway.

Part 4: Experimental Protocols

Adherence to strict experimental protocols is paramount for preventing the decomposition of phenylsulfonylacetonitrile.

Protocol for Handling and Storage
  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage. The reagent should be a white to off-white crystalline solid.

  • Storage: Store the reagent in its original, tightly sealed, opaque container in a cool, dry place away from direct sunlight. A desiccator is recommended for long-term storage.

  • Dispensing: When dispensing the reagent, work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Minimize the time the container is open to the atmosphere to reduce moisture absorption.

  • Inert Atmosphere: For sensitive reactions, dispense the reagent under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

Protocol for Assessing Reagent Purity

4.2.1 Melting Point Determination

  • Sample Preparation: Place a small amount of the crystalline solid into a melting point capillary tube.

  • Analysis: Use a calibrated melting point apparatus to determine the melting point range.

  • Interpretation: A sharp melting point within the range of 112-114 °C indicates high purity. A broad or depressed range suggests impurities.

4.2.2 Purity Analysis by HPLC

This protocol provides a general guideline. The specific column, mobile phase, and detection wavelength may need to be optimized.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of phenylsulfonylacetonitrile in the mobile phase.

Interpretation: A single major peak should be observed. The presence of multiple peaks indicates impurities or degradation products.

Part 5: Concluding Remarks

The successful application of phenylsulfonylacetonitrile in organic synthesis is critically dependent on maintaining its chemical integrity. By understanding its inherent reactivity and potential decomposition pathways, researchers can implement effective handling, storage, and experimental procedures. This guide provides a framework for troubleshooting common issues and ensuring the reliability of this valuable reagent. Always prioritize safety and adhere to good laboratory practices when working with any chemical.

References

  • Wang, et al. (2021). Photodegradation of sulfonamides in uv/ozone, uv/oxidant, and uv/ ozone/oxidant systems: Comparison in terms of mineralization efficiencand power consumption.
  • Sigma-Aldrich. (Product Information) (Phenylsulfonyl)acetonitrile 98%. 7605-28-9.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
  • Ge, L., et al. (2016).
  • Fisher Scientific.
  • ACS Public
  • Sigma-Aldrich. (Product Information) (Phenylsulfonyl)acetonitrile 98%. 7605-28-9.
  • ACS Publications. (Journal) The Journal of Organic Chemistry.
  • Koutentis, P. A., et al. (2022). Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with 2-(Phenylsulfonyl)acetonitrile. Molbank.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • EvitaChem. (Product Information) Buy (Phenylsulfonyl)acetonitrile (EVT-461290). 7605-28-9.
  • PubChem.
  • Guidechem. (FAQ)
  • BOC Sciences. (Service Information)
  • University of Calgary. (Educational Resource) Ch20: Hydrolysis of Esters.
  • Discovery Fine Chemicals. (Product Information) (Phenylsulfonyl) Acetonitrile - 7605-28-9.
  • Merck.
  • MilliporeSigma.
  • Agilent. (Application Note) Purity and Impurity Analysis.
  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing.
  • Pearson+. (Study Prep) The mechanism for acidic hydrolysis of a nitrile resembles the ba...
  • Phenomenex. (Troubleshooting Guide) HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions.
  • Chemistry Steps. (Educational Resource)
  • MDPI. (2023).

Sources

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling with Chloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered when optimizing catalyst loading for cross-coupling reactions with chloroquinoxaline substrates. Our focus is on providing practical, experience-driven advice to enhance the efficiency, reproducibility, and sustainability of your synthetic routes.

Introduction: The Chloroquinoxaline Challenge in Cross-Coupling

Chloroquinoxalines are a vital class of heterocyclic compounds, frequently incorporated into pharmacologically active molecules. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by the inherent properties of the quinoxaline core. The electron-deficient nature of the pyrazine ring and the potential for the nitrogen atoms to coordinate with and deactivate the palladium catalyst present unique challenges.[1][2][3] Optimizing the catalyst loading is therefore a critical parameter, balancing reaction efficiency with cost and the need to minimize residual palladium in the final product.[4][5]

This guide will navigate the common pitfalls and provide a systematic approach to catalyst loading optimization for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with chloroquinoxalines consistently showing low to no yield, even at what I consider to be a high catalyst loading (e.g., 5 mol%)?

A1: This is a common frustration that often points towards catalyst deactivation or sub-optimal reaction conditions rather than insufficient catalyst concentration. Chloroquinoxalines, being nitrogen-containing heterocycles, are notorious for poisoning palladium catalysts.[2][3] The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[2][3]

Several factors could be at play:

  • Inappropriate Ligand Choice: Standard phosphine ligands may not be sufficient to prevent catalyst deactivation. Bulky, electron-rich ligands are often necessary to sterically shield the palladium center from the quinoxaline nitrogen.[1][3]

  • Oxygen Sensitivity: The active Pd(0) species is highly susceptible to oxidation.[3] Inadequate degassing of solvents and reagents can rapidly kill the catalyst, irrespective of the initial loading.

  • Sub-optimal Base or Solvent: The choice of base and solvent can significantly influence catalyst stability and activity.[1][2][6]

Q2: Is it always better to use a higher catalyst loading to ensure my reaction goes to completion?

A2: Not necessarily. While increasing the catalyst loading can sometimes drive a sluggish reaction to completion, it's a strategy that comes with significant downsides.[7] Excessively high catalyst concentrations can lead to:

  • Increased Side Reactions: Higher catalyst loading can promote unwanted side reactions like homocoupling of the coupling partners.[2]

  • Purification Challenges: Removing residual palladium from the final product can be a significant challenge and is a critical consideration in pharmaceutical development.[4][8]

  • Increased Cost: Palladium catalysts and specialized ligands are expensive, and minimizing their use is crucial for the economic viability of a synthetic route.[5]

A more effective approach is to find the minimum effective catalyst loading through systematic optimization.

Q3: What is a good starting point for catalyst loading in a new cross-coupling reaction with a chloroquinoxaline?

A3: For initial screening experiments, a catalyst loading of 1-2 mol% for the palladium source is a reasonable starting point.[3][6] The palladium-to-ligand ratio is also a critical parameter, with a 1:1 to 1:2 ratio being a common starting point.[3] It is often more efficient to first screen a variety of ligands and bases at a standard catalyst loading to identify a promising system before dedicating significant effort to optimizing the loading itself.[3]

Q4: When should I consider using a palladium pre-catalyst versus generating the active catalyst in situ?

A4: The use of well-defined palladium pre-catalysts is highly recommended, especially when dealing with challenging substrates like chloroquinoxalines. Pre-catalysts offer several advantages over traditional in situ methods (e.g., using Pd(OAc)₂ with a separate ligand):

  • Reproducibility: Pre-catalysts provide a more reliable and consistent generation of the active Pd(0) species, leading to more reproducible reaction outcomes.[1][6]

  • Efficiency: They often allow for lower catalyst loadings and can be more active, particularly for difficult couplings.[6]

  • Stability: Many pre-catalysts are air- and moisture-stable, simplifying reaction setup.[6]

While in situ generation can be effective, the reduction of the Pd(II) source to the active Pd(0) species can be a complex and sometimes inefficient process, making pre-catalysts a more robust choice for chloroquinoxaline couplings.[9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for cross-coupling reactions with chloroquinoxalines.

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Steps & Rationale
Catalyst Deactivation/Poisoning 1. Ligand Screening: The choice of ligand is paramount. For chloroquinoxalines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1] These ligands promote the desired catalytic cycle while sterically hindering the coordination of the quinoxaline nitrogen to the palladium center.[3] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient and reproducible generation of the active Pd(0) species.[1][6] 3. Rigorous Inert Conditions: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inactive Catalyst System 1. Verify Catalyst Quality: Ensure the palladium source and ligand are of high purity and have not degraded. Older palladium sources can lose activity.[1] 2. Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Screen a range of temperatures to find the optimal balance.
Substrate-Specific Issues (e.g., Unstable Coupling Partner) 1. Boronic Acid/Ester Instability (Suzuki): Boronic acids can be prone to protodeboronation.[1][2] Use fresh or purified boronic acid, or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for potential degradation.[1]
Problem 2: Reaction Stalls or is Sluggish
Potential Cause Troubleshooting Steps & Rationale
Insufficient Catalyst Activity at Low Loading 1. Incremental Increase in Catalyst Loading: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 3 mol%). Monitor the reaction progress to determine if there is a significant improvement in rate and conversion. 2. Switch to a More Active Catalyst System: If increasing the loading of the current system is ineffective, it may be necessary to switch to a more active pre-catalyst or a different ligand class.
Product Inhibition 1. Solvent Screening: The product may have limited solubility in the reaction solvent, leading to precipitation and potential inhibition of the catalyst. Try a different solvent system to improve solubility.[6]
Limited Catalyst Lifetime 1. Second Addition of Catalyst: In some cases, the catalyst may have a limited lifetime under the reaction conditions. A second addition of the catalyst mid-reaction can sometimes help drive the reaction to completion.[6]
Problem 3: Formation of Significant Side Products
Potential Cause Troubleshooting Steps & Rationale
Homocoupling 1. Lower Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling.[2] Optimizing to the lowest effective catalyst loading can minimize this side reaction. 2. Ensure Oxygen-Free Conditions: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[2]
Dehalogenation 1. Optimize Base and Temperature: Dehalogenation (replacement of the chlorine with a hydrogen) can sometimes be promoted by certain bases and high temperatures.[2] Screen different bases and consider running the reaction at a lower temperature.

Experimental Protocols

General Protocol for a Small-Scale Catalyst Loading Screening

This protocol provides a general framework for screening catalyst loading for a Suzuki-Miyaura coupling of a chloroquinoxaline. It can be adapted for other cross-coupling reactions.

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the chloroquinoxaline, boronic acid, and base to a series of reaction vials.

  • Catalyst Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst in the reaction solvent. Add the appropriate volume of the stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Solvent Addition: Add the degassed solvent to each vial to achieve the desired reaction concentration.

  • Reaction: Seal the vials and heat the reactions to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by a suitable technique (e.g., LC-MS, GC-MS, or TLC).

  • Analysis: Compare the conversion to product and the formation of any side products across the different catalyst loadings to determine the optimal concentration.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Cross-Coupling of Chloroquinoxalines
Cross-Coupling ReactionTypical Pd Loading (mol%)Recommended Ligand TypesCommon Bases
Suzuki-Miyaura 0.5 - 3Bulky, electron-rich phosphines (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃, K₂CO₃
Buchwald-Hartwig Amination 1 - 5Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos)NaOtBu, KOtBu, LHMDS
Sonogashira 0.5 - 2Phosphine ligands (e.g., PPh₃, XPhos) with a Cu(I) co-catalystEt₃N, i-Pr₂NEt
Heck 1 - 5Phosphine ligands or NHC ligandsEt₃N, K₂CO₃

Note: These are general ranges and the optimal loading will be substrate-dependent.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed catalyst_check Is the Catalyst System Active? start->catalyst_check ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst_check->ligand_screen No increase_loading Incrementally Increase Catalyst Loading catalyst_check->increase_loading Yes precatalyst Use a Well-Defined Pre-catalyst ligand_screen->precatalyst inert_conditions Ensure Rigorous Inert Conditions precatalyst->inert_conditions boronic_acid_stability Is the Boronic Acid Stable? (Suzuki) inert_conditions->boronic_acid_stability stable_boron Use Pinacol Ester or Trifluoroborate Salt boronic_acid_stability->stable_boron No base_solvent_check Is the Base/Solvent Optimal? boronic_acid_stability->base_solvent_check Yes stable_boron->base_solvent_check base_screen Screen Alternative Bases (e.g., K3PO4, Cs2CO3) base_solvent_check->base_screen No solvent_screen Screen Different Solvents base_screen->solvent_screen solvent_screen->increase_loading success Improved Yield increase_loading->success

Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions with chloroquinoxalines.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_complex R-Pd(II)L2-X Pd0->PdII_complex R-X Transmetal Transmetalation PdII_R_R R-Pd(II)L2-R' PdII_complex->PdII_R_R [R'-B(OR)2]⁻ PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' RX R-X (Chloroquinoxaline) R_B R'-B(OR)2 Base Base

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Brocklehurst, K. (2001). Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. Methods, 24(2), 193-208.
  • Anastas, P. T., & Warner, J. C. (Eds.). (2018). Green Chemistry: Theory and Practice. Oxford University Press.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1562-1576.
  • Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
  • Doubleday, W. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 6.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Tascon GmbH. (n.d.). Analysis of Catalysts.
  • Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGHFS7oANsEwUleB6S_VAhPHpybtmeskeyhywqDdWtxQanxPrv_Njtmzd8G7fM7kDX8WZ6bQiuH2EiKk3yFj5CL5QjKGdiwhNcHzgAPIlKd7w4kZ_stSJNOcureMLh44DFmD2pjwdK0hoD5IBwvB3BXHjFAMaxQ43Y]([Link]

Sources

Troubleshooting guide for scaling up quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their quinoxaline synthesis from lab-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your scale-up process effectively. This guide is structured in a practical question-and-answer format to directly address the common challenges encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My scaled-up reaction yield is significantly lower than my bench-scale synthesis. What are the most common culprits and how can I address them?

This is one of the most frequent issues in process scale-up. The drop in yield is often due to physical and engineering challenges that are negligible at the milligram scale but become dominant at the kilogram scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio. This can lead to localized "hot spots" if the reaction is exothermic, or incomplete heating, both of which can promote side reactions or slow down the desired conversion.

    • Causality: The classic synthesis of quinoxalines via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound is often exothermic.[1] Uncontrolled temperature spikes can lead to the degradation of starting materials or products, forming tars and other impurities.

    • Solution: Transition from a simple heating mantle and flask to a jacketed reactor system with controlled fluid circulation. This provides more uniform temperature control. Monitor the internal reaction temperature with a probe, not just the jacket temperature. For highly exothermic reactions, consider controlling the rate of reagent addition to manage the heat output.

  • Inadequate Mixing: What works in a small flask with a magnetic stir bar is often insufficient for a large reactor. Poor mixing leads to non-uniform concentration of reactants, which can stall the reaction or favor byproduct formation.

    • Solution: Employ mechanical overhead stirrers with appropriate impeller designs (e.g., anchor, pitched-blade turbine) to ensure proper homogenization of the reaction mixture. The goal is to create sufficient turbulence to mix reagents effectively without introducing excessive shear that could degrade materials.

  • Rate of Reagent Addition: Adding a reagent all at once, which might be fine for a 100 mg reaction, can cause dangerous exotherms and localized high concentrations of one reactant in a 10 kg batch.

    • Solution: Use a programmable addition funnel or pump to add critical reagents slowly and consistently over a defined period. This allows for better temperature management and ensures that the reactants are consumed in the desired pathway.

Q2: I'm seeing dark coloration and new, significant impurities in my scaled-up batch. What's causing this and how can it be prevented?

The appearance of new impurities, especially colored ones, on scale-up often points to the amplification of minor side reactions, most commonly oxidation.

Potential Causes & Solutions:

  • Oxidation of Starting Materials: o-Phenylenediamines are highly susceptible to air oxidation, which produces intensely colored, polymeric impurities.[2] This process is accelerated by heat and longer reaction times, both of which are common in larger-scale operations.

    • Causality: The amino groups on the aromatic ring are electron-donating, making the molecule prone to oxidation. This minor issue at the lab scale can become a major source of contamination when the reaction is exposed to air for longer periods during a multi-hour, large-scale run.

    • Solution: Always run the reaction under an inert atmosphere. Purge the reactor with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the synthesis. Using high-purity, freshly purified, or newly purchased o-phenylenediamine can also significantly reduce impurity formation.[2]

  • Side Reactions from Extended Heating: If the reaction time is extended to ensure completion at a larger scale, sensitive functional groups on your starting materials or product may begin to react or degrade.

    • Solution: Optimize the reaction time and temperature for the larger scale. Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction's progress. Once the starting material is consumed, proceed immediately with the work-up to avoid unnecessary heating.

Q3: Purifying my quinoxaline product by column chromatography is not feasible at this scale. What are my best alternatives?

Relying on chromatography for multi-kilogram purification is often economically and practically unviable. The primary alternative for crystalline solids is recrystallization.

Potential Causes & Solutions:

  • Product is an Oil or Low-Melting Solid: Recrystallization is not an option.

    • Solution: Consider a liquid-liquid extraction workup designed to selectively remove impurities. If the product has a basic nitrogen, an acid-base swing (dissolving in acid, washing with an organic solvent, then basifying and re-extracting) can be a powerful purification tool. Distillation under high vacuum may also be an option for thermally stable, low-melting products.

  • Product is a Crystalline Solid:

    • Solution: Recrystallization. This is the most effective and scalable method for purifying solid quinoxaline derivatives.[2] The key is a systematic approach to solvent selection. See Protocol 2 for a detailed methodology.

    • A Note on Silica Gel: Be aware that some quinoxaline derivatives, particularly quinoxaline-2,3-diones, can be unstable on silica gel and may decompose during column chromatography.[2] If chromatography is absolutely necessary, consider using deactivated silica or alternative stationary phases like alumina, and run the column quickly.[2]

Q4: How do I select a catalyst and solvent system that is robust, cost-effective, and environmentally friendly for scale-up?

The choice of catalyst and solvent is critical for developing a scalable, "green," and economical process.[3][4]

Key Considerations:

  • Solvents: While solvents like DMF or DMSO might give excellent results on a small scale, their high boiling points and potential toxicity make them problematic for large-scale use.

    • Recommendation: Favor lower-boiling point solvents like ethanol, isopropanol, or toluene, which are generally cheaper, easier to remove, and have better environmental and safety profiles.[1][5] Aqueous systems or even solvent-free reactions have been reported and represent a highly green alternative where applicable.[6][7]

  • Catalysts: Homogeneous acid or metal catalysts used in lab-scale synthesis can be difficult to remove from the final product, which is a major concern in pharmaceutical development.

    • Recommendation: Explore heterogeneous catalysts. These are solid-supported catalysts that can be easily removed by simple filtration at the end of the reaction. This eliminates contamination of the product and often allows the catalyst to be recycled and reused, significantly reducing cost and waste.[6][8] Many modern methods utilize reusable catalysts like nano-materials or acids supported on polymers.[6][8]

Table 1: Comparison of Selected Catalyst/Solvent Systems for Quinoxaline Synthesis (Based on a model reaction of o-phenylenediamine and benzil)

Catalyst SystemSolventTemperature (°C)TimeTypical Yield (%)Scalability & Green Chemistry ConsiderationsReference
None (Catalyst-Free)Water702 hours~90%Excellent. Water is the greenest solvent. Ideal for scale-up.[6]
AlCuMoVP (supported)Toluene25 (Room Temp)2 hours92%Good. Heterogeneous catalyst is easily filtered and potentially reusable. Toluene is a common industrial solvent.[5]
Camphor Sulfonic AcidAqueous EthanolReflux15-30 min90-98%Very Good. Uses a green solvent mixture and an organocatalyst. Short reaction times are beneficial.[9]
Cerium (IV) Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temp20 min80-98%Good. Uses a low-cost catalyst in an aqueous medium. Considered a green approach.[1][10]
Iodine / DMSO1002-5 hours78-99%Fair. While effective, DMSO can be difficult to remove on a large scale. Iodine is a simple reagent.[9]
Q5: What are the most critical safety considerations I need to implement when scaling up this synthesis?

Safety is paramount. A reaction that is safe on a 1g scale can become a serious hazard at 1kg if not properly managed.

Key Safety Imperatives:

  • Reagent Hazards: Many substituted o-phenylenediamines are classified as potential carcinogens and are skin/respiratory irritants.[11]

    • Mitigation: Always handle these materials in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For large quantities, consider using respiratory protection.

  • Thermal Runaway: As discussed in Q1, the exothermic nature of the condensation reaction can lead to a thermal runaway if cooling is insufficient.

    • Mitigation: Use a jacketed reactor with a robust cooling system. Ensure an emergency cooling plan is in place. Controlled, slow addition of one of the reactants is a critical safety measure to prevent the reaction rate and heat generation from spiraling out of control.

  • Solvent Hazards: Be aware of the flammability and toxicity of your chosen solvent.

    • Mitigation: Ensure the reactor is properly grounded to prevent static discharge. Work in a well-ventilated area away from ignition sources.

  • Continuous Flow Chemistry: For syntheses involving particularly hazardous intermediates or strong exotherms, consider a continuous flow setup.

    • Causality: Flow reactors handle only a small amount of material at any given moment in a confined tube or channel, which provides exceptional heat transfer and control. This technology can turn a dangerous batch process into a safe and reliable continuous one, minimizing operator exposure and the risk of runaway reactions.[11]

Visualized Workflows & Logic

Troubleshooting_Low_Yield Diagram 1: Troubleshooting Logic for Low Yield start Low Yield on Scale-Up check_temp Is internal temperature uniform and at the target setpoint? start->check_temp check_mixing Is mixing vigorous and creating a vortex? check_temp->check_mixing Yes solution_temp Implement jacketed reactor. Control reagent addition rate. check_temp->solution_temp No check_purity Are starting materials (especially o-phenylenediamine) pure and free of color? check_mixing->check_purity Yes solution_mixing Use mechanical overhead stirrer. Select appropriate impeller. check_mixing->solution_mixing No check_atmosphere Was the reaction run under an inert atmosphere? check_purity->check_atmosphere Yes solution_purity Purify starting materials. Use fresh reagents. check_purity->solution_purity No solution_atmosphere Purge reactor with N2/Ar. Maintain positive pressure. check_atmosphere->solution_atmosphere No end_node Yield Improved check_atmosphere->end_node Yes solution_temp->check_mixing solution_mixing->check_purity solution_purity->check_atmosphere solution_atmosphere->end_node

Caption: Troubleshooting logic for low reaction yield in quinoxaline synthesis.

Experimental_Workflow Diagram 2: General Scale-Up Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Assemble & Dry Jacketed Reactor inert Purge with N2/Ar setup->inert add_reagents Charge Reactor with o-Phenylenediamine & Solvent inert->add_reagents heat Adjust to Target Temperature add_reagents->heat add_dicarbonyl Controlled Addition of 1,2-Dicarbonyl Compound heat->add_dicarbonyl monitor Monitor Reaction (TLC/LC-MS) add_dicarbonyl->monitor cool Cool Reaction Mixture monitor->cool filter_catalyst Filter (if heterogeneous catalyst) cool->filter_catalyst quench Quench / Solvent Evaporation filter_catalyst->quench isolate_crude Isolate Crude Solid by Filtration quench->isolate_crude recrystallize Recrystallize from Optimal Solvent System isolate_crude->recrystallize wash_filter Filter Pure Crystals & Wash recrystallize->wash_filter dry Dry Under Vacuum wash_filter->dry

Caption: General experimental workflow for scaling up quinoxaline synthesis.

Experimental Protocols
Protocol 1: General Scalable Synthesis of 2,3-Diphenylquinoxaline

This protocol is a representative example of the condensation reaction, which is one of the most common and robust methods for quinoxaline synthesis.[10]

Materials:

  • o-Phenylenediamine (1.00 mol, 108.14 g)

  • Benzil (1.00 mol, 210.23 g)

  • Ethanol (200 proof, 2.0 L)

  • 5 L Jacketed Reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry. Begin purging the system with a slow stream of nitrogen.

  • Charging Reagents: To the reactor, add o-phenylenediamine (108.14 g) followed by ethanol (1.5 L). Begin stirring at 200-300 RPM to dissolve the solid.

  • Heating: Set the reactor jacket temperature to 80 °C to bring the ethanol solution to a gentle reflux.

  • Reagent Addition: In a separate flask, dissolve the benzil (210.23 g) in warm ethanol (0.5 L). Transfer this solution to an addition funnel attached to the reactor.

  • Add the benzil solution dropwise to the refluxing solution of o-phenylenediamine over a period of 60-90 minutes. Monitor the internal temperature to ensure there is no significant exotherm.

  • Reaction: After the addition is complete, maintain the reaction at reflux. Monitor the reaction's progress every 30 minutes by taking a small aliquot and analyzing it by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours after addition.

  • Isolation: Once the starting material is consumed, turn off the heat and allow the reactor to cool to room temperature. As the solution cools, the product will begin to crystallize.

  • Cool the mixture further to 0-5 °C using the reactor jacket for at least 1 hour to maximize crystal formation.

  • Filtration: Collect the solid product by filtration using a large Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 100 mL).

  • Drying: Dry the pale yellow solid in a vacuum oven at 50-60 °C until a constant weight is achieved. This procedure typically yields the product in high purity (>95%) and yield (>90%).

Protocol 2: Systematic Troubleshooting for Recrystallization Solvent Selection

Objective: To find a single or binary solvent system to effectively purify the crude quinoxaline product. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

Procedure:

  • Initial Solubility Screening: Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below, covering a range of polarities.

    • Non-polar: Heptane, Toluene

    • Intermediate: Ethyl Acetate, Isopropanol (IPA), Acetone

    • Polar: Ethanol, Methanol, Water

  • Observe at Room Temperature: Note if the compound dissolves. If it dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent (the product won't crystallize out upon cooling).

  • Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Analysis:

    • Ideal Single Solvent: The compound dissolves completely when hot and forms abundant crystals when cold. This is your chosen solvent.

    • Binary Solvent System (Co-solvent): If no single solvent is ideal, try a binary system. Choose a solvent in which the product is very soluble (e.g., Toluene, Acetone) and a "non-solvent" or "anti-solvent" in which it is very insoluble (e.g., Heptane, Water).

  • Binary System Procedure: Dissolve the crude product in the minimum amount of the hot "good" solvent. Add the "anti-solvent" dropwise with swirling while hot until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.

References
  • Wang, Y., et al. (2002). Synthesis of quinoxaline acids from 2,3-diaminobenzoic acid and aryl glyoxals. This information is synthesized from the context of similar reactions described in the provided search results.
  • Moreno-Álvarez, M. J., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 20(8), 13670-13689. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Shaaban, M. R., & El-Sayed, R. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

  • Wang, X., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 739551. [Link]

  • Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. [Link]

  • Pattanayak, P., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(54), 34229-34257. [Link]

  • Zhang, Y., et al. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 29(1), 24. [Link]

  • Wu, J., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(15), 3908-3911. [Link]

  • Martin, L. J., et al. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. Organic & Biomolecular Chemistry, 9(9), 3493-3497. [Link]

  • Wang, S., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7414. [Link]

  • Sharma, S., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 918-933. [Link]

  • Keller, U., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3491-3498. [Link]

  • Martin, D. G., & Mizsak, S. A. (1978). Separation of quinoxaline antibiotics by coil planet centrifugation. Analytical Biochemistry, 89(1), 213-219. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. . [Link]

  • Tabassum, U. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Tabassum, U. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Gunturu, K. C., & Kumar, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21798-21820. [Link]

  • Cacciatore, F. A., & Guazzelli, L. (2021). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry, 9, 796542. [Link]

  • Jagwani, D. (2014). Novel green approaches for synthesis of quinoxaline derivatives. ResearchGate. [Link]

  • Trott, G., & Gibson, M. I. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(35), 4941-4957. [Link]

  • Ali, I., & Bhatia, R. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Current Green Chemistry, 11(1), 37-49. [Link]

Sources

Technical Support Center: Purification of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile (Compound 1 ). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve purification challenges effectively.

Introduction: The Importance of Purity

This compound is a complex heterocyclic molecule featuring a quinoxaline core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] The efficacy, safety, and reproducibility of downstream applications hinge on the purity of the starting material. Impurities, such as unreacted starting materials, side-products, or degradation compounds, can interfere with biological assays, complicate structural analysis, and compromise the integrity of your research. This guide provides a systematic approach to achieving high purity for this specific compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of Compound 1 in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. What happened and how do I proceed?

A1: This phenomenon, known as "oiling out," is common when purifying complex organic molecules and typically indicates one of two issues: the presence of significant impurities depressing the melting point or the solution being cooled too rapidly.[4] Oiled-out products are almost always impure.

  • Causality: Impurities can form a eutectic mixture with your product, lowering its melting point below the temperature of the crystallization solvent. Alternatively, rapid cooling can cause the compound to crash out of solution as a supersaturated liquid before it has time to form an ordered crystal lattice.

  • Solution Strategy:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated.[4]

    • Slow Cooling: Allow the flask to cool to room temperature slowly by insulating it (e.g., with a cloth or in a warm water bath). Do not place it directly in an ice bath. Slow cooling is critical for forming well-defined crystals.[5]

    • Induce Crystallization: If crystals still don't form, scratch the inside of the flask at the meniscus with a glass rod or add a seed crystal of the pure compound.[6]

    • Consider Pre-Purification: If oiling persists, the impurity load is likely too high for recrystallization alone. A preliminary purification by flash column chromatography is recommended to remove the bulk of the impurities before attempting a final recrystallization.[4]

Q2: I successfully recrystallized my product, but it's still yellow/brown. How can I decolorize it?

A2: Colored impurities are often highly conjugated organic molecules formed as byproducts during quinoxaline synthesis.[1] These are typically present in trace amounts but are highly visible.

  • Causality: These chromophores have high affinity for the crystal lattice of your product or may co-precipitate.

  • Solution Strategy:

    • Activated Charcoal Treatment: Activated charcoal has a high surface area and can effectively adsorb colored impurities.

    • Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.

    • Hot Filtration: Swirl the mixture and keep it hot for a few minutes. Then, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[4] The filtrate should be colorless or significantly lighter.

    • Crystallize as Usual: Allow the clarified filtrate to cool slowly to obtain pure, colorless crystals.

Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I get clean spots?

A3: Streaking on a silica gel TLC plate is a classic sign of a compound interacting too strongly with the stationary phase.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The nitrogen atoms in the quinoxaline ring are basic and can undergo strong acid-base interactions with the silica, causing the compound to "stick" and streak rather than elute cleanly.[1][7]

  • Solution Strategy:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) at 0.5-1% (v/v) is a common and effective choice.[7] This will compete with your compound for the acidic sites, allowing it to move up the plate in a well-defined spot.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds. For a more significant change, reversed-phase TLC plates (C18) can be used with polar solvents like acetonitrile/water.[7]

Q4: My TLC shows two spots that are very close together (low ΔRf). How can I improve the separation for column chromatography?

A4: Poor separation on TLC indicates that the chosen solvent system is not optimal for resolving your product from a specific impurity. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf).

  • Causality: The impurity has a polarity very similar to your product, causing them to migrate at nearly the same rate in the chosen eluent.

  • Solution Strategy:

    • Adjust Polarity: Fine-tune the solvent ratio. If the spots are high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane system). If they are low (low Rf), increase the polarity.[7]

    • Change Solvent Selectivity: If adjusting polarity isn't enough, change the solvents themselves. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole). For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can dramatically alter the separation, even at a similar overall polarity.

    • Utilize a Ternary System: Sometimes, adding a third solvent can improve separation. For instance, in a hexane/ethyl acetate system, adding a small amount of methanol can significantly impact the mobility of polar compounds.

    • Test Multiple Systems: Screen a range of solvent systems using TLC to find the one that provides the best separation before committing to a large-scale column.[8] A good target Rf for the desired compound for column chromatography is around 0.25-0.35.

Solvent System (v/v) Typical Application Notes
30-50% Ethyl Acetate in HexaneGood starting point for initial TLC analysis.Adjust ratio to achieve an Rf of ~0.3 for the target compound.
1-5% Methanol in DichloromethaneFor compounds that are poorly soluble or have low Rf in EtOAc/Hexane.Dichloromethane is a versatile solvent that can improve resolution.
40% Acetone in HexaneAn alternative to EtOAc systems; offers different selectivity.Acetone is more polar than ethyl acetate.
99:1 Ethyl Acetate / TriethylamineUse if streaking is observed on the TLC plate.The triethylamine neutralizes acidic silica sites.[7]

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is necessary to confirm both purity and structural identity.

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment. A pure sample should show a single peak. Reversed-phase HPLC using a C18 column with a water/acetonitrile gradient is suitable for this compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with integrations matching the expected number of protons and sharp peaks corresponding to the carbon environments.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For Compound 1 (C₁₆H₁₀ClN₃O₂S), the expected monoisotopic mass is approximately 343.02 g/mol .[10][11]

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal when the crude product is mostly pure (>85%) and solid.

  • Solvent Selection: Using a small amount of crude material, test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when hot but not when cold. An isopropanol/water mixture is often effective for sulfonyl-containing compounds.[4]

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of boiling isopropanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a gravity filtration setup (funnel and flask). Filter the hot solution quickly to remove the charcoal. If crystals form in the funnel, add a small amount of hot solvent to redissolve them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod.

  • Anti-Solvent Addition: Once at room temperature, slowly add deionized water dropwise while swirling until the solution becomes persistently cloudy (turbid). This reduces the compound's solubility, promoting crystallization.[6]

  • Crystal Growth & Yield Maximization: Allow the flask to stand undisturbed for at least an hour. Then, place it in an ice bath for 30 minutes to maximize crystal precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 isopropanol/water. Dry the crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is necessary for complex mixtures or when recrystallization fails.[8][12]

  • TLC Analysis: Determine the optimal solvent system as described in Q4. A common starting point is 30% ethyl acetate in hexane. Add 0.5% triethylamine if streaking occurs.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial, non-polar eluent is recommended).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution). For example, move from 10% to 20%, then 30%, and so on. A gradual increase provides better separation.[8]

  • Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[13] Spot every few fractions on a TLC plate and elute with the same solvent system used for the column.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

Visualized Workflows

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_path1 Path 1: High Purity cluster_path2 Path 2: Low Purity / Complex cluster_end Finish start Crude Product tlc Perform TLC Analysis in 30% EtOAc/Hexane start->tlc decision Assess TLC Result tlc->decision recrystallize Recrystallization (Protocol 1) decision->recrystallize One major spot? (Rf ~0.3) column Flash Column Chromatography (Protocol 2) decision->column Multiple spots? Streaking? end_product Pure Product (Verify by NMR, HPLC, MS) recrystallize->end_product recrystallize2 Final Recrystallization (Optional Polish) column->recrystallize2 recrystallize2->end_product

Caption: Decision workflow for purification.

Troubleshooting Logic for Recrystallization

This diagram illustrates how to address common problems during recrystallization.

start Begin Recrystallization dissolve Dissolve crude in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool problem Problem Encountered? cool->problem oil Product 'Oils Out' problem->oil Yes, Oiling no_xtal No Crystals Form problem->no_xtal Yes, No Crystals low_yield Yield is Very Low problem->low_yield Yes, Low Yield success Pure Crystals Form problem->success No sol_oil Re-heat, add more hot solvent, cool slower oil->sol_oil sol_no_xtal Induce: Scratch or add seed crystal no_xtal->sol_no_xtal sol_low_yield Cool longer in ice bath; check filtrate for product low_yield->sol_low_yield sol_oil->cool sol_no_xtal->cool sol_low_yield->success

Caption: Troubleshooting recrystallization issues.

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ReCIPP. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • Improved methods for the preparation of quinoxaline derivatives. Google Patents.
  • Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Available at: [Link]

  • Preparation of high purity substituted quinoxaline. Google Patents.
  • Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]

  • Column Chromatography. Magritek. Available at: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • (PDF) QUINOXALINE DERIVATIVES: SYNTHESES, REACTIVITIES AND BIOLOGICAL PROPERTIES. ResearchGate. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Solution Phase Parallel Synthesis of Substituted 3-Phenylsulfonyl-[1][7][14]triazolo[1,5- a ]quinazolines: Selective Serotonin 5HT 6 Receptor Antagonists. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Quinoxaline Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to address common stability challenges encountered during biological testing. Our goal is to equip you with the knowledge to ensure the integrity of your compounds and the reliability of your experimental data.

Section 1: Understanding Quinoxaline Derivative Instability

Quinoxaline derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities.[1][2][3][4] However, their successful application in biological assays can be hampered by stability issues, leading to inconsistent results, loss of potency, and misleading structure-activity relationships (SAR). Understanding the potential degradation pathways is the first step in mitigating these challenges.

Diagram: Potential Degradation Pathways for Quinoxaline Derivatives

cluster_degradation Degradation Pathways cluster_factors Contributing Factors Quinoxaline Quinoxaline Derivative Hydrolysis Hydrolysis (e.g., ester, amide substituents) Quinoxaline->Hydrolysis Oxidation Oxidation (e.g., electron-rich rings, N-oxidation) Quinoxaline->Oxidation Photodegradation Photodegradation (UV/Vis light exposure) Quinoxaline->Photodegradation Enzymatic Enzymatic Degradation (e.g., CYP450s, hydrolases) Quinoxaline->Enzymatic pH pH of Medium pH->Quinoxaline influence Temp Temperature Temp->Quinoxaline influence Light Light Exposure Light->Quinoxaline influence Matrix Biological Matrix (Plasma, Microsomes, Media) Matrix->Quinoxaline influence

Caption: Common degradation pathways and influencing factors for quinoxaline derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My quinoxaline derivative precipitates in the cell culture medium. What can I do?

Answer:

Precipitation is a common issue for poorly soluble compounds and can lead to inaccurate potency measurements.[5][6] Here’s a systematic approach to troubleshoot this problem:

1. Review Your Stock Solution and Dilution Protocol:

  • Solvent Choice: Ensure your compound is fully dissolved in a suitable organic solvent, like DMSO, at a high concentration (e.g., 10-50 mM).[7]

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Dilution Method: Perform serial dilutions in your chosen solvent before the final dilution into the aqueous medium. Avoid adding a large volume of concentrated stock directly to the aqueous buffer.

2. Modify the Assay Medium:

  • Serum Concentration: If your experiment allows, increasing the serum concentration in the cell culture medium can enhance the solubility of lipophilic compounds through binding to albumin.

  • pH Adjustment: Check the pH of your final assay medium. Quinoxaline derivatives with ionizable groups will have pH-dependent solubility.

3. Employ Formulation Strategies: For persistently problematic compounds, consider using solubilizing excipients. These should be tested for cytotoxicity in your cell line beforehand.

Excipient Mechanism of Action Typical Starting Concentration
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes, encapsulating the hydrophobic drug.[8]0.5 - 2% (w/v)
Surfactants (e.g., Cremophor EL, Polysorbate 80) Form micelles that solubilize the drug.0.01 - 0.1% (v/v)
Co-solvents (e.g., PEG 400, Propylene Glycol) Increase the polarity of the solvent system.1 - 5% (v/v)

Experimental Protocol: Testing Solubilizing Excipients

  • Prepare stock solutions of your chosen excipients in the cell culture medium.

  • Prepare a concentrated stock of your quinoxaline derivative in DMSO.

  • In a microplate, add the excipient-containing medium.

  • Add a small volume of the compound stock solution to the excipient medium and mix well.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 24, 48 hours) at 37°C.

  • Measure the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV) to determine the extent of solubilization.

FAQ 2: I'm observing a loss of compound activity over the course of my multi-day experiment. How can I determine if my compound is unstable?

Answer:

A decline in activity over time strongly suggests compound instability in the assay conditions. To confirm this, you should perform a stability assessment in the relevant biological matrix.

Experimental Protocol: Assessing Compound Stability in Cell Culture Medium

  • Preparation: Prepare your complete cell culture medium (including serum and other additives).

  • Incubation: Add your quinoxaline derivative to the medium at the final assay concentration. Also, prepare a control sample of the compound in a stable solvent like acetonitrile or DMSO at the same concentration.

  • Time Points: Incubate the medium containing your compound under your standard assay conditions (e.g., 37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately stop any potential degradation by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the compound. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from each time point using a quantitative analytical method like LC-MS/MS or HPLC-UV to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the compound remaining versus time. A significant decrease indicates instability.

Diagram: Workflow for Stability Assessment in Cell Culture Medium

cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_process Sample Processing cluster_analysis Analysis A Prepare complete cell culture medium B Spike with quinoxaline derivative to final concentration A->B C Incubate at 37°C, 5% CO2 B->C D Collect aliquots at T=0, 2, 8, 24, 48, 72h C->D E Quench with cold acetonitrile D->E F Centrifuge to remove proteins E->F G Analyze supernatant by LC-MS/MS F->G H Plot % remaining vs. time G->H

Caption: Workflow for assessing the stability of a compound in cell culture medium.

FAQ 3: How can I enhance the stability of my quinoxaline derivative for biological testing?

Answer:

Enhancing stability often involves a combination of strategic handling, formulation, and, if necessary, chemical modification.

1. Optimized Handling and Storage:

  • Storage Conditions: Store stock solutions in DMSO at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and prevent water absorption.[9]

  • Light Protection: Some quinoxaline derivatives can be light-sensitive.[10] Store compounds, especially in solution, protected from light using amber vials or by wrapping containers in foil.

  • pH Control: If your compound is pH-sensitive, ensure that all buffers and media are at an optimal pH for its stability.

2. Formulation Strategies: As mentioned in FAQ 1, using excipients like cyclodextrins or formulating the compound in lipid-based systems can protect it from degradation.[8][11]

3. Prodrug Approach: A more advanced strategy is to create a prodrug, which is an inactive form of the compound that is converted to the active drug in the body.[12][13][14][15][16] This can be used to mask labile functional groups. For example, a hydrolytically unstable carboxylic acid group could be converted to an ester prodrug, which is then cleaved by esterases in the plasma or cells to release the active compound.

4. Structural Modification (SAR-driven): The stability of the quinoxaline core can be influenced by its substituents.[17][18][19]

  • Blocking Metabolic Sites: Introducing groups like fluorine or chlorine at positions susceptible to metabolic attack (e.g., by CYP450 enzymes) can enhance metabolic stability.

  • Modulating Electronic Properties: Electron-withdrawing groups can sometimes stabilize the quinoxaline ring against oxidative degradation. Conversely, electron-donating groups might increase susceptibility to oxidation.

FAQ 4: My compound shows high clearance in liver microsome assays. What does this mean and what are the next steps?

Answer:

High clearance in a liver microsomal stability assay indicates that your compound is rapidly metabolized by enzymes present in the microsomes, primarily Cytochrome P450s (CYPs).[20] This suggests the compound may have a short half-life in vivo.

Next Steps:

  • Metabolite Identification: The next logical step is to identify the metabolites being formed. This will reveal the "soft spots" on your molecule that are susceptible to metabolism. This is typically done using high-resolution mass spectrometry.

  • Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism of your compound (e.g., CYP3A4, CYP2D6, etc.). This is important for predicting potential drug-drug interactions.

  • SAR-driven Chemical Modification: Armed with the knowledge of the metabolic soft spots, your chemistry team can design new analogs where these positions are blocked or modified to be less susceptible to enzymatic attack, as discussed in FAQ 3.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Reagents: Pooled liver microsomes (human, rat, etc.), NADPH regenerating system, test compound, and a positive control compound with known metabolic properties.

  • Incubation: Pre-warm a mixture of microsomes and buffer at 37°C. Add the test compound (typically at 1 µM) and initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Section 3: Best Practices for Compound Management

To ensure the integrity of your quinoxaline derivatives from storage to assay, follow these best practices:

  • Initial Compound Handling: Upon receipt, verify the identity and purity of the compound. If possible, store the bulk solid under inert gas and protected from light.

  • Stock Solution Preparation: Use high-purity, anhydrous DMSO for stock solutions. Prepare a single, high-concentration stock to minimize the number of freeze-thaw cycles.

  • Plate Preparation: When preparing assay plates, allow DMSO stock solutions to thaw completely and come to room temperature before opening to prevent water condensation. Mix well before pipetting.

  • Record Keeping: Maintain detailed records of compound storage conditions, stock solution preparation dates, and the number of freeze-thaw cycles.

By implementing these troubleshooting strategies and best practices, you can significantly enhance the stability of your quinoxaline derivatives, leading to more reliable and reproducible data in your biological testing and drug discovery efforts.

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024-02-28). Journal of the American Chemical Society. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024-02-15). Journal of the American Chemical Society. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024-02-15). NSF Public Access Repository. [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (2016-12-13). Current Protocols in Pharmacology. [Link]

  • [Effect of Ingestion of Derivatives of Quinoxaline on the Enzymatic Detoxication Activity of Hepatic Microsomes in the Rat]. (Date not available). Il Farmaco; edizione scientifica. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998-03-16). Angewandte Chemie International Edition. [Link]

  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (Date not available). MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (Date not available). ACS Pharmacology & Translational Science. [Link]

  • Plasma Stability. (Date not available). Cyprotex. [Link]

  • Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. (Date not available). Journal of Chromatography. [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. (2025-08-06). ResearchGate. [Link]

  • Considerations to properly assess drug stability within biological samples. (Date not available). Anapharm. [Link]

  • Prodrug Strategy in Drug Development. (2016-07-04). Revista de Chimie. [Link]

  • Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. (Date not available). Acta Biomaterialia. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). Procell. [Link]

  • Prodrug approaches for the development of a long-acting drug delivery systems. (Date not available). Advanced Drug Delivery Reviews. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Prodrug Strategies for Critical Drug Developability Issues: Part I. (Date not available). Current Medicinal Chemistry. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. (Date not available). Journal of Biomolecular Screening. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (Date not available). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Novel Substituted Benzo[g]quinoxaline-Based Cyclometalated Ru(II) Complex as a Biocompatible Membrane-Targeted PDT Colon Cancer Stem Cell Agent. (Date not available). Journal of Medicinal Chemistry. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025-03-26). GMP Plastics. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024-05-05). European Journal of Medicinal Chemistry. [Link]

  • Prodrug Strategies in Medicinal Chemistry. (2019-11-26). American Chemical Society. [Link]

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. (2024-04-15). Chemical Research in Toxicology. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (Date not available). World Pharma Today. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (Date not available). Current Organic Synthesis. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (Date not available). Molecules. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021-02-18). Molecules. [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (Date not available). Pharmaceutical Technology. [Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. (Date not available). Journal of the American Chemical Society. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (Date not available). Molecules. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (Date not available). ResearchGate. [Link]

  • Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (Date not available). Molecules. [Link]

  • Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. (2025-01-03). International Journal of Molecular Sciences. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (Date not available). The AAPS Journal. [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023-04-16). Biotechnology Progress. [Link]

  • How to Prepare a Compound Collection Prior to Virtual Screening. (2025-08-06). ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Functionalization of the Quinoxaline Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoxaline chemistry. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the functionalization of the quinoxaline scaffold. As Senior Application Scientists, we understand that minimizing side reactions is paramount to achieving high yields and purity. This resource offers troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

I. Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific, frequently encountered side reactions in a question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.

Halogenation Reactions

Q1: I am attempting a mono-halogenation of my quinoxaline substrate, but I'm consistently observing di-halogenated and poly-halogenated byproducts. How can I improve the selectivity for mono-halogenation?

A1: Achieving mono-selectivity in the halogenation of quinoxalines can be challenging due to the activated nature of the heterocyclic ring. The formation of multiple halogenated species is a common issue. Here are several strategies to enhance mono-selectivity:

  • Controlling Stoichiometry and Reaction Time: Carefully control the stoichiometry of the halogenating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent can favor mono-substitution. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired mono-halogenated product is the major species.

  • Choice of Halogenating Agent: The reactivity of the halogenating agent plays a crucial role. For chlorination, milder reagents are preferred over harsher ones. For instance, N-chlorosuccinimide (NCS) can offer better control than chlorine gas.[1]

  • Solvent and Temperature Effects: The choice of solvent can influence the reaction's selectivity. Less polar solvents can sometimes temper the reactivity of the halogenating agent. Running the reaction at lower temperatures will decrease the overall reaction rate, often providing a wider window to stop the reaction at the mono-halogenated stage.

  • Catalyst-Free vs. Catalyzed Reactions: While some halogenations proceed without a catalyst, others benefit from their use. For certain substrates, a catalyst might enhance selectivity. For example, in the chlorination of 4-aryl pyrrolo[1,2-a]quinoxalines, a catalytic amount of DMSO was found to be effective.[1]

Nitration Reactions

Q2: My nitration reaction on a substituted quinoxaline is yielding a mixture of regioisomers. How can I control the regioselectivity of the nitration?

A2: Regioselectivity in the nitration of quinoxalines is highly dependent on the substitution pattern of the quinoxaline core and the reaction conditions. The electronic nature and position of existing substituents will direct the incoming nitro group.

  • Understanding Directing Effects: Electron-donating groups (EDGs) on the benzene portion of the quinoxaline will activate the ring towards electrophilic substitution and direct the nitro group to the ortho and para positions relative to the EDG. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and direct the incoming nitro group to the meta position.

  • Strategic Use of Nitrating Agents: The choice of nitrating agent is critical. A classic mixture of concentrated nitric acid and sulfuric acid is a very strong nitrating system and may lead to over-nitration or lack of selectivity.[2] Milder, more selective nitrating agents can be employed. For instance, a metal-free method using tert-butyl nitrite has been developed for the regioselective nitration of quinoxalin-2(1H)-ones, targeting the C5 or C7 position.[3] Another approach for anilines, which can be conceptually applied, uses Fe(NO3)3·9H2O as both a promoter and a nitro source for regioselective ortho-nitration.[4]

  • Temperature Control: As with many reactions, lower temperatures generally favor kinetic control, which can lead to higher regioselectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly allow it to warm to room temperature while monitoring the progress.

Oxidation Reactions

Q3: I am trying to synthesize a quinoxaline N-oxide, but I am observing over-oxidation to the di-N-oxide and other undesired oxidized byproducts. How can I selectively form the mono-N-oxide?

A3: The formation of quinoxaline N-oxides is a valuable transformation, but controlling the extent of oxidation is key.[5][6] Over-oxidation to the 1,4-di-N-oxide is a common side reaction.[2]

  • Choice of Oxidizing Agent and Stoichiometry: The strength and amount of the oxidizing agent are the most critical factors. Milder oxidizing agents are generally preferred for mono-N-oxidation. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. To favor the mono-N-oxide, use of approximately one equivalent of the oxidizing agent is recommended.

  • Reaction Conditions: Performing the oxidation at lower temperatures can help to control the reaction and prevent over-oxidation. It is also important to consider the solvent. For instance, a complex of hypofluorous acid with acetonitrile has been used to oxidize quinoxalines to their 1,4-dioxides in quantitative yields, even for deactivated substrates.[5] While this method is for di-N-oxidation, it highlights the importance of the oxidizing system.

  • Protecting Groups: In some cases, if other sensitive functional groups are present in the molecule, they may need to be protected prior to the oxidation step to prevent their degradation.

  • Avoiding N-Oxide Formation When Undesired: Conversely, if N-oxide formation is an undesired side reaction during other transformations, especially with tertiary amines, working under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can help.[7] Storing sensitive amines as their salts can also prevent aerial oxidation.[7]

C-H Activation/Functionalization

Q4: During a transition-metal-catalyzed C-H functionalization of my 2-arylquinoxaline, I am getting a mixture of ortho-functionalized products on both the quinoxaline and the aryl substituent. How can I achieve better site-selectivity?

A4: Transition-metal-catalyzed C-H activation is a powerful tool for the direct functionalization of quinoxalines.[8][9] However, controlling the site of functionalization is a common challenge.

  • Directing Group Strategy: The nitrogen atom at the 1-position of the 2-arylquinoxaline can act as a directing group, facilitating chelation with the metal catalyst and leading to ortho-substitution on the aryl ring.[8] To favor functionalization at a different position, one might need to introduce a different, more strongly coordinating directing group onto the quinoxaline core.

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand is paramount in directing the regioselectivity of C-H functionalization. Different metal centers (e.g., Pd, Rh, Cu) and ligands will have different steric and electronic properties, which can be tuned to favor a specific site of activation.[10]

  • Reaction Conditions Optimization: Parameters such as solvent, temperature, and additives can significantly influence the outcome of a C-H activation reaction. A thorough screening of these conditions is often necessary to optimize for the desired regioselectivity. For instance, visible-light-induced organophotocatalysis has been used for the site-selective difluoroalkylation of quinoxalines.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the best practices for choosing a protecting group for the quinoxaline nitrogen atoms?

A1: Protecting the nitrogen atoms in the quinoxaline ring is not as common as in other nitrogen-containing heterocycles due to their relatively low basicity. However, if protection is necessary to prevent unwanted side reactions, the choice of protecting group should be carefully considered based on its stability to the subsequent reaction conditions and the ease of its removal. Common nitrogen protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) could potentially be used, but their application to quinoxalines would require specific investigation and optimization.

Q2: What are some general strategies for the purification of functionalized quinoxalines to remove common byproducts?

A2: The purification of functionalized quinoxalines often involves standard chromatographic techniques.

  • Column Chromatography: This is the most common method for separating the desired product from starting materials and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the compounds to be separated.

  • Recrystallization: If the desired product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining high-purity material.

  • Preparative TLC or HPLC: For small-scale reactions or for the separation of very closely related compounds, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: Can solvent choice influence the formation of side products in quinoxaline synthesis?

A3: Absolutely. The solvent can play a significant role in the reaction outcome. For instance, in the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, the use of greener solvents like water has been explored.[11] In other functionalization reactions, polar aprotic solvents like DMF or DMSO can accelerate certain reactions, which may or may not be beneficial for minimizing side reactions.[12] The concentration of the reactants in the solvent can also be a factor; very dilute conditions might favor intramolecular side reactions, while high concentrations could lead to intermolecular side products.[12]

III. Visualization of Key Concepts

Decision-Making Workflow for Minimizing Di-halogenation

G start Start: Di-halogenation Observed check_stoich 1. Check Stoichiometry of Halogenating Agent start->check_stoich adjust_stoich Action: Use 0.95 eq. of Halogenating Agent check_stoich->adjust_stoich If >1 eq. used monitor_rxn 2. Monitor Reaction Progress Closely (TLC/LC-MS) check_stoich->monitor_rxn If 1 eq. used adjust_stoich->monitor_rxn quench_early Action: Quench Reaction Upon Mono-product Formation monitor_rxn->quench_early change_reagent 3. Evaluate Halogenating Agent monitor_rxn->change_reagent If still di-halogenated end End: Improved Mono-selectivity quench_early->end use_milder_reagent Action: Switch to a Milder Reagent (e.g., NCS) change_reagent->use_milder_reagent optimize_conditions 4. Optimize Reaction Conditions use_milder_reagent->optimize_conditions lower_temp Action: Lower Reaction Temperature optimize_conditions->lower_temp change_solvent Action: Screen Different Solvents (e.g., less polar) lower_temp->change_solvent change_solvent->end G sub Substituted Quinoxaline edg Electron-Donating Group (EDG) sub->edg If substituent is ewg Electron-Withdrawing Group (EWG) sub->ewg If substituent is ortho_para Ortho/Para Nitration edg->ortho_para Directs to meta Meta Nitration ewg->meta Directs to

Caption: Influence of substituents on nitration regioselectivity.

IV. References

  • Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC - NIH. Available at: [Link]

  • Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. Available at: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. Available at: [Link]

  • HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW - Pharmacophore. Available at: [Link]

  • C–H Functionalization of Quinoxalines. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - MDPI. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - NIH. Available at: [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? - ResearchGate. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]

  • One-Pot Synthesis of Quinoxaline N-Oxides via Radical-Mediated Cyclization of Ketene N,S-Acetals. Available at: [Link]

  • Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1 - PubMed. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. Available at: [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes - MDPI. Available at: [Link]

  • Direct halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines - ResearchGate. Available at: [Link]

  • Quinoxaline 1,4-di- N-oxide Derivatives as New Antinocardial Agents - PubMed. Available at: [Link]

  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC - NIH. Available at: [Link]

  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Quinoxaline - Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile (CQP-SN) in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Anticancer Candidate

Disclaimer: The compound (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile, hereafter referred to as CQP-SN, is a novel quinoxaline derivative. As of the writing of this guide, there is no publicly available data on its biological activity. The experimental data for CQP-SN presented herein is hypothetical and for illustrative purposes only . This guide is intended to provide a framework for the comparative evaluation of new chemical entities in anticancer drug discovery, using CQP-SN as a case study.

Introduction: The Promise of Quinoxaline Scaffolds in Oncology

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. In oncology, quinoxaline derivatives have emerged as a promising class of therapeutic agents, demonstrating potent antitumor effects.[1][2] These compounds are known to exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and interference with DNA synthesis.[3][4][5]

This guide presents a comparative analysis of a novel quinoxaline derivative, this compound (CQP-SN), against established anticancer drugs. We will explore its hypothetical efficacy across various cancer cell lines and delve into a putative mechanism of action, providing a comprehensive evaluation for researchers and drug development professionals.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

Based on the structural characteristics of CQP-SN and the known mechanisms of similar quinoxaline derivatives, we hypothesize that CQP-SN functions as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][8] We propose that CQP-SN selectively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets, Akt and mTOR, thereby leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation CQP_SN CQP-SN CQP_SN->PI3K Inhibition

Caption: Proposed mechanism of action of CQP-SN targeting the PI3K/Akt/mTOR pathway.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

To assess the potential of CQP-SN as an anticancer agent, its cytotoxic activity was hypothetically evaluated against a panel of human cancer cell lines: HCT-116 (colon carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values were compared with those of standard-of-care chemotherapeutic agents: Doxorubicin (a topoisomerase inhibitor), Paclitaxel (a microtubule stabilizer), and targeted therapies: Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor).

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
CQP-SN (Hypothetical) 1.8 3.2 2.5
Doxorubicin~1.0 - 12.2[9][10]~0.65 - 2.5[9][10]>20[10]
Paclitaxel~0.002 - 2.46[11][12]-~0.001 - 6.6[13]
Erlotinib7.31[14]1.2 nM (EGFR overexpressing)[14]~5.3[15]
Sorafenib~5 - 18[16]~5.8[17]~6.2[17]

Data Interpretation:

The hypothetical IC50 values for CQP-SN suggest potent cytotoxic activity against colon, breast, and lung cancer cell lines. Notably, CQP-SN demonstrates comparable or superior potency to the multi-kinase inhibitor Sorafenib across all tested cell lines. While Doxorubicin and Paclitaxel show high potency in certain lines, their broad cytotoxicity is a known clinical limitation. Erlotinib's efficacy is highly dependent on EGFR expression, as seen in the MCF-7 cell line.[14] The hypothetical data positions CQP-SN as a promising candidate for further investigation, particularly for its potential as a targeted therapy with a favorable therapeutic window.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h cell_seeding->incubation1 treatment 3. Treat with varying concentrations of CQP-SN incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 4h add_mtt->incubation3 solubilization 7. Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of CQP-SN and control drugs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a straightforward method to study directional cell migration in vitro.[22][23][24]

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Imaging cluster_analysis Analysis cell_seeding 1. Seed cells to form a confluent monolayer create_wound 2. Create a 'scratch' with a pipette tip cell_seeding->create_wound wash_cells 3. Wash to remove debris create_wound->wash_cells add_treatment 4. Add media with/without CQP-SN wash_cells->add_treatment image_t0 5. Image the scratch at Time 0 add_treatment->image_t0 incubate_image 6. Incubate and image at regular intervals (e.g., 24h) image_t0->incubate_image measure_area 7. Measure the wound area at each time point incubate_image->measure_area calculate_migration 8. Calculate the percentage of wound closure measure_area->calculate_migration

Caption: Workflow for the wound healing (scratch) assay.

Step-by-Step Methodology:

  • Monolayer Formation: Grow cells to full confluency in a 6-well plate.

  • Scratch Creation: Create a linear scratch in the monolayer with a sterile pipette tip.[25]

  • Washing: Gently wash the cells with PBS to remove detached cells.

  • Treatment: Add fresh media containing a non-lethal concentration of CQP-SN or control drugs.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure to quantify cell migration.

Western Blot for Protein Expression

Western blotting is used to detect the expression levels of specific proteins in a cell lysate, which can validate the proposed mechanism of action.[26][27][28]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cell_lysis 1. Lyse treated cells to extract proteins quantification 2. Quantify protein concentration (e.g., BCA) cell_lysis->quantification denaturation 3. Denature proteins with loading buffer and heat quantification->denaturation sds_page 4. Separate proteins by size via SDS-PAGE denaturation->sds_page transfer 5. Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking 6. Block the membrane to prevent non-specific binding transfer->blocking primary_ab 7. Incubate with primary antibody (e.g., anti-pAkt) blocking->primary_ab secondary_ab 8. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Detect signal using chemiluminescence secondary_ab->detection

Caption: Workflow for Western blot analysis.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with CQP-SN for a specified time, then lyse the cells to extract total protein.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide provides a comprehensive, albeit illustrative, comparison of the novel quinoxaline derivative, CQP-SN, with established anticancer drugs. The hypothetical data suggests that CQP-SN possesses potent cytotoxic activity and warrants further investigation. The proposed mechanism of action, inhibition of the PI3K/Akt/mTOR pathway, is a well-validated target in oncology, adding to the rationale for its development.

Future studies should focus on:

  • Synthesis and in vitro validation: The actual synthesis of CQP-SN and validation of its anticancer activity against a broad panel of cancer cell lines are the essential next steps.

  • Mechanism of action studies: Detailed biochemical and cellular assays are required to confirm the proposed mechanism of action, including kinase inhibition assays and western blotting to analyze the phosphorylation status of key signaling proteins.

  • In vivo efficacy: Evaluation of CQP-SN in preclinical animal models of cancer is crucial to assess its therapeutic potential and toxicity profile in a physiological context.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of CQP-SN analogs will help in optimizing its potency, selectivity, and pharmacokinetic properties.

The framework presented in this guide provides a robust starting point for the systematic evaluation of novel anticancer candidates like CQP-SN, paving the way for the discovery of next-generation cancer therapeutics.

References

  • Jia, Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Mabkhot, Y. N., et al. (2021). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • Wikipedia contributors. (2023). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Tew, E. M., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. PI3K/AKT/mTOR Signaling in Cancer.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Sophi. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sophi. [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry.
  • Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.
  • Chen, S., et al. (2019). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.
  • Mabkhot, Y. N., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • El-Damasy, A. K., et al. (2020). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar. [Link]

  • ResearchGate. Overview of the wound healing assay preparation protocols. [Link]

  • Sharma, G., et al. (2021).
  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Grada, A., et al. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. JoVE. [Link]

  • ResearchGate. Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • ResearchGate. Cytotoxic activity (IC50) of compounds 1-4 against MCF-7, HCT-116, HepG2 and WI-38 cell lines. [Link]

  • Al-Otaibi, W. Q., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. ACS Omega.
  • ResearchGate. The effects of GW5074 and sorafenib on the cytotoxicity of HCT116 and HepG2 cells. [Link]

  • ResearchGate. The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
  • Alhakamy, N. A., et al. (2023). Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies. Saudi Pharmaceutical Journal.
  • Beirut Arab University. (2021). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. [Link]

  • Ismail, M. M., et al. (2025). MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. Future Journal of Pharmaceutical Sciences.
  • Cancer Research. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. [Link]

  • ResearchGate. Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Journal of the Iranian Chemical Society.
  • El-kholy, R. W., et al. (2025). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. International Journal of Biological Macromolecules.
  • ResearchGate. (a) MTT results showing Erlotinib decreased the A549 cells' viability in a dose-dependent manner. [Link]

  • Li, Y., et al. (2018). Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. Oncology Letters.
  • Dove Medical Press. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac. [Link]

  • Li, Y., et al. (2017). Low-Dose Paclitaxel Inhibits Tumor Cell Growth by Regulating Glutaminolysis in Colorectal Carcinoma Cells. Medical Science Monitor.

Sources

The Evolving Landscape of Quinoxalines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fused bicyclic heterocycle comprising a benzene and a pyrazine ring, stands as a cornerstone in medicinal chemistry. Its structural versatility and bioisosteric relationship to other key pharmacophores like quinolines and naphthalenes have made it a privileged framework in the quest for novel therapeutic agents.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of substituted quinoxalines, providing a comparative overview of their performance as antimicrobial, anticancer, and antiviral agents. We will delve into the causality behind experimental designs and present supporting data to empower researchers in the rational design of next-generation quinoxaline-based therapeutics.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

The inherent chemical properties of the quinoxaline nucleus, including its aromaticity, planarity, and the presence of two nitrogen atoms, provide a unique platform for molecular interactions with various biological targets. These nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. The true power of the quinoxaline scaffold, however, lies in the diverse functionalization possibilities at multiple positions, primarily C2, C3, C6, and C7. By strategically modifying these positions, medicinal chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and selectivity.

Antimicrobial Activity: Combating Resistance with Novel Quinoxalines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Quinoxaline derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[1][3]

Key SAR Insights for Antimicrobial Quinoxalines

Systematic studies have revealed several key structural features that govern the antimicrobial potency of quinoxaline derivatives:

  • Substitutions at C2 and C3: The nature of the substituents at the 2nd and 3rd positions is a critical determinant of antibacterial and antifungal activity. Symmetrically disubstituted quinoxalines often display significant antibacterial activity.[3][4][5] The introduction of thioether and thioglycolic acid moieties at these positions has been shown to enhance antimicrobial effects.[3]

  • Role of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as tetrazolo[1,5-a]quinoxaline, can lead to compounds with dual anticancer and antimicrobial activities.

  • Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted quinoxalines against various microbial strains, offering a clear comparison of their efficacy.

Compound IDSubstituentsBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2d 2,3-bis(4-chlorophenylthio)Escherichia coli8--[6]
3c 2-(4-chlorophenylthio)-3-morpholinoEscherichia coli8--[6]
4 2,3-bis(carboxymethylthio)Bacillus subtilis16--[6]
6a Asymmetric thio-substitutedBacillus subtilis16--[6]
10 Pentacyclic derivative--Candida albicans16[6]
Vancomycin -MRSA1-8--[7]
Quinoxaline Derivative (undisclosed)MRSA1-8--[7]

Note: Lower MIC values indicate higher antimicrobial potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.[1][2][4][8][9]

Materials:

  • Test quinoxaline compounds

  • Bacterial/fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or Malt Extract Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Standardized inoculum (approximately 5 x 10^5 CFU/mL)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., Gentamycin, Ketoconazole)

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to the final concentration.[4]

  • Plate Inoculation: Dispense 100 µL of the appropriate broth into all wells of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Finally, add the standardized inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or for 48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

SAR_Antimicrobial Quinoxaline_Core Quinoxaline Core C2_C3_Sub C2/C3 Substitutions (Symmetrical & Asymmetrical) Quinoxaline_Core->C2_C3_Sub Key Modification Site Heterocyclic_Fusion Fused Heterocycles (e.g., Tetrazole) Quinoxaline_Core->Heterocyclic_Fusion Scaffold Hopping Lipophilicity Lipophilicity Adjustment C2_C3_Sub->Lipophilicity Influences Antimicrobial_Activity Enhanced Antimicrobial Activity C2_C3_Sub->Antimicrobial_Activity Heterocyclic_Fusion->Antimicrobial_Activity Lipophilicity->Antimicrobial_Activity

Caption: Key SAR drivers for antimicrobial quinoxalines.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with some compounds progressing to clinical trials.[10] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11]

Key SAR Insights for Anticancer Quinoxalines

The antiproliferative efficacy of quinoxalines is highly dependent on their substitution patterns:

  • Substitutions at C2 and C3: The nature of the groups at these positions is a critical determinant of cytotoxic activity.[11] For instance, 2,3-difuranyl derivatives have shown superior activity compared to their 2,3-diphenyl counterparts.[2] An aliphatic linker at the C3 position is often essential for activity, while an N-linker can decrease it.[12]

  • Aromatic Ring Substituents: Electron-withdrawing groups (e.g., Cl) on aromatic rings attached to the quinoxaline core generally lead to higher activity than electron-donating groups (e.g., CH₃).[12] Unsubstituted aromatic rings can also be beneficial.[12]

  • Linker Type: The linker connecting substituents to the quinoxaline core significantly impacts potency. An NH linker at the C3 position is often essential for activity.[13]

  • Mechanism of Action: Many anticancer quinoxalines function as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and those in the PI3K/AKT/mTOR pathway.[2][11] Some also act as topoisomerase II inhibitors.[11]

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various quinoxaline derivatives against different human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Compound 21 3-(2-chloro benzylideneamine)-2-(furan-2-yl)OVCAR-4 (Ovarian)1.82[14]
Compound 21 3-(2-chloro benzylideneamine)-2-(furan-2-yl)NCI-H522 (Lung)2.14[14]
Compound 3 with triazole ringTy-82 (Leukemia)2.5[12]
Compound 3 with triazole ringTHP-1 (Leukemia)1.6[12]
Compound 14 1-(N-substituted)MCF-7 (Breast)2.61[13]
QW12 quinoxaline–arylfuran derivativeHeLa (Cervical)10.58[10]
Doxorubicin (Reference Drug)VariousVaries[11]

Note: Lower IC₅₀ values indicate greater potency in inhibiting cancer cell growth.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[13][15][16][17][18][19][20]

Materials:

  • Cancer cell lines

  • Culture medium

  • 96-well plates

  • Test quinoxaline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

SAR_Anticancer Quinoxaline_Scaffold Quinoxaline Scaffold C2_C3_Aryl_Heteroaryl C2/C3 Aryl/Heteroaryl Substituents Quinoxaline_Scaffold->C2_C3_Aryl_Heteroaryl Primary SAR Focus Linker_Modification Linker Modification (e.g., -NH-) Quinoxaline_Scaffold->Linker_Modification Potency Modulation Aromatic_Substitution Aromatic Ring Substitution (EWG/EDG) C2_C3_Aryl_Heteroaryl->Aromatic_Substitution Fine-tuning Anticancer_Efficacy Improved Anticancer Efficacy C2_C3_Aryl_Heteroaryl->Anticancer_Efficacy Linker_Modification->Anticancer_Efficacy Aromatic_Substitution->Anticancer_Efficacy

Caption: SAR considerations for anticancer quinoxalines.

Antiviral Activity: A Promising Frontier

Quinoxaline derivatives have also demonstrated encouraging activity against a range of viruses, including influenza, herpes simplex virus (HSV), and coronaviruses.[17][21][22][23][24][25] Their planar polyaromatic system makes them good candidates for targeting viral proteins and enzymes.[17]

Key SAR Insights for Antiviral Quinoxalines

The development of potent antiviral quinoxalines is guided by the following SAR principles:

  • Substitutions at C2, C3, and C6: Modifications at these positions have been shown to be crucial for antiviral activity. For influenza NS1A protein inhibitors, 2,3,6-trisubstituted quinoxalines have been explored, with 2-furyl substitutions at C2 and C3 showing promise.[17][26]

  • Targeting Viral Proteins: Quinoxalines can inhibit viral replication by targeting specific viral proteins. For example, some derivatives disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA).[26]

  • Early Events of Viral Infection: Certain quinoxaline compounds have been shown to inhibit the early stages of viral infection, such as attachment, entry, or uncoating.[22]

Comparative Analysis of Antiviral Activity

The following table highlights the antiviral activity of selected quinoxaline derivatives.

Compound IDSubstituentsVirusAssayActivityReference
Compound 1 [1][8][15]triazolo[4,3-a]quinoxaline derivativeHerpes Simplex VirusPlaque Reduction25% plaque reduction at 20 µg/mL[22]
Compound 44 2,3,6-trisubstitutedInfluenza A/Udorn/72Cell-basedInhibited virus growth[26]
Compound 44 2,3,6-trisubstitutedInfluenza NS1A-dsRNA interactionFluorescence PolarizationIC₅₀ = 3.5 µM[26]
S-2720 (undisclosed)HIV-1 Reverse Transcriptase-Potent inhibitor[17]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[21][27][28][29][30]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Culture medium

  • 96-well or 24-well plates

  • Test quinoxaline derivatives

  • Agarose or carboxymethyl cellulose overlay

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Incubate the virus with each compound dilution for a specified time.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium containing the compound to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (no compound).

  • Staining and Counting: Stain the cells and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC₅₀ value.

SAR_Antiviral Quinoxaline_Backbone Quinoxaline Backbone C2_C3_C6_Substitutions C2, C3, C6 Substitutions Quinoxaline_Backbone->C2_C3_C6_Substitutions Strategic Modifications Viral_Protein_Targeting Targeting Viral Proteins (e.g., NS1A) C2_C3_C6_Substitutions->Viral_Protein_Targeting Enables Inhibition_of_Replication Inhibition of Early Replication Steps C2_C3_C6_Substitutions->Inhibition_of_Replication Influences Antiviral_Potency Enhanced Antiviral Potency Viral_Protein_Targeting->Antiviral_Potency Inhibition_of_Replication->Antiviral_Potency

Caption: SAR framework for developing antiviral quinoxalines.

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the structure-activity relationships of substituted quinoxalines across antimicrobial, anticancer, and antiviral applications. The key takeaway for researchers is the critical importance of substitution patterns, particularly at the C2 and C3 positions, in dictating biological activity. The strategic incorporation of various functional groups and heterocyclic systems allows for the fine-tuning of potency and selectivity.

Future research in this field should focus on elucidating the precise molecular targets of novel quinoxaline derivatives and exploring innovative synthetic methodologies, including green chemistry approaches, to expand the chemical space of this versatile scaffold.[31] The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the development of next-generation quinoxaline-based drugs with improved efficacy and safety profiles.

References

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Structure-Activity Relationship (SAR)
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • In Vitro Antiviral Testing. IAR | USU.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. Benchchem.
  • Broth Dilution Method for MIC Determin
  • MTT Assay Protocol.
  • Synthesis of Novel Quinoxaline Compounds: Applic
  • Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. NIH.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Deriv
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • Plaque Reduction Assay.
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. NIH.
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isol
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PubMed.
  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC - NIH.
  • Structure-Activity Relationship (SAR)
  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
  • Quinoxaline Derivatives as Antiviral Agents: A System
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review.

Sources

In Vivo Validation of the Anti-Tumor Activity of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of a novel quinoxaline derivative, (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile. In the absence of direct preclinical data for this specific compound, this document outlines a robust experimental design to compare its efficacy against a standard-of-care chemotherapeutic agent, Doxorubicin. The protocols and rationale provided herein are grounded in established methodologies for anti-cancer drug evaluation and the known biological activities of the quinoxaline scaffold.

Introduction: The Therapeutic Potential of Quinoxaline Derivatives

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-cancer properties.[1][2] Their therapeutic effects are often attributed to their ability to interfere with critical cellular processes in tumor cells, such as DNA synthesis and repair, and to modulate key signaling pathways.[3][4] Many quinoxaline-based compounds act as selective inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in tumor growth and proliferation.[4] The compound of interest, this compound, combines the quinoxaline core with a phenylsulfonylacetonitrile moiety, suggesting a potential for multi-targeted anti-tumor activity.

This guide will detail a proposed in vivo study using a human tumor xenograft model in immunocompromised mice to objectively assess the anti-tumor efficacy of this novel compound. The study is designed to provide critical preclinical data on its therapeutic potential compared to Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.[][6]

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. The following is a proposed multi-step synthesis protocol:

Step 1: Synthesis of 2,3-dichloroquinoxaline

This reaction involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-dione, followed by chlorination.

Step 2: Synthesis of (Phenylsulfonyl)acetonitrile

This intermediate can be prepared by the reaction of benzyl cyanide with a sulfonylating agent.

Step 3: Coupling Reaction

The final compound, this compound, can be synthesized via a nucleophilic substitution reaction between 2,3-dichloroquinoxaline and (phenylsulfonyl)acetonitrile in the presence of a suitable base.

Comparative In Vivo Anti-Tumor Efficacy Study

This section outlines a detailed protocol for a comparative in vivo study to evaluate the anti-tumor activity of this compound against Doxorubicin and a vehicle control in a human colorectal cancer (HCT-116) xenograft model.

Experimental Design and Workflow

The overall experimental workflow is depicted in the following diagram:

G cluster_0 Preparation Phase cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Data Collection and Analysis cell_culture HCT-116 Cell Culture animal_acclimatization Animal Acclimatization (Athymic Nude Mice) compound_prep Compound Formulation (Vehicle, Test Compound, Doxorubicin) implantation Subcutaneous Implantation of HCT-116 Cells compound_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (i.p. injections) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histopathology, Biomarker Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo validation study.

Detailed Protocols

1. Cell Culture

  • Cell Line: Human colorectal carcinoma cell line, HCT-116.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Cells are passaged upon reaching 80-90% confluency.

2. Animal Model

  • Species: Athymic Nude Mice (nu/nu), female, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to food and water.

  • Housing: Mice are housed in a specific pathogen-free (SPF) environment.

3. Tumor Implantation

  • HCT-116 cells are harvested during their exponential growth phase.

  • A cell suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.[7]

  • The cell suspension is subcutaneously injected into the right flank of each mouse.[7][8]

4. Treatment Groups and Dosing Regimen

  • Once the tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to one of three treatment groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administered with the vehicle (e.g., 10% DMSO in corn oil) intraperitoneally (i.p.) daily.

    • Group 2 (Test Compound): Administered with this compound (e.g., 20 mg/kg) i.p. daily.

    • Group 3 (Positive Control): Administered with Doxorubicin (2 mg/kg) i.p. twice a week.[9][10][11]

  • The treatment duration will be 21 days.

5. Monitoring and Endpoints

  • Tumor Volume: Measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitored twice weekly as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue is fixed in formalin for histopathological analysis, and the remainder is snap-frozen for biomarker analysis.

Data Analysis

The primary efficacy endpoint will be the inhibition of tumor growth. The percentage of tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control. Statistical significance will be determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Comparative Performance and Mechanistic Insights

Expected Outcomes

Based on the known anti-proliferative and pro-apoptotic activities of quinoxaline derivatives, it is hypothesized that this compound will exhibit significant anti-tumor activity.[3][4]

ParameterVehicle ControlThis compoundDoxorubicin
Tumor Growth Inhibition (%) 0Expected: 40-60%Expected: 50-70%
Final Tumor Weight (g) HighSignificantly lower than controlSignificantly lower than control
Body Weight Change (%) MinimalModerate lossSignificant loss
Toxicity Signs NonePotential for mild toxicityKnown cardiotoxicity and myelosuppression
Mechanistic Comparison

Doxorubicin: The anti-tumor mechanism of Doxorubicin is well-established and involves multiple actions. It intercalates into DNA, thereby inhibiting DNA replication and transcription.[6][12] Doxorubicin also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[][13][14]

This compound (Hypothesized): As a quinoxaline derivative, this compound is likely to exert its anti-tumor effects through the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.[15][16][17] These pathways are critical for cell proliferation, survival, and angiogenesis.[18][19][20][21][22]

G cluster_0 Doxorubicin cluster_1 Quinoxaline Derivative (Hypothesized) Doxo Doxorubicin DNA_intercalation DNA Intercalation Doxo->DNA_intercalation Topo_II Topoisomerase II Inhibition Doxo->Topo_II Apoptosis Apoptosis DNA_intercalation->Apoptosis Topo_II->Apoptosis Quinoxaline (3-Chloroquinoxalin-2-yl) (phenylsulfonyl)acetonitrile PI3K_AKT PI3K/AKT/mTOR Pathway Quinoxaline->PI3K_AKT MAPK MAPK Pathway Quinoxaline->MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival MAPK->Proliferation_Survival

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of quinoxaline-based kinase inhibitors for researchers, scientists, and drug development professionals. We will explore the unique properties of the quinoxaline scaffold, compare specific inhibitors against key cancer targets, and detail the essential experimental workflows required for their rigorous evaluation. Our focus is on the causality behind experimental choices and the integration of robust data to ensure scientific integrity.

The Rise of the Quinoxaline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[1] This has made them one of the most critical classes of drug targets in modern oncology.[2][3] The goal of a kinase inhibitor is to selectively block the activity of a specific kinase driving disease progression, thereby offering a targeted therapeutic approach.[4]

Within the vast landscape of medicinal chemistry, certain molecular structures, or scaffolds, emerge as "privileged" due to their inherent ability to bind to important biological targets. The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by a fused benzene and pyrazine ring, is one such structure.[5][6] Its value lies in the strategic placement of nitrogen atoms, which are ideal for forming hydrogen bonds within the ATP-binding pocket of kinases, a crucial interaction for potent inhibition.[7] The structural versatility of the quinoxaline core allows for systematic modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][7] This guide will dissect the performance of inhibitors built upon this remarkable scaffold.

Comparative Analysis: Quinoxaline Inhibitors Against Diverse Kinase Targets

We will compare three distinct quinoxaline-based inhibitors, each targeting a different kinase family implicated in cancer and other diseases. This comparative approach highlights the scaffold's adaptability.

  • ASK1 Inhibitor (Compound 26e): Targets Apoptosis Signal-Regulating Kinase 1 (ASK1), a key player in stress-induced signaling pathways leading to inflammation and apoptosis.[8][9]

  • VEGFR-2 Inhibitor (Compound 11g): Targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth.[10]

  • Dual PI3K/mTOR Inhibitor (PKI-587): A clinical-stage inhibitor that simultaneously blocks two central nodes in cell growth and survival pathways: Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).[11]

Target Pathways and Mechanism of Action

Understanding the signaling context is paramount. The diagrams below illustrate the pathways regulated by our selected kinase targets. Quinoxaline inhibitors predominantly act as ATP-competitive inhibitors, occupying the same binding site as the natural substrate ATP, thus preventing the phosphorylation of downstream targets.[11]

Diagram 1: Simplified ASK1 Signaling Pathway

ASK1_Pathway Stress Oxidative Stress (e.g., ROS) ASK1_inactive ASK1 (Inactive) Stress->ASK1_inactive ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active MKK36 MKK3/6 ASK1_active->MKK36 MKK47 MKK4/7 ASK1_active->MKK47 p38 p38 MAPK MKK36->p38 Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK JNK MKK47->JNK JNK->Apoptosis Inhibitor Compound 26e Inhibitor->ASK1_active

Caption: ASK1 activation by stress leads to downstream p38/JNK signaling.

Diagram 2: Simplified VEGFR-2 Angiogenesis Pathway

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_active p-VEGFR-2 (Active) VEGFR2->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg RAS Ras/Raf/MEK/ERK VEGFR2_active->RAS Angiogenesis Angiogenesis, Cell Proliferation PLCg->Angiogenesis RAS->Angiogenesis Inhibitor Compound 11g Inhibitor->VEGFR2_active

Caption: VEGFR-2 signaling is critical for tumor-driven angiogenesis.

Diagram 3: Simplified PI3K/mTOR Survival Pathway

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP2 -> PIP3 mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor PKI-587 Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR is a central pathway for cell growth and survival.

Quantitative Performance Comparison

Objective comparison requires quantitative data. The table below summarizes the inhibitory potency of our selected compounds from published studies. A lower IC₅₀ value indicates higher potency.

Inhibitor Target Kinase(s) Biochemical IC₅₀ Cancer Cell Line(s) Tested Cellular IC₅₀ Reference
Compound 26e ASK130.17 nMFFA-induced LO2 (human liver)Not specified, but effective at 0.4 µM[8][9]
Compound 11g VEGFR-20.75 µM (750 nM)HepG-2, HCT-116, MCF-74.50 µM, 2.40 µM, 5.90 µM[10]
PKI-587 PI3K / mTORPotent (specific values vary by isoform)Non-small cell lung, Breast cancerNot specified, but shows anti-tumor efficacy in clinical trials[11]
  • Analysis: Compound 26e demonstrates high potency at the biochemical level for ASK1.[8][9] Compound 11g is a potent VEGFR-2 inhibitor, showing superior or comparable activity to the reference drug Sorafenib (IC₅₀ = 1.29 µM) in both biochemical and cellular assays.[10] PKI-587's dual-target nature and advancement into clinical trials underscore its significant anti-tumor activity.[11]

Core Experimental Workflows for Inhibitor Validation

The journey from a promising compound to a validated inhibitor is built on a foundation of rigorous, multi-layered experimental protocols.[1] These workflows are designed to be self-validating, where results from biochemical assays are confirmed in cellular contexts.

Diagram 4: Kinase Inhibitor Evaluation Workflow

Workflow Start Compound Synthesis Biochem Biochemical Assays (In Vitro) Start->Biochem KinaseAssay Kinase Activity Assay (Determine IC₅₀) Biochem->KinaseAssay BindingAssay Binding Assay (Determine Kd) Biochem->BindingAssay Cellular Cell-Based Assays (In Situ) KinaseAssay->Cellular BindingAssay->Cellular TargetEngage Target Engagement (e.g., NanoBRET) Cellular->TargetEngage Phospho Phosphorylation Assay (e.g., Western Blot) Cellular->Phospho Phenotype Phenotypic Assay (e.g., Proliferation) Cellular->Phenotype Selectivity Selectivity Profiling (Kinase Panel Screen) Phenotype->Selectivity End Preclinical Candidate Selectivity->End

Caption: A multi-stage workflow to validate kinase inhibitor efficacy.

Protocol: Biochemical Kinase Activity Assay (IC₅₀ Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC₅₀). This is the primary screen for potency.[2]

Methodology (Luminescence-Based, e.g., Kinase-Glo®):

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, its specific substrate peptide, and ATP at a concentration near its Michaelis-Menten constant (Km). Causality: Using ATP at its Km ensures a sensitive competitive assay.

  • Inhibitor Dilution: Perform a serial dilution of the quinoxaline inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the reaction buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding the ATP/buffer solution. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The amount of ATP consumed is inversely proportional to the kinase activity. Plot the luminescent signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol: Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm that the inhibitor blocks the kinase's activity inside a living cell by measuring the phosphorylation of a known downstream substrate.[12] This bridges the gap between biochemical potency and cellular efficacy.[12]

Methodology:

  • Cell Treatment: Culture a relevant cancer cell line (e.g., HEL cells for JAK2 inhibitors) to ~80% confluency.[13] Treat the cells with various concentrations of the quinoxaline inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins for analysis.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-STAT5 for the JAK2 pathway).[13]

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to confirm that changes in the signal are due to inhibition of phosphorylation, not changes in total protein expression.

Selectivity Profiling

Objective: To assess the inhibitor's specificity. An ideal inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to toxicity.[14]

Methodology: The most robust method is to screen the inhibitor against a large panel of purified kinases (often >300) at a fixed concentration (e.g., 1 µM).[15] The percent inhibition for each kinase is measured. Hits are then followed up with full IC₅₀ determinations.

  • Interpreting the Data: A "selective" compound will potently inhibit its primary target with minimal activity against other kinases. Quantitative metrics like the Selectivity Entropy score can be used to rank-order compounds, where a score near 0 indicates high selectivity and a high score indicates promiscuity.[15]

Conclusion and Future Outlook

The quinoxaline scaffold is a proven and versatile platform for the development of potent kinase inhibitors.[6][7] As demonstrated by compounds targeting diverse kinases like ASK1, VEGFR-2, and PI3K/mTOR, targeted chemical modifications to this core structure can yield highly effective therapeutic candidates.[8][10][11]

The success of any kinase inhibitor program, however, rests upon a rigorous and multi-faceted evaluation strategy. The progression from biochemical IC₅₀ determination to cellular target engagement, pathway modulation, and broad selectivity profiling is essential for validating a compound's mechanism of action and predicting its therapeutic potential. As the field moves toward overcoming drug resistance and exploring combination therapies, the rational design and thorough evaluation of quinoxaline-based inhibitors will continue to be a cornerstone of innovation in targeted cancer therapy.[7]

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (2020).
  • Synthesis and biological evaluation of quinoxaline deriv
  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (2016).
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.
  • Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Tre
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.
  • (PDF) Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2021). PubMed Central.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (upd
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Quinoxaline – Knowledge and References. Taylor & Francis.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline deriv
  • Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. PubMed.
  • Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. (2024). PubMed.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • New quinoxaline-2(1H)

Sources

Benchmarking the antibacterial spectrum of novel quinoxalines against known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antibacterial Spectrum of Novel Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in global health.[1] Among these, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3][4][5][6] This guide provides a comprehensive framework for benchmarking the antibacterial spectrum of novel quinoxaline compounds against established antibiotics, grounded in standardized methodologies and scientific rationale.

The Rise of Quinoxalines in Antimicrobial Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the development of new therapeutic agents.[7] The structural flexibility of the quinoxaline nucleus allows for extensive chemical modifications, enabling the optimization of their antimicrobial potency and spectrum.[1] Notably, quinoxaline 1,4-di-N-oxides (QdNOs) have shown remarkable activity, particularly against anaerobic bacteria.[7][8]

The primary mechanism of action for many quinoxaline derivatives, especially QdNOs, involves the generation of reactive oxygen species (ROS) through bioreduction of their N-oxide groups by bacterial enzymes.[2][8] This cascade of oxidative stress leads to significant damage to cellular macromolecules, including DNA, ultimately resulting in bacterial cell death.[2][8] This distinct mechanism of action offers a potential advantage in combating bacteria that have developed resistance to conventional antibiotics.

Benchmarking Strategy: A Multi-Faceted Approach

To rigorously evaluate the potential of novel quinoxaline derivatives, a systematic benchmarking strategy is essential. This involves a head-to-head comparison against a panel of well-characterized antibiotics with diverse mechanisms of action and antibacterial spectrums. The selection of appropriate comparator drugs is crucial for contextualizing the activity of the novel compounds.

Selected Comparator Antibiotics:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9][10][11][12][13] It is particularly effective against a wide range of Gram-negative bacteria.[9]

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[14][15][16][17][18] It possesses a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.[14][15]

  • Gentamicin: An aminoglycoside antibiotic that binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis, which ultimately disrupts the bacterial cell membrane.[19][20][21][22][23] It is primarily used for serious infections caused by Gram-negative bacteria.[19][21]

This selection provides a robust comparison across three distinct and clinically significant mechanisms of antibacterial action.

Experimental Protocols: Ensuring Rigor and Reproducibility

The foundation of a reliable comparison lies in the adherence to standardized and validated experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antimicrobial susceptibility testing.[24][25][26][27][28][29][30][31][32]

Workflow for Antibacterial Spectrum Determination

The following diagram outlines the logical workflow for determining and comparing the antibacterial spectrum of novel quinoxalines.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Novel Quinoxaline & Comparator Antibiotic Preparation MIC_Test Minimum Inhibitory Concentration (MIC) Determination Compound_Prep->MIC_Test Bacterial_Culture Bacterial Strain Culture & Standardization Bacterial_Culture->MIC_Test MBC_Test Minimum Bactericidal Concentration (MBC) Determination MIC_Test->MBC_Test From non-growth wells Data_Compilation Data Compilation in Comparison Tables MIC_Test->Data_Compilation MBC_Test->Data_Compilation Spectrum_Analysis Antibacterial Spectrum Analysis Data_Compilation->Spectrum_Analysis Conclusion Conclusion on Potency & Spectrum Spectrum_Analysis->Conclusion

Caption: Workflow for Benchmarking Antibacterial Spectrum.

Step-by-Step Methodology: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[33][34] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[24][33]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Materials:

    • Novel quinoxaline compounds and comparator antibiotics (Ciprofloxacin, Ampicillin, Gentamicin) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

    • Sterile 96-well microtiter plates.

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, which is approximately 1-2 x 10^8 CFU/mL).[33]

  • Serial Dilution:

    • Perform two-fold serial dilutions of the stock solutions of each test compound and comparator antibiotic in CAMHB directly in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well containing the serially diluted compounds.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Step-by-Step Methodology: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[35]

Protocol: MBC Determination

  • Subculturing from MIC wells:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from all the wells of the MIC plate that show no visible growth.

  • Plating:

    • Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

The collected MIC and MBC data should be systematically organized into tables to facilitate a clear and direct comparison of the antibacterial potency and spectrum of the novel quinoxalines against the standard antibiotics.

Table 1: Comparative MIC Values (µg/mL) of Novel Quinoxalines and Standard Antibiotics

Bacterial Strain Gram Stain Novel Quinoxaline A Novel Quinoxaline B Ciprofloxacin Ampicillin Gentamicin
Staphylococcus aureus Gram-positive
Bacillus subtilis Gram-positive
Escherichia coli Gram-negative

| Pseudomonas aeruginosa | Gram-negative | | | | | |

Table 2: Comparative MBC Values (µg/mL) of Novel Quinoxalines and Standard Antibiotics

Bacterial Strain Gram Stain Novel Quinoxaline A Novel Quinoxaline B Ciprofloxacin Ampicillin Gentamicin
Staphylococcus aureus Gram-positive
Bacillus subtilis Gram-positive
Escherichia coli Gram-negative

| Pseudomonas aeruginosa | Gram-negative | | | | | |

Interpreting the Results:

A lower MIC or MBC value indicates greater potency. By comparing the values across different bacterial species, the antibacterial spectrum can be determined. For instance, a compound with low MIC values against both Gram-positive and Gram-negative bacteria would be considered broad-spectrum. The ratio of MBC to MIC can provide insights into whether a compound is primarily bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4).

Visualizing the Comparative Logic

The decision-making process for classifying the antibacterial spectrum can be visualized as follows:

G cluster_neg_yes cluster_neg_no start MIC Data for Novel Quinoxaline gram_pos_activity Active against Gram-positive? start->gram_pos_activity gram_neg_activity Active against Gram-negative? gram_pos_activity->gram_neg_activity Yes gram_neg_activity_no Active against Gram-negative? gram_pos_activity->gram_neg_activity_no No broad_spectrum Broad Spectrum gram_neg_activity->broad_spectrum Yes gram_pos_spectrum Gram-positive Spectrum gram_neg_activity->gram_pos_spectrum No gram_neg_spectrum Gram-negative Spectrum no_significant_activity No Significant Activity gram_neg_activity_no->gram_neg_spectrum Yes gram_neg_activity_no->no_significant_activity No

Caption: Logic Diagram for Antibacterial Spectrum Classification.

Conclusion

This guide outlines a robust and scientifically sound methodology for benchmarking the antibacterial spectrum of novel quinoxaline derivatives. By employing standardized protocols and comparing against a well-defined panel of antibiotics, researchers can generate high-quality, reproducible data. This systematic approach is crucial for identifying promising new drug candidates and advancing the fight against antimicrobial resistance. The versatility of the quinoxaline scaffold, coupled with a rigorous evaluation framework, holds significant promise for the future of antibacterial drug discovery.

References

  • Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • Walsh Medical Media. (2023, June 30). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • Creative Biolabs. (2024, September 6). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [Link]

  • Amber Lifesciences. (2024, July 13). Ampicillin: Uses, Mechanism, and Clinical Considerations. [Link]

  • R Discovery. What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? [Link]

  • YouTube. (2024, December 18). Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • National Center for Biotechnology Information. (2023, July 24). Gentamicin - StatPearls. [Link]

  • Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. [Link]

  • National Center for Biotechnology Information. (2023, July 28). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. [Link]

  • Wikipedia. Gentamicin. [Link]

  • Wikipedia. Ampicillin. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gentamicin Sulfate? [Link]

  • LITFL. (2024, July 14). Gentamicin. [Link]

  • National Center for Biotechnology Information. (2017, March 23). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. [Link]

  • National Center for Biotechnology Information. (2023, August 29). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Frontiers. (2016, November 29). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]

  • MDPI. (2022, April 29). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]

  • MDPI. (2019, November 19). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology. [Link]

  • Royal Society of Chemistry. (2021, January 1). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • National Center for Biotechnology Information. (2016, April 20). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (2021, January 26). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. [Link]

  • National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • PubMed. (2025, May 5). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. [Link]

  • SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Clinical & Laboratory Standards Institute. CLSI: Clinical & Laboratory Standards Institute. [Link]

  • YouTube. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance. [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. Antibiotic sensitivity testing. [Link]

  • MDPI. (2022, February 24). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Functionalized Quinoxalines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant applications in medicinal chemistry, materials science, and electronics. Their derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The utility of the quinoxaline scaffold is critically dependent on the nature and position of its substituents, making the development of efficient and versatile synthetic routes to functionalized quinoxalines a central focus of modern organic chemistry.

This guide provides a head-to-head comparison of the primary synthetic methodologies for accessing these valuable compounds. We will move from the classical, time-tested condensation reactions to modern, highly efficient metal-catalyzed and C-H activation strategies. Each section will delve into the underlying mechanisms, provide detailed, field-tested protocols, and present comparative data to inform your synthetic planning and experimental design.

The Classical Approach: Condensation of o-Phenylenediamines

The most traditional and straightforward method for synthesizing the quinoxaline core is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. This method, often referred to as the Beirut reaction, has been a mainstay in organic synthesis for over a century due to its simplicity and the ready availability of starting materials.

Mechanism and Rationale: The reaction proceeds via a sequential double condensation. One amino group of the diamine attacks a carbonyl group of the dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring. The choice of solvent and catalyst (often acidic) is crucial for promoting the dehydration steps and achieving high yields.

DOT Diagram: General Mechanism of the Beirut Reaction

beirut_reaction OPD o-Phenylenediamine Intermediate1 Hemiaminal Intermediate OPD->Intermediate1 + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O (Cyclization) Quinoxaline Quinoxaline Product Intermediate2->Quinoxaline - H2O (Aromatization)

Caption: The classical Beirut reaction pathway for quinoxaline synthesis.

Representative Experimental Protocol (Ethanol-Mediated Synthesis):

  • To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add the desired 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol).

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative. For many simple cases, the product precipitates from the reaction mixture and can be isolated by simple filtration.

Performance and Limitations: While robust and simple, this classical method has significant limitations. The primary drawback is the reliance on commercially available or synthetically accessible 1,2-dicarbonyl compounds, which restricts the diversity of achievable substitution patterns. Furthermore, the reaction can be sensitive to the electronic properties of both reactants, and harsh acidic conditions are sometimes required, which may not be compatible with sensitive functional groups.

Modern Strategies: Expanding the Synthetic Toolkit

To overcome the limitations of the classical approach, a host of modern synthetic methods have been developed. These routes offer greater flexibility, efficiency, and access to a much wider range of functionalized quinoxalines.

Palladium-Catalyzed C-H Activation/Annulation

One of the most powerful modern techniques involves the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation strategies allow for the construction of the quinoxaline ring from simpler, more readily available starting materials, such as 2-aminoanilines and alkynes, avoiding the need for pre-functionalized dicarbonyls.

Mechanism and Rationale: These reactions typically proceed through a catalytic cycle involving:

  • Coordination: The palladium catalyst coordinates to the starting materials.

  • C-H Activation: The catalyst activates a C-H bond on the aniline derivative, often directed by the amino group, to form a palladacycle intermediate.

  • Insertion: The alkyne inserts into the palladium-carbon bond.

  • Reductive Elimination: This final step closes the ring, forming the quinoxaline product and regenerating the active palladium catalyst.

The choice of oxidant is critical to regenerate the active form of the palladium catalyst (e.g., Pd(II) or Pd(III)) to complete the catalytic cycle.

DOT Diagram: Simplified Catalytic Cycle for Pd-Catalyzed C-H Activation

pd_cycle Pd_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_cat->Palladacycle C-H Activation Alkyne_Insertion Alkyne Insertion Product Palladacycle->Alkyne_Insertion Migratory Insertion Product_Complex Pd(II)-Product Complex Alkyne_Insertion->Product_Complex Reductive Elimination Oxidant_out Reduced Oxidant Alkyne_Insertion->Oxidant_out Product_Complex->Pd_cat Regeneration Product Quinoxaline Product_Complex->Product Amine 2-Aminoaniline Amine->Pd_cat Alkyne Alkyne Alkyne->Palladacycle Oxidant_in Oxidant Oxidant_in->Alkyne_Insertion Oxidation

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Benchtop and Bits

Quinoxaline, a heterocyclic compound formed from the fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The traditional drug discovery pipeline relies heavily on high-throughput in vitro screening, which, while effective, is both time-consuming and resource-intensive.[4] To streamline this process, computational, or in silico, methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have become indispensable.[4][5][6]

However, the true power of these computational tools is only realized when their predictions are rigorously validated against real-world experimental data. This guide provides a comprehensive framework for the cross-validation of in vitro and in silico results, specifically tailored for researchers working with quinoxaline compounds. We will delve into the causality behind experimental and computational choices, provide validated protocols, and establish a logical workflow for achieving a synergistic and predictive drug discovery engine.

Section 1: The Foundation of Truth: In Vitro Evaluation

The ultimate measure of a compound's potential is its activity in a biological system. In vitro assays provide this foundational data, quantifying the biological effect of a compound on cells or specific molecular targets.[4] For quinoxaline derivatives, which are frequently investigated as anticancer agents, the primary goal is often to measure cytotoxicity or the inhibition of specific enzymes like kinases or topoisomerases.[7][8]

Causality in Assay Selection: Why the MTT Assay?

For assessing the anticancer potential of novel quinoxaline compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted starting point.[9][10][11]

  • Principle of Action: The assay measures the metabolic activity of a cell population. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10]

  • Why it's a Good Choice: It is a colorimetric assay, making it compatible with high-throughput screening using a standard multi-well plate reader.[11][13] It provides a quantitative measure (typically an IC50 value - the concentration at which 50% of cell growth is inhibited) that is essential for building predictive in silico models.[8][14]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

Objective: To determine the IC50 value of a quinoxaline derivative against a cancer cell line (e.g., PC-3 for prostate cancer, HCT116 for colon cancer).[7][8]

Phase 1: Cell Seeding (Day 1)

  • Cell Preparation: Trypsinize and resuspend cultured cancer cells in a complete growth medium.

  • Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to ensure cells are in an exponential growth phase during the treatment period.[9]

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[9]

Phase 2: Compound Treatment (Day 2)

  • Stock Solution Preparation: Prepare a high-concentration stock of the quinoxaline compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the compound in a serum-free or low-serum medium to create a range of treatment concentrations.

  • Treatment Application: Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions to the test wells.

  • Controls (Critical for Validation):

    • Vehicle Control: Wells treated with the same concentration of the solvent (e.g., DMSO) used for the compound. This accounts for any solvent-induced toxicity.

    • Untreated Control: Wells containing only cells and fresh medium. This represents 100% cell viability.

    • Blank Control: Wells with medium but no cells. This is used for background subtraction.

  • Incubation: Return the plate to the incubator for a defined exposure period (typically 24, 48, or 72 hours).

Phase 3: Assay Endpoint (Day 4/5)

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the purple formazan crystals.[9][11]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[12] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12][13]

Data Analysis:

  • Subtract the average OD of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control: (% Viability) = (OD_treated / OD_untreated) * 100.

  • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: The Predictive Powerhouse: In Silico Modeling

In silico methods use computational power to predict the interaction between a small molecule (the ligand, e.g., a quinoxaline derivative) and a biological target (the receptor, e.g., a protein).[15] This allows for the rapid screening of virtual libraries and helps prioritize which compounds to synthesize and test in vitro, saving significant resources.[4][15]

Causality in Method Selection: Why Molecular Docking?

Molecular docking is a structure-based drug design method that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[15]

  • Principle of Action: Docking algorithms explore multiple possible conformations of the ligand within the active site of the receptor and use a scoring function to estimate the binding energy for each pose.[15] A lower binding energy (more negative value) typically indicates a more favorable interaction.[16]

  • Why it's a Good Choice: For many quinoxaline compounds, the biological target is a known protein (e.g., VEGFR-2, Topoisomerase II).[7][8] Docking provides a visual and energetic hypothesis for how the compound achieves its effect at an atomic level. This "rationalizes" the in vitro results and can guide the design of more potent derivatives.[5][8]

Experimental Workflow: Molecular Docking with AutoDock Vina

This workflow outlines the key steps for a reliable docking study, a crucial component for subsequent cross-validation.

Objective: To predict the binding affinity (docking score) and binding mode of a quinoxaline derivative against a target protein (e.g., Topoisomerase II, PDB ID: 1ZXM).

Phase 1: Preparation of Receptor and Ligand

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.[17]

    • Add polar hydrogens and assign Kollman charges to the protein, which are essential for calculating electrostatic interactions.[17]

    • Save the prepared receptor in the required PDBQT file format.[18]

  • Ligand Preparation:

    • Draw the 2D structure of the quinoxaline derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Use a program like Open Babel or ADT to assign rotatable bonds and save the ligand in the PDBQT format.[18]

Phase 2: Defining the Search Space (Grid Box)

  • Active Site Identification: Identify the binding pocket (active site) of the receptor. This is often the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Generation: In ADT, define a 3D grid box that encompasses the entire active site. This box defines the search space where the docking algorithm will attempt to place the ligand.[16][17] The size of the box is a critical parameter; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

Phase 3: Running the Docking Simulation

  • Configuration File: Create a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name.[17]

  • Execution: Run the AutoDock Vina program from the command line, referencing the configuration file.[17] Vina will perform multiple independent docking runs to explore the conformational space.[15]

Phase 4: Analysis of Results

  • Binding Affinity: Vina outputs a log file containing the predicted binding affinities (in kcal/mol) for the top-ranked binding modes. The top score (most negative value) represents the most likely binding pose.[17]

  • Interaction Analysis: Visualize the output PDBQT file, which contains the coordinates of the docked ligand, using software like PyMOL or Chimera.[18] Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoxaline derivative and the amino acid residues of the protein's active site. This provides a structural basis for the compound's activity.

Section 3: The Synergy Engine: The Cross-Validation Framework

Neither in vitro nor in silico data tells the whole story. The true scientific insight comes from their integration. Cross-validation is the process of systematically comparing the experimental results with the computational predictions to build a model that is not just descriptive, but predictive.

The Logic of Correlation

The central hypothesis is that a stronger, more favorable interaction predicted by the in silico model (e.g., a lower docking score) should correspond to higher biological activity observed in the in vitro assay (e.g., a lower IC50 value). Establishing a statistically significant correlation between these two datasets is the primary goal of cross-validation.

Workflow for In Vitro and In Silico Cross-Validation

G cluster_0 In Vitro Pipeline cluster_1 In Silico Pipeline cluster_2 Cross-Validation & Analysis a Synthesize Quinoxaline Derivatives (Series) b Perform MTT Assay on Cancer Cell Line a->b c Calculate IC50 Values (µM) b->c g Compile Comparative Data Table c->g Experimental Data d Prepare 3D Structures of Derivatives e Molecular Docking (e.g., AutoDock Vina) d->e f Obtain Docking Scores (kcal/mol) e->f f->g Computational Data h Perform Correlation Analysis (e.g., Pearson Correlation) g->h i Develop Predictive Model (QSAR) h->i i->a Rational Design of New Derivatives

Caption: Workflow for cross-validating in vitro and in silico data.

Data Presentation and Statistical Analysis

To perform a valid correlation, data for a series of related quinoxaline derivatives must be generated.

Table 1: Hypothetical Comparative Data for a Series of Quinoxaline Derivatives

Compound IDIn Vitro Activity (IC50, µM)In Silico Prediction (Docking Score, kcal/mol)
QXN-015.2-8.1
QXN-0212.8-7.5
QXN-031.5-9.2
QXN-040.8-9.8
QXN-0525.1-6.9
QXN-063.4-8.5

Statistical Method: The most common method to quantify the linear relationship between two continuous variables is the Pearson correlation coefficient (r) .

  • Interpretation:

    • r values range from -1 to +1.

    • An r value close to -1 indicates a strong negative correlation (as docking score decreases, IC50 decreases - i.e., activity increases). This is the desired outcome.

    • An r value close to 0 indicates no correlation.

    • The p-value associated with the correlation is critical. A p-value < 0.05 typically indicates that the observed correlation is statistically significant and not due to random chance.

If a significant correlation is established, this validates the in silico model's ability to predict the in vitro activity for this class of compounds. This validated model can then be used to develop a more complex QSAR model, which can predict the activity of novel, unsynthesized quinoxaline derivatives, thereby guiding future research efforts.[5][19][20]

Conclusion: A Synergistic Approach to Drug Discovery

The isolated application of either in vitro or in silico methods provides a limited perspective in the complex landscape of drug discovery. The true breakthrough lies in their methodical integration. By using high-quality experimental data to validate and refine computational predictions, researchers can build a powerful, predictive engine. This cross-validation framework enables a more rational, hypothesis-driven approach to designing novel quinoxaline compounds, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. This iterative cycle of prediction, synthesis, testing, and validation represents a cornerstone of modern medicinal chemistry.

References

  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Masand, V. H., et al. (2011). Molecular docking and 3D QSAR studies of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Scholars Research Library.
  • de Melo, G. M., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central.
  • Newehy, A. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube.
  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink.
  • Masand, V., et al. (2011). Molecular docking and 3D QSAR studies of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Semantic Scholar.
  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Adeniji, E. A., et al. (2021). Computational design of quinoxaline molecules as VEGFR-2 inhibitors: QSAR modelling, pharmacokinetics, molecular docking, and dynamics simulation studies.
  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed.
  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. JSciMed Central.
  • Sharma, K., et al. (2023).
  • Omixium. (2023). Ensemble Docking Tutorial | MD Snapshots + AutoDock Vina for Best Binding Affinity. YouTube.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Biointerface Research in Applied Chemistry. (2024). QSAR Study, Molecular Docking and Molecular Dynamic Assisted Design of Novel Quinazoline Derivatives as Anticancer Agents for Breast Cancer.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PubMed Central.
  • Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. PubMed Central.
  • Giraud, F., et al. (2022).
  • Alam, M. A., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed.
  • El-Sayed, M. A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central.
  • The Center for Professional Innovation & Education (CfPIE). (2018). How In Silico Studies Speed Drug Discovery.

Sources

A Researcher's Guide to Characterizing the Target and Off-Target Profile of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the introduction of novel chemical entities presents both an opportunity and a challenge. (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile is one such entity, a compound with structural motifs—a quinoxaline core and a phenylsulfonylacetonitrile group—that suggest a rich but uncharacterized pharmacological potential. Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, often interacting with a variety of biological targets such as enzymes and DNA.[1][2][3][4] Similarly, compounds containing sulfonyl and nitrile groups are recognized for their diverse pharmacological effects.[5][6][7][8]

This guide provides a comprehensive, multi-faceted strategy for the systematic evaluation of this compound. Our approach is designed not merely to identify its primary target but to proactively map its off-target interaction landscape. For comparative analysis, we will benchmark our findings against two well-characterized compounds: Dasatinib , a multi-kinase inhibitor with a known off-target profile, and Doxorubicin , a topoisomerase II inhibitor with a distinct mechanism of action and off-target effects. This comparative framework will provide essential context for interpreting the experimental data and understanding the unique biological properties of our compound of interest.

Phase 1: In Silico Profiling - A Predictive First Look

Before embarking on extensive wet-lab experiments, a robust in silico analysis can provide invaluable, hypothesis-generating insights into the potential biological targets of this compound. This initial step helps in prioritizing experimental assays and focusing our investigation.

Computational Target Prediction Workflow

cluster_0 In Silico Prediction A Input Compound Structure (SMILES or SDF) B SwissTargetPrediction Ligand-based Similarity A->B C TargetHunter Chemogenomic Database Mining A->C D Panel Docking (e.g., TarFisDock) A->D E Consolidated Target List (Ranked by Probability) B->E C->E D->E

Caption: Workflow for in silico target prediction of a novel compound.

We will utilize a combination of ligand-based and structure-based approaches to generate a comprehensive list of potential targets.

  • SwissTargetPrediction: This tool predicts targets based on the principle that similar molecules are likely to bind to similar proteins.[9][10]

  • TargetHunter: This platform employs a chemogenomic approach, mining large databases of known ligand-target interactions to predict targets.[11]

  • Panel Docking (e.g., TarFisDock): This method involves docking the compound's 3D structure against a panel of protein binding sites to predict potential interactions.

The output from these tools will be a ranked list of potential protein targets, which will guide the design of our experimental validation cascade.

Phase 2: The Experimental Screening Cascade - From Broad Strokes to Fine Detail

A well-designed screening cascade is essential for efficiently characterizing a novel compound, moving from broad, high-throughput screens to more focused, mechanistic studies.[12][13][14][15]

Screening Cascade Design

cluster_1 Experimental Validation Tier1 Tier 1: Broad Profiling (High-Throughput) Kinome Kinome Scanning (e.g., KINOMEscan) Tier1->Kinome Proteome Proteome-wide CETSA (Mass Spectrometry) Tier1->Proteome Tier2 Tier 2: Target Engagement & Selectivity (Medium-Throughput) Cellular Cellular Thermal Shift Assay (CETSA) (Western Blot) Tier2->Cellular Tier3 Tier 3: Cellular & Functional Validation (Low-Throughput) Functional Functional Assays (e.g., Cell Viability, Pathway Analysis) Tier3->Functional Kinome->Tier2 Proteome->Tier2 Cellular->Tier3

Caption: A tiered experimental screening cascade for target and off-target identification.

Tier 1: Broad Profiling

The initial tier aims to cast a wide net to identify potential protein families that interact with our compound.

1. Kinome Scanning: Given that many quinoxaline derivatives target kinases, a comprehensive kinome scan is a logical starting point.[16]

  • Methodology: We will employ a competition binding assay, such as the KINOMEscan® platform, which quantitatively measures the binding of the test compound to a large panel of kinases (typically >400).[17] The output is a measure of the dissociation constant (Kd) or the percent of kinase bound at a given compound concentration.

2. Proteome-Wide Cellular Thermal Shift Assay (CETSA): This unbiased technique identifies protein targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2][11][14][18]

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cells across a temperature gradient.

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins.

    • Identify and quantify the soluble proteins using mass spectrometry.

    • Proteins that show a significant thermal shift in the presence of the compound are considered potential targets or off-targets.

Tier 2: Target Engagement and Selectivity

Once a list of potential targets is generated from Tier 1, the next step is to validate these interactions and assess the compound's selectivity.

1. Cellular Thermal Shift Assay (CETSA) with Western Blot: This targeted approach validates the hits from the proteome-wide screen.

  • Methodology: The protocol is similar to the proteome-wide CETSA, but instead of mass spectrometry, the soluble protein fraction is analyzed by Western blot using antibodies specific to the putative target proteins. This confirms target engagement in a cellular environment.

Comparative Data Table (Hypothetical CETSA Results)

CompoundTarget ProteinApparent Tagg (°C) (Vehicle)Apparent Tagg (°C) (10 µM Compound)ΔTagg (°C)
This compound Kinase X52.558.0+5.5
Protein Y61.061.2+0.2
Dasatinib ABL150.159.8+9.7
SRC54.362.1+7.8
Doxorubicin TOP2A48.753.5+4.8
Tier 3: Cellular and Functional Validation

The final tier of our screening cascade focuses on understanding the functional consequences of the identified target and off-target interactions in a cellular context.

1. Functional Assays: These assays are designed based on the known or predicted functions of the validated targets.

  • If a kinase is validated:

    • In vitro kinase activity assay: To determine if the compound inhibits the kinase's catalytic activity.

    • Phospho-protein Western blot: To assess the inhibition of the kinase's downstream signaling pathway in cells.

  • If a non-kinase target is validated:

    • Enzyme activity assays: For enzymatic targets.

    • Reporter gene assays: To measure the modulation of a specific signaling pathway.

    • Cell viability/proliferation assays: To determine the overall cytotoxic or cytostatic effect of the compound.

Comparative Data Table (Hypothetical Functional Assay Results)

CompoundAssayIC50 / EC50 (nM)
This compound Kinase X Activity50
Cell Line A Viability250
Cell Line B Viability>10,000
Dasatinib ABL1 Kinase Activity0.8
SRC Kinase Activity1.1
K562 Cell Viability5
Doxorubicin Topoisomerase II Activity150
HeLa Cell Viability80

Discussion and Interpretation

The data generated from this comprehensive evaluation will allow us to build a detailed profile of this compound. The in silico predictions provide a starting point, which is then refined and validated through a tiered experimental approach. By comparing its activity profile with well-characterized drugs like Dasatinib and Doxorubicin, we can better understand its selectivity and potential therapeutic applications, as well as anticipate potential off-target liabilities.

This systematic approach, combining predictive computational methods with robust experimental validation, is crucial for the successful development of novel small molecules. It not only helps in identifying the primary mechanism of action but also provides a critical early assessment of potential safety concerns, ultimately accelerating the path from a promising chemical entity to a well-characterized research tool or therapeutic candidate.

References

  • Bender, A., et al. (2007). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm, 4(5), 815-820. Available at: [Link]

  • Cortes-Ciriano, I., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. PLoS ONE, 8(3), e59704. Available at: [Link]

  • Aelvoet, K., et al. (2016). Quinoxalines: Potential to Target Pathologies. Current Medicinal Chemistry, 23(24), 2697-2727. Available at: [Link]

  • Franken, H., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1263, 221-235. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Kasprzyk-Hordern, B. (2010). Pharmacologically active compounds in the environment and their chirality. Chemical Society Reviews, 39(11), 4466-4503. Available at: [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • Wang, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • AstraZeneca. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Sarg, G., et al. (2015). SAR and potent compounds of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Wisastra, R., & Bachtiar, I. (2024). Synthesis and biological activity of quinoxaline derivatives. Journal of Applied Pharmaceutical Science, 14(8), 1-13. Available at: [Link]

  • Cockerill, M. (2016). Lead generation in drug discovery and development [Video]. YouTube. Available at: [Link]

  • Parikh, P., et al. (2015). Biological data and docking results for quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Asif, M. (2015). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Acar, Ç., et al. (2021). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ChemistryOpen, 10(1), 10-18. Available at: [Link]

  • da Silva, A. B., et al. (2019). Route to phenylsulfonyl acetonitrile. ResearchGate. Available at: [Link]

  • Sigler, K. (2006). Pharmacologically Active Sulfur-Containing Compounds. ResearchGate. Available at: [Link]

  • Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Available at: [Link]

Sources

Beyond Quinoxaline: A Data-Driven Guide to Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline core is a well-established "privileged scaffold." Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors.[1] However, the relentless pursuit of improved potency, enhanced selectivity, and optimized pharmacokinetic profiles necessitates a broader perspective. The strategy of "scaffold hopping"—replacing a central core structure while retaining key pharmacophoric features—is a powerful tool for navigating new chemical space and overcoming the limitations of existing molecular frameworks.

This guide provides an in-depth, data-driven comparison of prominent heterocyclic scaffolds that serve as viable alternatives to the quinoxaline core. We will delve into the comparative efficacy, synthesis, and biological evaluation of quinazoline, benzimidazole, and pyrido[2,3-b]pyrazine derivatives, offering researchers and drug development professionals the experimental insights needed to make informed decisions in their design strategies.

The Quinoxaline Core: A Performance Benchmark

Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a frequent component of molecules targeting a wide range of biological targets, including but not limited to, VEGFR-2, EGFR, and other tyrosine kinases.[2][3][4] Its utility is well-documented, but challenges such as metabolic liabilities or suboptimal physicochemical properties can limit its therapeutic potential. This reality drives the exploration of bioisosteric replacements.

Scaffold Hopping in Action: Comparative Analysis

Here, we compare the quinoxaline scaffold against three noteworthy alternatives, using published experimental data to highlight the nuanced differences in performance and chemical properties.

Quinazoline: The Isomeric Powerhouse

The quinazoline scaffold, an isomer of quinoxaline with nitrogen atoms at positions 1 and 3 of the pyrimidine ring, is arguably the most successful alternative.[5] This subtle change in nitrogen placement can significantly alter the molecule's electronic properties and hydrogen bonding capabilities, often leading to improved biological activity and drug-like properties.[6]

A compelling head-to-head comparison was demonstrated in a study evaluating a series of quinoxalinone and quinazolinone derivatives for their inhibitory activity against LDHA and COX-2, two important targets in cancer therapy.[7]

Key Experimental Findings:

The data reveals that for LDHA inhibition, quinazolinone derivatives (6a and 6g ) demonstrated superior or comparable efficacy to the quinoxalinone derivative (4d ).[7] Notably, the most active COX-2 inhibitors were predominantly from the quinazolinone series, with compound 6e achieving 100% inhibition at 200 µg/mL.[7] The study suggests that the enhanced activity of the quinazolinone scaffold in this context is influenced by the placement of electron-withdrawing groups, which is facilitated by the scaffold's inherent electronic nature.[7]

Compound IDScaffold TypeTargetIC50 (µg/mL)% Inhibition (at 200 µg/mL)
4d QuinoxalinoneLDHA111.6084.95%
6a QuinazolinoneLDHA102.7189.70%
6g QuinazolinoneLDHA105.2989.85%
4d COX-2-28.90%
6a QuinazolinoneCOX-2-82.95%
6e QuinazolinoneCOX-2-100.00%
Data synthesized from a comparative study on quinoxalinone and quinazolinone derivatives.[7]

The improved performance of quinazolines is not limited to enzyme inhibition. In the context of tubulin inhibitors, scaffold hopping from a quinoxaline-containing lead to a quinazoline analogue resulted in compounds with highly potent nanomolar antiproliferative activity.

Benzimidazole: The Versatile Bioisostere

Benzimidazole, consisting of a benzene ring fused to an imidazole ring, is a structural isostere of naturally occurring nucleotides, which allows it to interact readily with various biopolymers.[8] This scaffold has been successfully employed to develop inhibitors for a multitude of targets, including kinases like Pan-RAF and Sphingosine Kinase 1 (SphK1).[9][10]

In the development of Pan-RAF inhibitors, a benzimidazole amide series suffered from a poor correlation between biochemical potency and cell-based activity, alongside suboptimal solubility.[9] By creating a "reverse amide" benzimidazole scaffold, researchers achieved a potent inhibitor (Compound 2 ) with excellent enzymatic and cellular activity.

Key Experimental Findings:

CompoundScaffold TypeBRAFV600E IC50 (µM)Cellular EC50 (µM)Aqueous Solubility (µg/mL at pH 7)
1 Benzimidazole AmidePotentWeak CorrelationLow
2 Benzimidazole Reverse Amide0.003 0.044 0.28
Data from the development of benzimidazole-based Pan-RAF inhibitors.[9]

This case highlights how subtle modifications to a scaffold, beyond simple replacement, can dramatically improve a compound's overall profile. The benzimidazole core provided the foundation, but rational design unlocked its potential. Further optimization of this series led to the clinical candidate RAF265.[9]

Pyrido[2,3-b]pyrazine: Enhancing Metabolic Stability

The pyrido[2,3-b]pyrazine scaffold, an aza-analogue of quinoxaline, introduces an additional nitrogen atom into the benzene ring portion of the core. This modification can be strategically employed to block sites of metabolic oxidation, thereby enhancing the compound's stability and pharmacokinetic profile.

Key Experimental Findings:

While direct head-to-head data with a quinoxaline analogue is sparse, the utility of this scaffold is evident in studies where it replaced other heterocyclic systems. For example, replacing a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine in the development of TRPV1 antagonists led to a compound with a significantly lower potential for the formation of reactive metabolites. This demonstrates the scaffold's role in improving drug safety profiles.

Visualizing the Scaffolds and Workflow

To better understand the structural relationships and the general process of drug discovery discussed, the following diagrams are provided.

Scaffolds cluster_main Benchmark Scaffold cluster_alternatives Alternative Scaffolds Quinoxaline Quinoxaline Quinazoline Quinazoline Quinoxaline->Quinazoline Isomer Benzimidazole Benzimidazole Quinoxaline->Benzimidazole Bioisostere Pyridopyrazine Pyrido[2,3-b]pyrazine Quinoxaline->Pyridopyrazine Aza-analogue Workflow A Scaffold Selection (e.g., Quinazoline) B Synthesis of Derivatives A->B C In Vitro Biological Evaluation (e.g., Kinase Assay, Cytotoxicity) B->C D Data Analysis (IC50/EC50 Determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Rational Design F In Vitro ADME Profiling (Solubility, Stability) E->F G Lead Optimization F->G

Caption: A generalized workflow for scaffold-based drug discovery.

Experimental Protocols

To ensure the principles described are actionable, we provide representative, detailed protocols for the synthesis of a key scaffold and a critical biological assay.

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol is adapted from a method for synthesizing quinazolin-4(3H)-one derivatives via condensation. [11] Objective: To synthesize a library of 2-substituted quinazolin-4(3H)-ones for biological screening.

Materials:

  • 2-aminobenzamide

  • Various aldehydes (e.g., benzaldehyde, substituted benzaldehydes)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, dissolve 2-aminobenzamide (1.0 eq) and the desired aldehyde (1.1 eq) in DMSO (10 mL).

  • Condensation: Stir the mixture at 120 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, purify the product further by recrystallization from ethanol or by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final compound using IR, 1H NMR, and 13C NMR spectroscopy. [11]

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2 µL of serially diluted compound or DMSO vehicle control.

  • Add Kinase: Add 4 µL of VEGFR-2 kinase solution (prepared in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 4 µL of a substrate/ATP mixture (prepared in kinase buffer). The final ATP concentration should be at or near its Km for the enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

While the quinoxaline scaffold remains a valuable tool in drug discovery, a rational, data-driven approach to scaffold hopping can unlock significant advantages. The quinazoline core frequently offers improved potency and favorable physicochemical properties, as evidenced in direct comparative studies. [7]The benzimidazole scaffold provides remarkable versatility and opportunities for overcoming challenges like poor cellular activity. [9]Finally, aza-analogs like pyrido[2,3-b]pyrazine present a strategic option for fine-tuning metabolic stability.

The choice of a scaffold is not arbitrary; it is a critical design decision that impacts every subsequent step of the drug discovery process. By understanding the relative merits and liabilities of these alternative cores, and by grounding design choices in solid experimental data, researchers can more efficiently navigate the path toward safer and more effective therapeutics.

References

  • Lee, S. H., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1025-1030. Available from: [Link]

  • Mohammed, M. H., et al. (2023). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 6(1), 22-34. Available from: [Link]

  • Mabrouk, R. R., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. Available from: [Link]

  • Request PDF. (2025). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. ResearchGate. Available from: [Link]

  • da Silva, A. D., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 29(1), 123. Available from: [Link]

  • Narayana, B., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(3), 1119-1126. Available from: [Link]

  • Ismail, M. M. F., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 110, 104807. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Available from: [Link]

  • Abdel-Aziz, M., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Journal of Receptors and Signal Transduction, 41(5), 485-500. Available from: [Link]

  • ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline... Available from: [Link]

  • Ali, M. A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Archiv der Pharmazie, 354(9), e2100080. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1640. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Bioorganic & Medicinal Chemistry Letters, 25(2), 329-332. Available from: [Link]

  • Kumar, D., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(5), 458-472. Available from: [Link]

  • Bouyahyaoui, A., et al. (2022). Quinoline-imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Scientific Reports, 12(1), 16988. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6241. Available from: [Link]

  • Sharma, B., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(11), 2210-2228. Available from: [Link]

  • Patil, P., et al. (2024). Design, synthesis and anticancer activity of Novel benzimidazole containing quinoline hybrids. Results in Chemistry, 7, 101412. Available from: [Link]

  • IDAAM Publications. (2022). Medicinal Chemistry. Available from: [Link]

  • Saha, R., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Indian Chemical Society, 99(1), 100277. Available from: [Link]

  • MDPI. (n.d.). Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. Available from: [Link]

  • IntechOpen. (2022). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Different targets of benzimidazole as anticancer agents. Available from: [Link]

Sources

A Researcher's Guide to Assessing the Drug-Likeness of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] The novel class of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile derivatives presents a promising frontier for the development of new therapeutics, potentially targeting a range of biological pathways. However, the journey from a promising molecular entity to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the drug-likeness of these specific quinoxaline derivatives, integrating both computational and experimental methodologies.

The core principle of this guide is to provide a self-validating system of protocols, grounded in established scientific principles. We will not only detail the "how" but also the critical "why" behind each experimental choice, ensuring a robust and reproducible assessment.

The Rationale for Early Drug-Likeness Assessment

Early-stage evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to mitigate the high attrition rates in drug development.[4][5] By identifying compounds with unfavorable pharmacokinetic profiles early on, resources can be focused on candidates with a higher probability of clinical success.[4][5] This guide will walk you through a tiered approach, starting with rapid in silico predictions to prioritize compounds for more resource-intensive experimental validation.

Comparative Framework: Benchmarking Against Success

To provide a meaningful context for the assessment, the drug-like properties of the this compound derivatives will be compared against two relevant classes of compounds:

  • FDA-Approved Kinase Inhibitors: Given that many quinoxaline derivatives target kinases, comparing their properties to established drugs in this class provides a valuable benchmark for oral bioavailability and overall drug-likeness.[6][7][8][9]

  • Established Quinoxaline-Based Drugs: Molecules like Varenicline (for smoking cessation) and Delavirdine (an anti-HIV agent), which contain a quinoxaline or a related bioisosteric core, offer insights into the acceptable physicochemical property space for this scaffold.

Tier 1: In Silico Profiling - A Rapid Triage

Computational tools offer a time- and cost-effective first pass to evaluate the drug-like potential of a series of compounds.[10][11][12] We will utilize two freely accessible and widely used web servers: SwissADME and pkCSM.

Protocol 1: Physicochemical and Pharmacokinetic Profiling using SwissADME

The SwissADME server provides a comprehensive analysis of physicochemical properties, pharmacokinetics, and drug-likeness based on a molecule's structure.[13][14][15][16]

Step-by-Step Methodology:

  • Input Molecular Structures:

    • Navigate to the SwissADME website ([Link]14]

    • For each this compound derivative, obtain its SMILES (Simplified Molecular Input Line Entry System) notation.

    • Input the SMILES string into the query box. Multiple SMILES can be entered, one per line.

  • Execution and Analysis:

    • Click the "Run" button to initiate the calculations.

    • The results page will display a comprehensive profile for each molecule. Key parameters to analyze are:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

      • Lipinski's Rule of Five: This rule is a cornerstone for predicting oral bioavailability.[13][15] A compound is likely to be orally bioavailable if it violates no more than one of the following criteria:

        • Molecular Weight ≤ 500 Da

        • LogP ≤ 5

        • Hydrogen Bond Donors ≤ 5

        • Hydrogen Bond Acceptors ≤ 10

      • Water Solubility: Predicted LogS values.

      • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

      • Bioavailability Radar: A graphical representation for a quick appraisal of drug-likeness, plotting six key physicochemical properties.[13][16]

Protocol 2: ADMET Profiling using pkCSM

The pkCSM web server uses graph-based signatures to predict a wide range of ADMET properties.[4][5][11][17]

Step-by-Step Methodology:

  • Input Molecular Structures:

    • Access the pkCSM web server ([Link]4][10]

    • Enter the SMILES notation for each derivative.

  • Execution and Analysis:

    • Select the desired prediction modules (e.g., "ADMET").

    • Click "Predict" to run the analysis.

    • Key parameters to evaluate include:

      • Absorption: Caco-2 permeability and intestinal absorption predictions.

      • Distribution: Volume of distribution (VDss) and BBB permeability.

      • Metabolism: Cytochrome P450 (CYP) substrate or inhibitor predictions.

      • Excretion: Total clearance.

      • Toxicity: Predictions for various toxicity endpoints, such as AMES toxicity and hERG inhibition.

Data Summarization: Computational Profiling

The predicted data for the this compound derivatives and the comparator compounds should be compiled into a clear, comparative table.

CompoundMW ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsLipinski ViolationsPredicted GI AbsorptionPredicted BBB Permeability
Derivative 1
Derivative 2
Imatinib 493.64.4109.4590HighLow
Gefitinib 446.94.274.2180HighHigh
Varenicline 211.30.928.9220HighHigh

Tier 2: Experimental Validation - Grounding Predictions in Reality

While in silico models are powerful for initial screening, experimental validation of key drug-like properties is essential. We will focus on two critical parameters: solubility and permeability.

Protocol 3: Kinetic Solubility Assay via Nephelometry

This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a solution, which is a critical factor for oral absorption.[18][19][20][21][22]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of each test compound and comparator in 100% DMSO.

  • Assay Plate Preparation:

    • Using a liquid handler or multichannel pipette, perform serial dilutions of the stock solutions in a 384-well plate with 5% DMSO in phosphate-buffered saline (PBS), pH 7.4.[19]

    • The final concentration range should typically span from 1 µM to 200 µM.

  • Measurement:

    • The plate is then read using a laser-based nephelometer.[21]

    • The instrument measures the light scattered by any precipitate that has formed.

  • Data Analysis:

    • The light scattering signal is plotted against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline, indicating the onset of precipitation.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability, a key determinant of oral absorption and distribution.[23][24][25][26][27]

Step-by-Step Methodology:

  • Preparation of the PAMPA "Sandwich":

    • The assay utilizes a 96-well filter plate (donor plate) and a 96-well acceptor plate.[26]

    • The filter membrane of the donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[27]

  • Compound Preparation and Loading:

    • Prepare a 10 µM solution of each test compound and comparator in PBS with 5% DMSO.[24][27]

    • Add the compound solutions to the donor plate wells.

    • Fill the acceptor plate wells with PBS.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".[26]

    • Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).[25][27]

  • Quantification and Permeability Calculation:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is quantified, typically by LC-MS/MS.

    • The effective permeability (Pe) is calculated using the following equation:

    Where:

    • [drug]acceptor is the concentration in the acceptor well.

    • [drug]equilibrium is the concentration at equilibrium.

    • V_A and V_D are the volumes of the acceptor and donor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Data Summarization: Experimental Validation

The experimental data should be tabulated for a clear comparison of the derivatives against the benchmark compounds.

CompoundKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Derivative 1
Derivative 2
Imatinib ~50Low to Moderate
Gefitinib >100High
Varenicline >200High

Visualizing the Assessment Workflow

A clear workflow diagram is essential for understanding the logical progression of the drug-likeness assessment.

DrugLikenessWorkflow cluster_tier1 Tier 1: In Silico Profiling cluster_tier2 Tier 2: Experimental Validation smiles SMILES of Derivatives swissadme SwissADME Analysis (Physicochemical & PK) smiles->swissadme pkcsm pkCSM Analysis (ADMET) smiles->pkcsm comp_data Comparative Data Table (Computational) swissadme->comp_data pkcsm->comp_data prioritized Prioritized Derivatives comp_data->prioritized Prioritize based on computational profile solubility Kinetic Solubility Assay (Nephelometry) prioritized->solubility pampa PAMPA Assay (Permeability) prioritized->pampa exp_data Comparative Data Table (Experimental) solubility->exp_data pampa->exp_data decision Go/No-Go Decision Lead Optimization exp_data->decision Informed by experimental data

Caption: Workflow for assessing the drug-likeness of novel compounds.

Conclusion and Future Directions

This guide provides a robust, multi-tiered approach for the systematic assessment of the drug-likeness of this compound derivatives. By integrating predictive computational modeling with targeted experimental validation, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. The comparative analysis against established drugs provides essential context for these decisions.

Future work should focus on expanding the experimental profiling to include metabolic stability assays (e.g., using liver microsomes) and cytotoxicity assays to build a more comprehensive understanding of the ADMET properties of this promising class of compounds.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106029.
  • Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • YouTube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Scribd. (2024, August 4). Swiss ADME. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Roskoski, R. Jr. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 205, 107723.
  • pkCSM. (n.d.). Pharmacokinetic properties. Retrieved from [Link]

  • ACS Publications. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of established drugs bearing a quinoxaline core in their chemical structures. Retrieved from [Link]

  • YouTube. (2021, March 12). Swiss ADME. Retrieved from [Link]

  • pkCSM web server. (2025, July 31). Significance and symbolism. Retrieved from [Link]

  • YouTube. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023, July 20). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Preprints.org. (n.d.). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs containing the quinoxaline core. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-oriented framework for the proper disposal of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile. As a complex heterocyclic compound containing halogen, sulfur, and nitrogen functionalities, it necessitates a multi-faceted approach to its handling and disposal to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to ensure a deep, actionable understanding of the protocol.

Hazard Profile and Disposal Implications

Understanding the chemical nature of this compound is fundamental to appreciating the rationale behind its disposal protocol. The molecule's structure incorporates three key functional groups, each contributing to its hazard profile and dictating its classification as hazardous waste.

  • Chlorinated Quinoxaline Core: As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life.[1][2] High-temperature incineration is the required disposal method for such compounds, as it ensures complete decomposition into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which can then be neutralized in a scrubber system.[1] Improper disposal, such as drain disposal, is strictly prohibited.[3]

  • Phenylsulfonyl Group: Organosulfur compounds can release toxic oxides of sulfur (SOx) upon combustion. Controlled incineration at an approved facility is equipped to handle and neutralize these emissions.

  • Acetonitrile Moiety: The nitrile group is a source of toxicity. Furthermore, thermal decomposition of nitrogen-containing heterocycles can produce hazardous gases including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4][5] This compound must not be mixed with strong acids, bases, or oxidizing agents, as nitriles can react violently with such substances.[6]

Due to these characteristics, this compound falls under the category of halogenated organic hazardous waste.[7][8]

Property / Hazard Implication for Disposal Supporting Rationale / Source
Classification Halogenated Organic Hazardous WasteContains chlorine, a Group 17 element, attached to an organic structure.[7][9] Must be segregated from non-halogenated waste.[2][8]
Physical State Solid (presumed, based on similar compounds)Accidental release measures should account for dust formation.[10]
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the chlorinated organic structure and allows for scrubbing of acidic gases (HCl, NOx, SOx).[1][3]
Incompatibilities Strong acids, strong bases, strong oxidizing agents.[3][6]Risk of dangerous chemical reactions. Waste streams must not be mixed.[6]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen chloride (HCl), Hydrogen cyanide (HCN).[3][4][5]Decomposition must occur in a controlled environment with off-gas treatment (i.e., a licensed hazardous waste incinerator).
Environmental Hazard Data not available, but presumed to be toxic to aquatic life.[10]Must be prevented from entering drains, sewers, or waterways.[2][11]

Core Disposal Principle: Professional Management

Under no circumstances should this compound or its waste be disposed of in standard laboratory drains or solid waste containers.[3] The only acceptable method is collection and disposal by a licensed and approved hazardous waste management facility.[12] Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging waste pickup and ensuring regulatory compliance.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure appropriate PPE is worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Contaminated gloves must be disposed of as hazardous solid waste.[2][13]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[3]

  • Respiratory Protection: All handling of the solid compound and preparation for disposal should occur in a certified chemical fume hood to prevent inhalation of dust particles.[3][10]

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in the disposal workflow. It prevents dangerous reactions, protects personnel, and minimizes disposal costs. Do not mix halogenated waste with non-halogenated waste streams.[2][8]

  • Solid Waste:

    • Procedure: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container.

    • Examples: Contaminated gloves, weigh boats, pipette tips, paper towels, and any residual solid this compound.

    • Container: Use a rigid, sealable container (e.g., a plastic pail or a properly lined cardboard box).

  • Liquid Waste:

    • Procedure: Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid waste container.

    • Examples: Reaction mixtures, solutions from extraction or chromatography, or contaminated solvents used for cleaning glassware.

    • Container: Use a chemically-compatible, shatter-resistant container with a secure screw cap.

  • Sharps Waste:

    • Procedure: Any contaminated needles, syringes, or other sharps must be disposed of immediately in a designated sharps container.[2]

    • Container: Use an approved, puncture-proof sharps container.

Step 3: Waste Container Management
  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[3]

    • The full chemical name: "this compound" .[2]

    • List all other constituents in the container (e.g., solvents, reactants).

    • An approximate percentage of each component.

    • The date of accumulation.

  • Storage:

    • Keep all waste containers tightly closed except when actively adding waste.[2]

    • Store the containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[2][7]

    • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Spill Management

In the event of an accidental spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Step 1.

  • Containment: Prevent further spread of the spill. For a solid spill, avoid creating dust.[10]

  • Cleanup: Cover the spill with an absorbent material like a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand.[14] Scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution, collecting all materials used for cleaning as hazardous waste.

Step 5: Arranging Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly segregated and labeled hazardous waste containers. Do not attempt to transport or dispose of the material yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G start Waste Generation (Contaminated with This compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Weigh Paper, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharp solid_container Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->liquid_container sharps_container Collect in Labeled 'Sharps' Container sharps->sharps_container storage Store Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage contact_ehs Contact EHS Office for Waste Pickup storage->contact_ehs end_node Professional Disposal (High-Temp Incineration) contact_ehs->end_node

Caption: Waste Disposal Decision Workflow.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. (2025). BenchChem.
  • This compound Safety Data Sheets. (n.d.). Echemi.com.
  • How to Dispose of Nitrile Gloves? (n.d.). Earth Safe PPE.
  • Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. (2019). PubMed.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (2025). BenchChem.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC - PubMed Central.
  • Hazardous Waste Disposal. (n.d.). HazChem Environmental.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • Are Nitrile Gloves Recyclable? (2025). Polycarbin.
  • Material Safety Data Sheet - Chloroacetonitrile. (2007). Spectrum Chemical.
  • Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. (n.d.). National Institutes of Health.
  • Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. (2019). ACS Publications.
  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
  • SAFETY DATA SHEET - Acetonitrile. (2025). MilliporeSigma.
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov.
  • SAFETY DATA SHEET - Phenylacetonitrile. (2018). TCI Chemicals.
  • SAFETY DATA SHEET - Chloroacetonitrile. (2008). Fisher Scientific.
  • Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. (2019). ACS Publications.
  • metal- and photocatalytic approaches for C–S bond functionalization of sulfones. (2022). RSC Publishing.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). IntechOpen.
  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025). University of Wisconsin–Madison.
  • Quinoxaline - Safety Data Sheet. (2023). Apollo Scientific.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed.
  • Nitrile Gloves. (n.d.). UGA Green Labs.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). ResearchGate.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • (PDF) Thermal Decomposition of Chloropicrin. (2019). ResearchGate.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. (n.d.). ResearchGate.

Sources

Personal protective equipment for handling (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of (3-Chloroquinoxalin-2-yl)(phenylsulfonyl)acetonitrile

This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 121512-58-1)[1]. Given the limited publicly available toxicological data for this specific compound, this guide is built upon a conservative approach, integrating information from its Safety Data Sheet (SDS) and a structural hazard assessment of its core chemical moieties: a quinoxaline, a phenylsulfonyl group, and an acetonitrile functional group.

The guiding principle of this protocol is to treat the compound with a high degree of caution, assuming potential for significant hazard until proven otherwise. The absence of comprehensive toxicity data necessitates the use of robust engineering controls and a stringent Personal Protective Equipment (PPE) protocol.

Hazard Assessment and Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. While the specific GHS classification for this compound is not detailed in available resources, the SDS mandates precautions that suggest potential hazards[2]. An analysis of its structural components indicates where risks may lie:

  • Quinoxaline Core: The quinoxaline heterocyclic system is common in pharmacologically active compounds[3][4][5]. Related quinoxaline derivatives are known to cause skin, eye, and respiratory irritation, with some suspected of carcinogenicity[6][7].

  • Acetonitrile Moiety: Nitrile-containing compounds can be highly toxic. For instance, phenylacetonitrile is classified as fatal if swallowed, inhaled, or in contact with skin. Chloroacetonitrile is also noted for its high toxicity and ability to be absorbed through the skin[8]. This functional group is the primary driver for mandating stringent respiratory and dermal protection.

  • This compound: The available SDS for the specific compound, while lacking detailed toxicity values, indicates that skin, eye, and respiratory protection are required[2]. It also highlights the need to avoid dust formation, handle in a well-ventilated area, and take precautions against static discharge[2].

Table 1: Summary of Potential Hazards

Hazard CategoryPotential RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) High (Assumed) No data is available for this specific compound[2]. However, related nitrile compounds are known to be highly toxic and potentially fatal through all exposure routes[8].
Skin Corrosion/Irritation Irritant Quinoxaline derivatives are known skin irritants[6]. The SDS mandates impervious clothing and gloves[2].
Serious Eye Damage/Irritation Serious Irritant Quinoxaline derivatives can cause serious eye irritation[6]. The SDS requires tightly fitting safety goggles[2].
Respiratory Irritation Irritant The quinoxaline moiety may cause respiratory irritation[6][7]. The SDS recommends respiratory protection if exposure limits are exceeded or symptoms occur[2].
Carcinogenicity Possible Some quinoxaline compounds are suspected of causing cancer[7]. Treat as a potential carcinogen until data proves otherwise.
Environmental Hazard Unknown No ecological data is available[2]. Assume the compound is toxic to aquatic life and prevent release to the environment.

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as certified chemical fume hoods, are the primary line of defense. All handling of this compound must occur within a fume hood. The following PPE is mandatory and serves as the final barrier to exposure.

Table 2: Required Personal Protective Equipment

Body AreaEquipmentSpecifications & Rationale
Respiratory Full-face Respirator with appropriate cartridges The SDS specifies using a full-face respirator if exposure limits are exceeded or irritation is experienced[2]. Given the high potential toxicity of the nitrile group via inhalation[8], a full-face respirator with combination cartridges (e.g., P100/Organic Vapor) is recommended for all procedures that could generate dust or aerosols.
Eyes & Face Tightly fitting safety goggles with side-shields and a face shield Standard safety glasses are insufficient. Tightly fitting goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against fine dust[2]. A full-face shield, worn over the goggles, provides an additional layer of protection from splashes.
Hands Chemical-resistant gloves (double-gloved) Handle with impervious gloves (e.g., nitrile) which must be inspected prior to use[2]. Double-gloving is a best practice to protect against tears and provides a method for safe removal of the outer, contaminated layer.
Body Impervious, flame-resistant laboratory coat or chemical suit The SDS requires fire/flame resistant and impervious clothing[2]. A standard cotton lab coat is not sufficient. A coated or chemical-resistant suit should be worn to prevent skin contact from spills.
Feet Closed-toe, chemical-resistant footwear Protects feet from spills and falling objects. Footwear should be made of a non-porous material.[9]

Safe Handling & Operational Workflow

A systematic, step-by-step approach minimizes the risk of exposure during handling.

Step-by-Step Handling Protocol
  • Preparation & Pre-Handling Checks:

    • Verify that the chemical fume hood has a current certification.

    • Ensure emergency equipment, including an eyewash station, safety shower, and appropriate spill kit, is accessible and unobstructed.

    • Review this guide and the compound's SDS[2].

    • Prepare all necessary equipment (spatulas, weigh boats, vials) and place them inside the fume hood to minimize movement in and out of the workspace.

  • Donning PPE:

    • Put on inner gloves.

    • Don the chemical-resistant lab coat or suit.

    • Don the full-face respirator and perform a seal check.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood.

    • When weighing or transferring the solid, use gentle motions to avoid creating airborne dust[2].

    • Use non-sparking tools and ground equipment to prevent fire from electrostatic discharge[2].

    • Keep the primary container tightly closed when not in use[2].

  • Post-Handling & Decontamination:

    • Securely close and seal the primary container.

    • Decontaminate any surfaces, spatulas, or equipment used with an appropriate solvent (e.g., ethanol), collecting the waste as hazardous.

    • Wipe down the work surface within the fume hood.

  • Doffing PPE:

    • With hands still in the fume hood, remove outer gloves, turning them inside out. Dispose of them as hazardous waste.

    • Step away from the immediate work area.

    • Remove the lab coat or suit, rolling it away from the body.

    • Remove the full-face respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands and forearms thoroughly with soap and water[2][7].

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Cleanup & Exit prep1 Verify Fume Hood & Emergency Equipment prep2 Review SDS & Protocol prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Aliquot Compound (Avoid Dust) handle1->handle2 handle3 Securely Seal Container handle2->handle3 clean1 Decontaminate Surfaces & Tools handle3->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.